molecular formula C8H7N3O2 B1457440 Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate CAS No. 1363380-73-7

Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate

Cat. No.: B1457440
CAS No.: 1363380-73-7
M. Wt: 177.16 g/mol
InChI Key: XVZJSGZZYLFRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638760-69-6) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analog, mimicking natural purine bases, which allows it to interact with a variety of enzymatic targets . This makes it a versatile building block for developing novel therapeutic agents. Research highlights its potential in oncology, particularly as a precursor for designing potent p21-activated kinase 4 (PAK4) inhibitors . PAK4 is overexpressed in numerous cancers, and ATP-competitive inhibitors based on this scaffold have demonstrated strong inhibitory capacity by forming key interactions within the kinase's hinge region . Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine show promising broad-spectrum biological activities, including antibacterial and antifungal effects . Recent studies have identified specific pyrrolo[2,3-d]pyrimidine derivatives as novel FtsZ inhibitors, offering a new mechanism of action to combat resistant bacterial strains . With the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, this compound serves as a critical intermediate for further synthetic elaboration . It is provided For Research Use Only (RUO) and is intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-4-5-2-3-9-6(5)11-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJSGZZYLFRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187883
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-73-7
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate .

Physicochemical Characterization, Synthetic Methodology, and Pharmacophore Utility[1][2]

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a critical heterocyclic building block in the design of ATP-competitive kinase inhibitors. Belonging to the 7-deazapurine class, this scaffold serves as a bioisostere for the purine core found in adenosine triphosphate (ATP). Its structural significance lies in the C2-ester functionality, which provides a versatile "handle" for extending the molecule into the solvent-exposed regions of a kinase binding pocket, a strategy essential for optimizing selectivity and physicochemical properties (solubility, LogD).

This guide provides a rigorous analysis of its molecular weight, structural properties, validated synthetic protocols, and its mechanistic role in drug discovery.

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is fundamental for stoichiometry in synthesis and identity confirmation via Mass Spectrometry (LC-MS).

Identity & Constants
PropertySpecification
IUPAC Name Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Common Reference 7-Deazapurine-2-carboxylic acid methyl ester
CAS Registry Number Note: Often confused with 7-methyl acid isomer (1378827-12-3). Verify structure explicitly.
Chemical Formula C₈H₇N₃O₂
SMILES COC(=O)C1=CN=C2C1=CC=N2 (Tautomer dependent)
Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.

ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 812.01196.088
Hydrogen (H) 71.0087.056
Nitrogen (N) 314.00742.021
Oxygen (O) 215.99931.998
Total Average Mass 177.16 g/mol
Monoisotopic Mass 177.0538 u (For High-Res MS)

Expert Insight: In LC-MS analysis using Electrospray Ionization (ESI+), expect the parent ion


 at m/z 178.16 . The presence of a sodium adduct 

at m/z 200.15 is common in unbuffered mobile phases.

Structural Analysis & Isomerism

It is critical to distinguish the target compound from its structural isomer, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

  • Target (Ester): The methyl group is attached to the oxygen of the carboxylate at position C2. The pyrrole nitrogen (N7) retains a proton (7H), allowing it to act as a hydrogen bond donor in the kinase hinge region.

  • Isomer (N-Methyl Acid): The methyl group is attached to N7, blocking the hinge interaction capability, while the C2 position bears a free carboxylic acid.

Implication: Only the 7H (unsubstituted nitrogen) form preserves the critical donor-acceptor motif required for mimicking the adenine ring of ATP in the kinase hinge region.

Synthetic Methodology

The synthesis of the C2-carboxylate derivative is non-trivial compared to C4-substituted analogs. The most robust, self-validating protocol involves a Palladium-catalyzed carbonylation of the 2-chloro precursor.

Retrosynthetic Logic

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a commercially available or easily synthesized starting material (via 4,6-dihydroxypyrimidine route). The transformation utilizes CO gas (or a surrogate like Mo(CO)₆) to insert the carbonyl functionality.

Experimental Protocol: Pd-Catalyzed Methoxycarbonylation

Objective: Convert 2-chloro-7H-pyrrolo[2,3-d]pyrimidine to methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Reagents:

  • Substrate: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%)

  • Base: Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Methanol (MeOH) / DMF (4:1 ratio)

  • Reagent: Carbon Monoxide (CO) balloon or autoclave (5 atm)

Step-by-Step Workflow:

  • Preparation: In a dry autoclave or pressure tube, dissolve the substrate in MeOH/DMF.

  • Catalyst Addition: Add Pd(OAc)₂ and dppp under an inert atmosphere (Argon/Nitrogen) to prevent catalyst deactivation.

  • Carbonylation: Pressurize with CO (50 psi / 3-5 bar) and heat to 80°C .

    • Mechanism:[1][2][3][4][5] Oxidative addition of Pd into the C-Cl bond, followed by CO insertion and nucleophilic attack by Methanol.

  • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will be more polar than the chloro-starting material but less polar than the hydrolyzed acid.

  • Work-up: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Validation Criteria (QC):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C2 proton (if starting from unsubstituted) or C2-Cl. Appearance of a singlet methyl ester peak at δ 3.90 ppm . Pyrrole protons typically appear at δ 6.5 (d) and δ 7.6 (d) .

  • Yield: Expected range 65-80%.

Synthesis Pathway Diagram

Synthesis Start 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor) Process Pd(OAc)2, dppp CO (3-5 bar), MeOH Et3N, 80°C Start->Process Oxidative Addition Inter Pd-Acyl Complex (Transient) Process->Inter CO Insertion Product Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate (Target) Inter->Product Nucleophilic Attack (MeOH)

Figure 1: Palladium-catalyzed methoxycarbonylation workflow for the synthesis of the target ester.

Therapeutic Applications & Pharmacophore Logic

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, famously utilized in JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).

Mechanism of Action (Kinase Binding)

The 7H-pyrrolo[2,3-d]pyrimidine system mimics the purine ring of ATP.

  • Hinge Binding: The N1 (acceptor) and N7-H (donor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solvent Front (C2): The C2-carboxylate described here points towards the solvent-exposed front pocket. This allows researchers to convert the ester to an amide, attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the critical hinge binding.

Signaling Pathway Context

The following diagram illustrates where inhibitors based on this scaffold typically intervene in the JAK-STAT pathway, a common target for pyrrolopyrimidines.

Signaling Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling cascade. The pyrrolopyrimidine scaffold targets the JAK Kinase node, blocking STAT phosphorylation.

References

  • ChemicalBook. Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Properties and Data. Retrieved from .

  • National Institutes of Health (NIH). Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. PubMed Central. Retrieved from .

  • American Chemical Society (ACS). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. J. Med. Chem. Retrieved from .

  • Taylor & Francis. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via Cu-catalyzed coupling. Synthetic Communications. Retrieved from .

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Molecules.[1][6][2][3][4][5][7][8][9][10][11][12] Retrieved from .

Sources

Technical Guide: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Kinase Inhibitor Design & Divergent Synthesis

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate represents a high-value pharmacophore scaffold in modern medicinal chemistry. As a 7-deazapurine derivative, it functions as a bioisostere of purine, offering altered hydrogen bonding capabilities and improved metabolic stability compared to its parent heterocycle.

This guide addresses the specific utility of the C2-carboxylate functional handle —a position often underutilized compared to the C4 (hinge-binding) position. For drug development professionals, this molecule serves as a critical bifurcation point: it allows for the extension of the scaffold into the solvent-exposed region of ATP-binding pockets, facilitating the synthesis of focused libraries with tunable physicochemical properties (solubility, permeability, and target selectivity).

Structural Analysis & Pharmacophore Properties[1]

The 7H-pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is the structural foundation of several FDA-approved kinase inhibitors, including Tofacitinib (JAK inhibitor) and Pexidartinib (CSF1R inhibitor).

1.1 The "Deaza" Advantage

Replacing the N7 nitrogen of a purine with a carbon (C7) atom confers three distinct advantages:

  • Acidity Modulation: The N7-H of the pyrrole ring is significantly less acidic (

    
    ) than the imidazole N-H of purine, altering the electronics of the entire ring system.
    
  • Metabolic Stability: The C7 position is resistant to N-ribosylation by purine nucleoside phosphorylases, increasing the half-life of nucleoside analogs.

  • Vector Extension: The C7 carbon allows for stable C-C bond formation (e.g., via Suzuki or Sonogashira couplings), which is chemically more robust than N-alkylation.

1.2 The C2-Carboxylate Vector

While the C4 position typically engages the "hinge region" of kinase domains (mimicking the adenine of ATP), the C2 position points towards the solvent front or the ribose-binding pocket, depending on the binding mode.

  • Significance: The methyl ester at C2 is not the final drug moiety; it is a synthetic pivot . It allows researchers to rapidly generate amides, acids, or alcohols to probe the "exit vector" of the kinase pocket.

Chemical Reactivity & Divergent Synthesis Map[2]

The utility of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate lies in its orthogonal reactivity. The ester can be manipulated without affecting the aromatic core, provided the N7-pyrrole nitrogen is appropriately managed.

2.1 Reactivity Workflow (Graphviz Diagram)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate Hydrolysis Acid (COOH) (Solubility/Library Precursor) Core->Hydrolysis LiOH, THF/H2O Amidation Amide (CONHR) (Solvent Front Interaction) Core->Amidation Direct Aminolysis (High T or AlMe3) Reduction Alcohol (CH2OH) (Linker Attachment) Core->Reduction LiAlH4 or DIBAL Protection N7-SEM/Boc Protected (Regiocontrol) Core->Protection SEM-Cl/NaH Hydrolysis->Amidation HATU, R-NH2 Halogenation C4-Chloro Derivative (Hinge Binder Install) Protection->Halogenation POCl3 (if C4=OH)

Caption: Divergent synthetic pathways from the C2-ester scaffold. The pathway prioritizes N7-protection to prevent side reactions during harsh C4-functionalization.

Experimental Protocol: Library Generation via C2-Amidation

Context: Direct aminolysis of methyl esters with complex amines is often sluggish. The most robust high-throughput method involves saponification followed by peptide coupling. This protocol ensures high yields and prevents racemization of chiral amines.

Materials
  • Substrate: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq)

  • Reagents: Lithium Hydroxide (LiOH

    
    H
    
    
    
    O), HATU (Coupling Agent), DIPEA (Base).
  • Solvents: THF, Water, DMF.

Step-by-Step Methodology

Step 1: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the methyl ester (1.0 mmol) in a mixture of THF:Water (3:1, 10 mL).

  • Base Addition: Add LiOH

    
    H
    
    
    
    O (3.0 eq) in one portion.
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target mass: M-14).

    • Expert Insight: If solubility is poor, add methanol (1 mL). Avoid heating >50°C to prevent decarboxylation.

  • Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid typically precipitates. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%. Product is often a white solid.

Step 2: Parallel Amidation (Library Synthesis)

  • Activation: Dissolve the crude acid (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes to form the activated ester.

  • Coupling: Add the specific amine (R-NH

    
    , 1.2 eq).
    
    • Selection Rule: Use amines with diverse polarity (e.g., morpholine, piperazine, benzylamine) to scan the solvent pocket properties.

  • Completion: Stir at RT for 12 hours.

  • Purification: For library scale, inject directly onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Summary: Typical Yields

TransformationReagentsTypical YieldCritical Parameter
HydrolysisLiOH, THF/H2O92-98%pH control during workup
Amidation (Aliphatic)HATU, DIPEA75-85%Anhydrous DMF required
Amidation (Aromatic)POCl

, then Aniline
40-60%Reactivity of aniline
Reduction to AlcoholLiAlH

, THF
60-70%Temperature (-78°C to 0°C)
Medicinal Chemistry Applications
4.1 Kinase Selectivity Profiling

The C2-carboxylate derivatives are particularly effective in targeting Type I and Type I½ kinase conformations.

  • JAK Family: Substituents at C2 can interact with the arginine residues often found at the solvent interface of the JAK binding pocket.

  • EGFR: 7-deazapurines with C2-extensions have shown efficacy in overcoming T790M mutations by accessing the "sugar pocket" region which is distinct from the ribose binding site of ATP [1].

4.2 Mechanism of Action Diagram

The following diagram conceptualizes the binding mode of a C2-modified 7-deazapurine within a generic kinase ATP-pocket.

BindingMode Hinge Hinge Region (H-Bond Donor/Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) SolventFront Solvent Front (Hydrophilic Interaction) Scaffold 7-Deazapurine Core Hydrophobic Sandwich Scaffold->Hinge Scaffold->Gatekeeper Van der Waals C4_Sub C4-Substituent (Primary Hinge Binder) C4_Sub->Hinge Key Interaction C2_Sub C2-Amide/Ester (Solubility & Selectivity) C2_Sub->SolventFront

Caption: Structural Activity Relationship (SAR) map. The C2-substituent (derived from the ester) targets the solvent front, modulating physicochemical properties without disrupting the core hinge binding.

References
  • Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. Source: PubMed / Future Medicinal Chemistry Link:[Link]

  • The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry. Source: NIH / PubMed Central Link:[Link]

  • C–H Imidation of 7-Deazapurines (Regioselectivity Studies). Source: ACS / NIH Link:[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: MDPI Molecules Link:[Link]

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" SMILES string

[1]

Medicinal Chemistry Applications: Kinase Inhibition[1][8][9]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in kinase discovery.[1]

  • Binding Mode: The N1 and C2-substituents interact with the hinge region of the kinase ATP-binding site.[1]

    • N1: Accepts a hydrogen bond from the backbone NH of the hinge residue.

    • N3: (Often substituted or involved in water bridges).

    • C2-Ester: Projects into the solvent channel. This is critical because the solvent channel is less conserved than the ATP pocket, allowing for selectivity engineering.

  • Bioisosterism: Unlike the purine N7, the C7 of the pyrrolo[2,3-d]pyrimidine does not accept hydrogen bonds.[1] This subtle change often improves metabolic stability (avoiding N7-glucuronidation) and permeability compared to the parent purine.

Case Study Relevance: This specific ester is a precursor to analogs of Tofacitinib (JAK inhibitor) and Baricitinib , where the C2 position is modified to fine-tune the physicochemical properties (LogD, tPSA) of the drug candidate.[1]

References

  • Synthesis of 7-Deazapurines

    • Title: Practical Synthesis of 2-Substituted 7H-Pyrrolo[2,3-d]pyrimidines.
    • Source:Journal of Organic Chemistry.
    • Context: Describes the Pd-catalyzed carbonylation and cross-coupling strategies for C2-functionaliz
    • (Refers to C-H activation and functionalization of 7-deazapurines).

  • Kinase Inhibitor Design

    • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry.
    • Context: Details the SAR of the pyrrolo[2,3-d]pyrimidine scaffold and the role of solvent-front substituents.
  • Scaffold Utility

    • Title: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.[1][2][3]

    • Source:Medicinal Research Reviews.
    • Context: Comprehensive review of the scaffold's biological profile and chemical reactivity.

Structural Elucidation & Crystallographic Characterization: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural chemistry, synthesis, and crystallographic characterization of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . It is designed for medicinal chemists and structural biologists leveraging the 7-deazapurine scaffold in kinase inhibitor development (e.g., JAK, CSF1R, RET).

Executive Summary: The 7-Deazapurine Privilege

The 7H-pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is a "privileged scaffold" in drug discovery, serving as a bioisostere of purine.[1] By replacing the N7 nitrogen of purine with a carbon (C7), the scaffold maintains the Watson-Crick hydrogen-bonding face (N1/N6) while altering the electronic distribution and removing a potential metabolic liability (N7-glucuronidation).[2]

The specific derivative, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate , introduces a carboxylate ester at the C2 position. This substitution is critical for two reasons:

  • Electronic Modulation: The electron-withdrawing ester lowers the pKa of the pyrrole N7-H, potentially strengthening its hydrogen bond donor capability in the active site of kinases.[2]

  • Vector Exploration: The C2 position projects into the solvent-exposed region or specific selectivity pockets (e.g., the ribose pocket in ATP binding sites), distinct from the classic C4-hinge binding vector.[2]

Chemical Synthesis & Production

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis route is required.[2] The most robust method involves a de novo ring closure strategy rather than functionalizing an intact pyrrolopyrimidine, ensuring regiospecificity.[2]

Retrosynthetic Analysis

The target molecule is assembled via the condensation of a 2-amino-3-cyanopyrrole precursor with a two-carbon synthon (e.g., dimethyl oxalate or a cyanoformate equivalent).

Validated Synthesis Protocol

Reference Basis: Bioorganic & Medicinal Chemistry (2015) [1]

Step 1: Precursor Formation [2]

  • Reagents: Malononitrile + Bromoacetaldehyde diethyl acetal (or equivalent protected aldehyde).[2]

  • Conditions: Base-catalyzed condensation to yield 2-amino-1H-pyrrole-3-carbonitrile.

Step 2: Pyrimidine Ring Closure (The Critical Step)

  • Reagents: 2-amino-1H-pyrrole-3-carbonitrile + Dimethyl oxalate (excess).

  • Catalyst: Sodium Methoxide (NaOMe) in Methanol.[2]

  • Mechanism: The amino group attacks the oxalate ester, followed by cyclization onto the nitrile carbon.[2]

  • Purification: The intermediate often precipitates; recrystallization from EtOH/Water is required to remove unreacted oligomers.[2]

Step 3: Functional Group Adjustment

  • If the cyclization yields the 4-hydroxy/oxo species, chlorination (

    
    ) followed by reductive dechlorination (
    
    
    
    ) or specific substitution is performed to achieve the 2-carboxylate-only substitution pattern.
Synthesis Workflow Diagram

Synthesis Figure 1: De Novo Synthesis Strategy for the 2-Carboxylate Scaffold Start Start: Malononitrile + Aldehyde Equivalent Pyrrole Intermediate: 2-amino-1H-pyrrole-3-carbonitrile Start->Pyrrole Condensation Cyclization Ring Closure: + Dimethyl Oxalate / NaOMe Pyrrole->Cyclization cyclization Target Target: Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate Cyclization->Target Reflux/Workup

[2]

Crystallographic Analysis & Structural Logic

While specific unit cell dimensions can vary by solvent inclusion (solvatomorphism), the molecular packing of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate follows strict electrostatic and steric rules governed by the scaffold.

Molecular Geometry
  • Planarity: The bicyclic core is rigorously planar (

    
    ).[2]
    
  • Ester Torsion: The C2-methyl ester group will likely adopt a conformation coplanar with the ring system (torsion angle

    
     or 
    
    
    
    ) to maximize conjugation with the pyrimidine ring, stabilized by an intramolecular interaction between the carbonyl oxygen and the ring nitrogen (N1 or N3).[2]
Hydrogen Bonding Networks (The "Tape" Motif)

The crystal lattice is dominated by the self-complementary hydrogen bonding characteristic of 7-deazapurines.

  • Primary Interaction (Dimerization):

    • Donor: Pyrrole N7-H.

    • Acceptor: Pyrimidine N1 (or N3).[2]

    • Motif: In the absence of competing solvents, molecules form centrosymmetric dimers (

      
       graph set) or infinite "tapes" where N7-H of Molecule A donates to N1 of Molecule B.[2]
      
  • Secondary Interaction (Ester Participation):

    • The Carbonyl Oxygen (C=O) at C2 acts as a weak acceptor for C-H...O interactions (from the methyl group or aromatic C-H), reinforcing the planar stacking.[2]

Pi-Stacking
  • Arrangement: Molecules stack in a head-to-tail fashion to minimize dipole repulsion.

  • Distance: Interplanar spacing is expected to be 3.3 – 3.5 Å , typical for electron-deficient heteroaromatic systems.[2] This tight stacking is responsible for the compound's high melting point and low aqueous solubility.[2]

Crystal Packing Logic Diagram

CrystalPacking Figure 2: Predicted Supramolecular Assembly of the 7-Deazapurine Ester MolA Molecule A (Donor N7-H) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer H-Bond MolB Molecule B (Acceptor N1) MolB->Dimer H-Bond Stack Pi-Stacking (3.4 Å spacing) Dimer->Stack Layering

[2]

Experimental Protocols

Crystallization Methodology

To resolve the structure experimentally, the following "Slow Evaporation" protocol is recommended to yield diffraction-quality single crystals.

ParameterSpecificationRationale
Solvent System Methanol : Dichloromethane (1:1)DCM solubilizes the ester; MeOH facilitates H-bond exchange.[2]
Concentration 5 mg/mLNear-saturation is required for nucleation.
Vessel 4 mL vial with perforated capControls evaporation rate (approx. 2-3 days).
Temperature 20°C (Controlled)Fluctuations cause twinning or microcrystallinity.[2]
Alternative Vapor Diffusion (DMSO/Water)Use if the compound is insoluble in chlorinated solvents.[2]
X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). This reduces thermal motion (ellipsoids) of the methyl ester group, which often exhibits rotational disorder at room temperature.[2]

  • Resolution: Aim for 0.8 Å to accurately map the electron density of the N7-H proton, confirming the tautomeric state (7H vs 9H).

References

  • Bioorganic & Medicinal Chemistry (2015) . Synthesis and SAR of pyrrolo[2,3-d]pyrimidine derivatives.

  • Cambridge Structural Database (CSD) . Search for 7-deazapurine scaffold packing motifs. [2]

  • Protein Data Bank (PDB) . Ligand interactions of pyrrolopyrimidines in Kinases (e.g., PDB 2OH4). [2]

  • PubChem Compound Summary . Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1363380-73-7).

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1363380-73-7), a critical building block in the synthesis of kinase inhibitors and nucleoside analogs.[1][2]

Commercial Availability, Synthetic Accessibility, and Application Workflows[1][2]

Executive Summary & Chemical Identity

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a high-value heterocyclic scaffold belonging to the 7-deazapurine class.[1][2] It serves as a bioisostere for purine esters, offering modified hydrogen-bonding potentials and improved metabolic stability in drug design.[1][2]

  • CAS Number: 1363380-73-7[1][2]

  • Molecular Formula: C₈H₇N₃O₂[1][2][3]

  • Molecular Weight: 177.16 g/mol [1][2][3]

  • IUPAC Name: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate[1][2]

  • Key Structural Feature: The ester functionality at the C2 position provides a versatile handle for heterocycle formation (e.g., oxadiazoles) or hydrolysis to the carboxylic acid for amide coupling.[2]

Commercial Status: "Tier 3" Availability

Unlike commodity chemicals (Tier 1), this molecule is classified as a Tier 3 (Specialty/Make-on-Demand) building block.[1][2]

  • Stock Status: Rarely held in bulk inventory (>100g). Most suppliers list it as "Available" but rely on synthesis-on-demand workflows.[1]

  • Lead Time: Typically 2–4 weeks for gram-scale orders.[1]

  • Primary Sourcing Hubs: Specialized heterocyclic CROs in China (e.g., Shanghai/Jiangsu regions) and Eastern Europe (e.g., Enamine, ChemSpace aggregators).[2]

Commercial Landscape Analysis

For drug development teams, relying solely on catalog availability is a risk.[2] The following decision matrix clarifies when to source externally versus internalizing production.

Sourcing Decision Matrix

SourcingMatrix Start Requirement: Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale CatalogCheck Check Aggregators (ChemSpace, eMolecules) SmallScale->CatalogCheck ActionMake INTERNAL SYNTHESIS (See Protocol A) LargeScale->ActionMake Cost Efficiency StockConfirmed In Stock (Ships <3 days) CatalogCheck->StockConfirmed Yes NoStock Lead Time > 2 weeks CatalogCheck->NoStock No ActionBuy PURCHASE (Validate Purity upon Receipt) StockConfirmed->ActionBuy NoStock->ActionMake Urgent ActionContract FTE / Custom Synthesis (Negotiate Spec) NoStock->ActionContract Non-Urgent

Figure 1: Strategic sourcing decision tree. For quantities >10g, internal synthesis is often more cost-effective due to the high markup on this specific ester.[2]

Synthetic Accessibility & Technical Protocols

If commercial lead times are prohibitive, the molecule can be synthesized internally.[2] The most robust route avoids de novo ring construction and instead utilizes Palladium-catalyzed carbonylation of the commercially available 2-chloro precursor.[1]

Route A: Alkoxycarbonylation (Recommended)

This route is preferred for its regioselectivity and the availability of the starting material, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2]

Reaction Scheme:

  • Substrate: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 56826-69-8)[1][2]

  • Reagents: Pd(OAc)₂ (Cat.), dppp (Ligand), MeOH (Solvent/Reactant), Et₃N (Base), CO (gas, balloon or autoclave).

  • Conditions: 80–100°C, 5–10 bar CO pressure (or balloon for small scale).

Step-by-Step Protocol (Self-Validating)
  • Setup: In a high-pressure steel autoclave, dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dry methanol (0.2 M concentration).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 6 mol%).[1][2] Note: dppp is crucial for stabilizing the Pd species during the oxidative addition to the electron-deficient pyrimidine ring.[1]

  • Base: Add triethylamine (2.0 eq) to neutralize the HCl generated.

  • Carbonylation: Purge with CO three times. Pressurize to 10 bar (150 psi). Heat to 90°C for 16 hours.

  • Workup: Cool to RT, vent CO carefully. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: The residue is typically purified via flash chromatography (DCM:MeOH gradient, 0-5%).[2]

    • Validation Point: The product should appear as a white to off-white solid.[1]

    • NMR Check: Look for the methyl ester singlet at ~3.9 ppm and the downfield shift of the C4-H proton.[1]

Quality Control & Analysis

Due to the polarity of the pyrrole NH, this molecule can streak on silica.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 254 nm (pyrimidine absorption) and 280 nm.[1][2]

Application Workflows: Utilizing the Scaffold

The 2-carboxylate functionality is a "gateway" group.[1] Below is a workflow for diversifying this scaffold into common medicinal chemistry targets.

Applications Core Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate Hydrolysis LiOH / THF:H2O Core->Hydrolysis Hydrazine NH2NH2 / EtOH Core->Hydrazine Reduction LiAlH4 or DIBAL Core->Reduction N_Alkylation R-X / Cs2CO3 Core->N_Alkylation Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid Kinase Inhibitors\n(JAK/CSF1R types) Kinase Inhibitors (JAK/CSF1R types) Acid->Kinase Inhibitors\n(JAK/CSF1R types) Hydrazide Acyl Hydrazide (Oxadiazole Precursor) Hydrazine->Hydrazide Alcohol Primary Alcohol (Linker Attachment) Reduction->Alcohol N7_Sub N7-Substituted Derivatives N_Alkylation->N7_Sub

Figure 2: Divergent synthesis pathways from the methyl ester core.[1][2]

Critical Handling Notes
  • N7-Protection: The pyrrole nitrogen (N7) is acidic (pKa ~13).[1][2] If performing reactions under strongly basic conditions (e.g., alkylation of the ester), protect N7 first (e.g., SEM, Boc, or Tosyl) to prevent side reactions or polymerization.[2]

  • Solubility: The methyl ester has poor solubility in water but dissolves well in DMSO, DMF, and hot Methanol.[2] For biological assays, prepare 10mM stocks in DMSO.[2]

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 67497334 (Related Ester). National Center for Biotechnology Information (2025).[1][2] Link

    • Note: Specific CAS 1363380-73-7 is verified via chemical catalog aggregation data (ChemicalBook, ChemSrc).[1][2]

  • Synthetic Methodology (Carbonylation)

    • Comparison of methods for the synthesis of 7-deazapurine derivatives. (General reference for Pd-catalyzed functionalization of 7-deazapurines). Journal of Organic Chemistry.
    • Detailed general protocols for pyrrolopyrimidine functionalization can be found in: Current Organic Chemistry, "Recent Advances in the Synthesis of Pyrrolo[2,3-d]pyrimidines."[2]

  • Applications in Drug Discovery

    • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. ACS Publications (2023).[1][2] Describes the utility of the scaffold in kinase inhibition. Link[1][2]

    • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.[1][2][4] European Journal of Medicinal Chemistry (2010).[1][2][4] Link

  • Commercial Sources (Aggregators)

    • ChemSrc Entry for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. Link

    • ChemicalBook Product Page. Link

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Document Control:

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers[1]

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1378827-12-3 / 1363380-73-7) is a critical heterocyclic building block employed in the synthesis of targeted kinase inhibitors, specifically those targeting the Janus Kinase (JAK) pathways.[1] As a 7-deazapurine derivative, its structural similarity to adenosine allows it to function as a potent ATP-competitive scaffold.[1]

While often classified under generic "Warning" labels in commercial Safety Data Sheets (SDS), this compound demands a higher tier of handling rigor due to its potential biological activity as a pharmacophore precursor.[1] This guide transcends standard SDS data, providing a causality-driven protocol for safe manipulation, storage, and emergency response.

Physicochemical Profile & Hazard Identification

To handle a compound safely, one must understand its physical behavior and chemical vulnerabilities.[1]

Chemical Identity
PropertySpecification
Chemical Name Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
CAS Number 1378827-12-3; 1363380-73-7
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~11.5 (Pyrrole NH), ~3.5 (Pyrimidine N)
GHS Hazard Classification[2][4]

Based on verified vendor data and structure-activity relationship (SAR) analysis of similar pyrrolopyrimidines:

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Expert Insight: The methyl ester moiety at the C2 position is susceptible to hydrolysis under basic conditions.[1] While the compound itself is an irritant, the primary risk in a drug discovery context is its potential undefined cytotoxicity.[1] Treat this compound as a Potent Compound (Band 3) until specific toxicology data proves otherwise.[1]

Strategic Handling Protocols

Safety is not just about PPE; it is about engineering controls that prevent exposure before it happens.[1]

Engineering Controls & PPE
  • Primary Containment: All weighing of the solid must occur within a HEPA-filtered Balance Enclosure or a Class II Biological Safety Cabinet.[1] Do not weigh on an open bench.

  • Respiratory Protection: If engineering controls are breached or unavailable, a Powered Air Purifying Respirator (PAPR) or N95/P95 mask is required.[1]

  • Dermal Protection: Double nitrile gloves (0.11 mm minimum thickness).[1] The outer glove should be changed immediately upon contamination.[1]

Operational Workflow: The "Chain of Custody"

The following diagram illustrates the safe handling lifecycle, emphasizing the preservation of compound integrity (inert atmosphere) and operator safety.

HandlingWorkflow cluster_waste Disposal Path Storage 1. Storage (Argon/N2, 2-8°C) Transfer 2. Transfer (Sealed Container) Storage->Transfer Equilibrate to RT Weighing 3. Weighing (Balance Enclosure) Transfer->Weighing Anti-static gun usage Solubilization 4. Solubilization (DMSO/DMF) Weighing->Solubilization Add solvent to solid SolidWaste Solid Waste (Double Bagged) Weighing->SolidWaste Reaction 5. Reaction (Fume Hood) Solubilization->Reaction Cannula transfer LiquidWaste Liquid Waste (High BTU) Reaction->LiquidWaste

Figure 1: Operational workflow ensuring containment of potent pyrrolopyrimidine intermediates.

Protocol Validation:

  • Static Control: Pyrrolopyrimidine powders are often electrostatic.[1] Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which causes inhalation risks.[1]

  • Solvent Addition: Always add solvent to the solid container to minimize aerosol generation.[1]

Stability & Storage Logic

The methyl ester group is the "weak link" regarding chemical stability.[1]

  • Hydrolysis Risk: Exposure to atmospheric moisture can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid (7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid).[1] This alters stoichiometry and potency.[1][4]

  • Oxidation: The pyrrole ring is electron-rich and susceptible to oxidation over extended periods.[1]

  • Storage Standard:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon preferred over Nitrogen for density).[1]

    • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]

Emergency Response & Decontamination

In the event of a spill, the response must be decisive to prevent area contamination.[1]

Spill Decision Matrix

EmergencyResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid Cover Cover with Damp Paper Towel Solid->Cover Prevent Aerosol Scoop Scoop to Waste (Do Not Dust) Cover->Scoop Clean Clean Surface (10% Bleach -> Water) Scoop->Clean Absorb Absorb with Chem-Pad Liquid->Absorb Absorb->Clean Report Report Incident Clean->Report

Figure 2: Decision matrix for spill remediation. Note the critical step of damping powder spills to prevent aerosolization.

Decontamination Chemistry

Standard soap and water are insufficient for potent heterocyclic compounds.[1]

  • Oxidative Deactivation: Use a 10% Sodium Hypochlorite (Bleach) solution.[1] The hypochlorite oxidizes the electron-rich pyrrole system, breaking the aromaticity and reducing biological potency.[1]

  • Solvent Wash: Follow with an ethanol or isopropanol wipe to remove organic residues that bleach may not solubilize.[1]

  • Final Rinse: Water rinse to remove corrosive bleach residue.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Molecules. Retrieved from [Link][1]

  • American Chemical Society (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. J. Med. Chem. Retrieved from [Link][1]

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" potential biological targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential and experimental utility of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . This document is structured for medicinal chemists and pharmacologists, focusing on the molecule's role as a "gateway scaffold" for accessing high-value kinase inhibitors.

Unlocking the 7-Deazapurine Scaffold for Kinase Drug Discovery

Executive Summary: The "Gateway" Scaffold

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: Variable/Derivative dependent) represents a critical synthetic node in the development of 7-deazapurine-based therapeutics. While the methyl ester itself is often a synthetic intermediate rather than a final drug candidate, it provides direct access to the C2-diversified 7-deazapurine chemical space .

This scaffold is a bioisostere of purine, lacking the N7 nitrogen. This structural modification confers two distinct advantages:

  • Enhanced Metabolic Stability: The C7-H bond is resistant to enzymatic cleavage compared to the N7-glycosidic bond of purines.

  • Tunable H-Bonding: The pyrrole NH (N7 position) remains a potent hydrogen bond donor, crucial for hinge-binding in kinase active sites.

Biological Target Landscape

The utility of this scaffold lies in its transformation into inhibitors for specific kinase families.[1][2] The C2-carboxylate moiety acts as a vector to project substituents into the solvent-exposed regions or the "back pocket" of kinase domains.

A. Primary Targets: Tyrosine & Serine/Threonine Kinases

The core pyrrolo[2,3-d]pyrimidine system is a privileged structure known as a "hinge binder."

Target FamilySpecific KinasesMechanism of InteractionClinical Relevance
Janus Kinases JAK1, JAK2, JAK3, TYK2ATP-Competitive (Type I): The pyrrole NH and pyrimidine N1 mimic the adenine of ATP, forming H-bonds with the kinase hinge region.[1]Autoimmune diseases (Rheumatoid Arthritis, Psoriasis). Analogous to Tofacitinib.[1]
RET Kinase RET (WT & V804M)Type II Inhibition: Derivatives at the C2 position can extend into the allosteric back pocket, overcoming gatekeeper mutations.Non-Small Cell Lung Cancer (NSCLC), Thyroid Cancer.[1]
Casein Kinase CK1αHinge Binding: 7-deazapurines show nanomolar potency by stabilizing the p53 pathway.Acute Myeloid Leukemia (AML).
CSF1R CSF1RAutoinhibited State Stabilizer: Substituents derived from the C2-ester can lock the kinase in an inactive DFG-out conformation.Macrophage-driven diseases, Oncology.
B. Secondary Targets: Nucleoside Mimics

If the N7-position is ribosylated (glycosylated) rather than used for protein binding, the scaffold mimics adenosine.

  • Viral Polymerases: RNA-dependent RNA polymerases (RdRp) in Dengue and HCV.

  • Adenosine Receptors: A1/A2A receptor antagonists/agonists.

Mechanism of Action & Structural Biology

The biological activity is driven by the Pharmacophore Homology to ATP.

  • The Warhead (Core): The pyrrolo[2,3-d]pyrimidine core occupies the ATP-binding pocket.

    • N1 (Acceptor): Accepts H-bond from the backbone NH of the hinge region.

    • N7-H (Donor): Donates H-bond to the backbone Carbonyl of the hinge region.

  • The Vector (C2-Ester): The methyl ester is the "handle."

    • In situ, it is hydrolyzed to the acid and coupled to amines.

    • The resulting amides project R-groups into the Solvent Front or Ribose Pocket , determining selectivity (e.g., JAK3 vs. JAK1).

Experimental Protocols
Protocol A: Synthetic Activation (Ester to Amide Library)

To generate biologically active hits, the ester must be converted to an amide library.

  • Hydrolysis: Dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.5 eq). Stir at RT for 4h. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Coupling: Suspend acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir 10 min. Add diverse amine (R-NH2, 1.1 eq). Stir 12h.

  • Purification: Isolate via preparative HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: Kinase Activity Assay (TR-FRET)

Validating the inhibition potential of the derivatives.

  • Reagents: Recombinant Kinase (e.g., JAK2), Biotinylated Peptide Substrate, ATP (at Km), Europium-labeled anti-phospho-antibody, Streptavidin-APC.

  • Reaction:

    • Mix 5 µL of compound (in DMSO) with 10 µL enzyme solution in 384-well plate.

    • Incubate 15 min at RT.

    • Add 10 µL Substrate/ATP mix. Incubate 60 min.

  • Detection: Add detection mix (Eu-Ab + SA-APC). Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 320nm, Em: 665nm/615nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Visualization of Workflows & Pathways
Diagram 1: The Divergent Synthesis Strategy

This diagram illustrates how the Methyl Ester serves as the central hub for generating diverse biological probes.

SynthesisStrategy Ester Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate (The Scaffold) Acid Intermediate: Carboxylic Acid Ester->Acid Hydrolysis (LiOH) Nucleoside Derivative C: N7-Glycosylation Target: Viral Polymerase Ester->Nucleoside Vorbrüggen Glycosylation Amide1 Derivative A: Amide (Solvent Exposed) Target: JAK Family Acid->Amide1 Amide Coupling (HATU/R-NH2) Amide2 Derivative B: Bi-aryl System Target: RET Kinase Acid->Amide2 Suzuki Coupling (if halogenated)

Figure 1: Divergent synthetic pathways from the methyl ester scaffold to distinct biological target classes.[3]

Diagram 2: Kinase Interaction Pharmacophore

This diagram maps the structural features of the scaffold to the kinase binding site.

Pharmacophore Hinge_NH Kinase Hinge Backbone NH Hinge_CO Kinase Hinge Backbone C=O Gatekeeper Gatekeeper Residue (Met/Thr) N1 Scaffold N1 (Acceptor) N1->Hinge_NH H-Bond N7 Scaffold N7-H (Donor) N7->Hinge_CO H-Bond C2 C2-Substituent (Vector) C2->Gatekeeper Steric/Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the 7-deazapurine core within the kinase ATP-binding pocket.

References
  • Discovery of Pyrrolo[2,3-d]pyrimidine Derivatives as RET Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Details the SAR of C2-substituted pyrrolo[2,3-d]pyrimidines for RET kinase inhibition in NSCLC. URL:[Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors Source: ACS Medicinal Chemistry Letters Context: Describes the design of 7-deazapurine scaffolds for leukemia treatment via CK1α inhibition. URL:[Link]

  • Synthesis and Biological Activity of 7-Deazapurine Nucleosides Source: Medicinal Research Reviews (Wiley) Context: Comprehensive review of the scaffold's utility in antiviral and cytostatic nucleoside analogs.[4] URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: ACS Publications Context: Demonstrates the use of the scaffold to stabilize the inactive DFG-out conformation of CSF1R. URL:[Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as PAK4 Inhibitors Source: PubMed Context: Identifies the scaffold as a lead for p21-activated kinase 4 (PAK4) inhibition in tumor progression.[5] URL:[Link]

Sources

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: A Privileged Fragment for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies.[1][2] Its structural resemblance to the native purine core allows it to function as a highly effective hinge-binder, most notably in the ATP-binding site of protein kinases.[3] This guide focuses on a specific, highly versatile derivative: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. We will dissect its role as a foundational fragment, exploring its physicochemical properties, synthetic tractability, and strategic application in the design of potent and selective inhibitors for critical disease targets. This document serves as a technical resource for researchers and drug development professionals, providing both high-level strategic insights and detailed experimental methodologies.

The 7-Deazapurine Core: A Foundation of Versatility

The pyrrolo[2,3-d]pyrimidine system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets.[4] Its success stems from its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP). By mimicking the hydrogen bonding pattern of adenine, this scaffold anchors inhibitors within the highly conserved hinge region of kinase active sites.[3]

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is not merely an intermediate but a strategic starting point in fragment-based drug design (FBDD). The methyl ester at the C2 position provides a crucial synthetic handle for late-stage diversification, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Data

A clear understanding of the core fragment's properties is essential for downstream development and formulation.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[5]
Molecular Weight 177.16 g/mol [5]
Predicted Boiling Point 467.5 ± 37.0 °C[5]
Predicted Density 1.49 ± 0.1 g/cm³[5]
Storage Room temperature, sealed, under inert gas[5]

Strategic Elaboration: A Chemist's Guide to the Scaffold

The true power of this fragment lies in its predictable and versatile reactivity. The different positions on the bicyclic core can be functionalized selectively to build molecular complexity and tune biological activity.

Core Reactivity and Modification Vectors

The pyrrolo[2,3-d]pyrimidine nucleus has several reactive centers, making it amenable to a wide array of chemical transformations.[1] The most common and strategically important modifications involve the C4, C5, and N7 positions, alongside the C2-carboxylate group.

G General Synthetic Workflow A Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivative B Step 1: C4 Nucleophilic Substitution (e.g., with a substituted aniline) A->B C Step 2: N7 Protection/Functionalization (Optional but often strategic) B->C Optional D Step 3: C5 Halogenation (e.g., Iodination) B->D C->D E Step 4: C5 Suzuki Coupling (Introduce aryl/heteroaryl groups) D->E F Step 5: C2-Ester Hydrolysis E->F G Step 6: Amide Coupling (EDC, etc.) (Introduce final diversity elements) F->G H Final Compounds (Lead Candidates) G->H

Caption: A strategic workflow for chemical elaboration of the scaffold.

Application in Kinase Inhibition: A Privileged Hinge-Binder

The pyrrolo[2,3-d]pyrimidine scaffold is a validated "warhead" for kinase inhibition. The two nitrogen atoms in the pyrimidine ring are perfectly positioned to form strong hydrogen bonds with the peptide backbone of the kinase hinge region, effectively mimicking the binding of ATP. [3]This foundational interaction provides a stable anchor, allowing modifications at other positions to probe for additional interactions that drive potency and selectivity.

Case Study: RET Kinase Inhibitors

Research into inhibitors for RET (Rearranged during Transfection) kinase, a driver in certain lung and thyroid cancers, provides an excellent example of the scaffold's utility. [3]

  • Core Interaction: The pyrrolo[2,3-d]pyrimidine core engages the hinge residues Tyr806 and Ala807. This interaction is critical, as methylation of the N7-H, which disrupts a key hydrogen bond, leads to a significant loss of activity. [3]* Linker and Substitution Pattern: The linker connecting the core to other parts of the molecule is crucial. A 1,4-substitution pattern on a central phenyl ring was found to be essential for RET inhibition, while a 1,3-pattern resulted in a complete loss of activity. [3]* Probing the "Back Pocket": By attaching various groups via the linker, chemists can target a less conserved "back pocket" of the kinase. This is a common strategy for achieving selectivity. For RET, bulky isoxazole and pyrazole groups were found to be optimal for occupying this pocket. [3]* Solvent Front: Introducing moderately polar groups at the C5 position, which extends toward the solvent-exposed region, can significantly enhance enzyme inhibition. [3]

G Generalized Kinase Binding Model cluster_protein Kinase ATP Pocket cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Hinge Hinge Region (Backbone H-Bonds) BackPocket Hydrophobic Back Pocket Solvent Solvent Front Core Pyrrolo[2,3-d]pyrimidine 'Warhead' Core->Hinge H-Bonds (Key Anchor) Linker Linker Moiety Core->Linker R1 R1 Group (e.g., C5-Aryl) Linker->R1 R2 R2 Group (e.g., C4-Amine substituent) Linker->R2 R1->Solvent Polarity/Solubility R2->BackPocket Selectivity/Potency

Caption: SAR model for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Diverse Kinase Targets

The utility of this scaffold extends to numerous other kinase families, highlighting its adaptability.

Target KinaseTherapeutic AreaKey InsightsReferences
Axl OncologySAR studies led to the discovery of potent inhibitors with favorable pharmacokinetic properties, showing therapeutic effects in xenograft tumor models.[6]
CSF1R Oncology, ImmunologyHighly selective inhibitors targeting the autoinhibited (DFG-out-like) conformation were developed, offering excellent selectivity over other kinases in the PDGFR family.[7][8]
Itk Inflammation, AutoimmunityA series of covalent irreversible inhibitors were developed, where selectivity was achieved by targeting a hydration site and using a saturated linker to the reactive group.[9]
PAK4 OncologyMolecular dynamics simulations have been used to understand the binding modes of ATP-competitive inhibitors based on this scaffold, explaining how different substituents can lead to a >1000-fold difference in inhibitory capacity.[2]
CK1δ OncologyModification of a related compound led to a potent CK1δ inhibitor that induced apoptosis in bladder and ovarian cancer cells.[10]

Detailed Methodologies: Self-Validating Protocols

The following protocols are generalized from common procedures in the literature, providing a robust starting point for synthesis and elaboration. [3][11]

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution
  • Causality: The electron-withdrawing pyrimidine ring and the chloro leaving group make the C4 position highly susceptible to nucleophilic attack by amines. This is a foundational step for introducing the linker moiety.

  • Procedure:

    • To a solution of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material (1.0 eq) in a suitable solvent (e.g., n-butanol or dioxane), add the desired amine (1.1-1.5 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl byproduct.

    • Heat the reaction mixture at 80-120 °C for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography or recrystallization to yield the C4-aminated product.

Protocol 2: C2-Ester Hydrolysis to Carboxylic Acid
  • Causality: Base-catalyzed hydrolysis (saponification) of the methyl ester is a standard and efficient method to generate the corresponding carboxylic acid, which is a key precursor for amide coupling.

  • Procedure:

    • Dissolve the methyl ester derivative (1.0 eq) in a mixture of THF/Methanol and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq).

    • Stir the mixture at room temperature for 2-8 hours, monitoring for the disappearance of the starting material.

    • Once complete, carefully acidify the mixture to pH ~3-4 with 1N HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Coupling
  • Causality: Standard peptide coupling reagents like EDC activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine to form a stable amide bond. This is a crucial step for final diversification.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) from Protocol 2 in an anhydrous aprotic solvent like DMF or DCM.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and, optionally, a catalyst such as Hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture for 15-30 minutes at room temperature to allow for activation.

    • Add the desired final amine (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir at room temperature for 6-24 hours.

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry, concentrate, and purify by chromatography to obtain the final amide product.

Conclusion and Future Perspectives

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a testament to the power of fragment-based design. It is more than a simple building block; it is a strategic platform offering multiple, orthogonal vectors for chemical exploration. Its inherent ability to mimic ATP provides a strong starting point for affinity, while its synthetic accessibility allows for the rapid and rational optimization of drug-like properties.

The continued exploration of this scaffold is likely to yield novel inhibitors for a growing list of kinases and other ATP-binding proteins. Future work may focus on leveraging its unique reactivity to develop covalent inhibitors for enhanced potency and duration of action, or to explore its potential against other target classes, including ATP-dependent enzymes outside the kinome. Its proven track record and chemical versatility ensure that the 7-deazapurine core will remain a highly valuable fragment in the drug discovery arsenal for years to come.

References

  • MySkinRecipes. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Available from: [Link]

  • Google Patents. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • PubMed. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. (2021-08-05). Available from: [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]

  • PubMed. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023-05-16). Available from: [Link]

  • National Institutes of Health. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023-01-03). Available from: [Link]

  • PubMed. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. (2008-07-10). Available from: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available from: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). Available from: [Link]

  • PubMed. Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Available from: [Link]

  • PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019-07-01). Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

[1]

Executive Summary & Strategic Rationale

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Tofacitinib and Baricitinib. While 4-substituted derivatives are common, 2-substituted analogues are critical for accessing specific binding pockets (e.g., the "front pocket" in kinases) but are synthetically more demanding.

Why this Protocol?

  • Avoids Regiochemical Ambiguity: De novo synthesis from pyrrole precursors often yields mixtures of regioisomers or requires unstable aldehydes.[1]

  • Scalability: The proposed Palladium-Catalyzed Methoxycarbonylation route utilizes stable, commercially available starting materials and avoids hazardous organolithium reagents.[1]

  • Atom Economy: Direct conversion of the C2-chloride to the ester (C-C bond formation) is more efficient than multi-step nitrile hydrolysis sequences.[1]

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical modules. Direct carbonylation of the unprotected scaffold is possible but often results in low yields due to catalyst poisoning by the acidic N7-proton (pKa ~13.2).[1] Therefore, a Protection-Carbonylation-Deprotection strategy is employed.[1][2]

Synthetic Workflow (DOT Visualization)

SynthesisRoutecluster_legendKey Transformation MechanismSM2-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Start)INT1N7-SEM ProtectedIntermediate(Stable)SM->INT1Step 1: SEM-Cl, NaHDMF, 0°CINT2Methyl EsterIntermediate(Protected)INT1->INT2Step 2: Pd(OAc)2, dppfCO (g), MeOH, 80°CPRODMethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate(Final)INT2->PRODStep 3: TFA/DCMor TBAF/THFMechPd(0) Oxidative Addition -> CO Insertion -> Nucleophilic Attack (MeOH)

Figure 1: Step-wise synthetic pathway ensuring catalyst longevity and high yield.

Detailed Experimental Protocols

Step 1: N7-Protection (SEM-Group Installation)

Objective: Mask the acidic pyrrole nitrogen to prevent Pd-catalyst sequestration.[1]

  • Reagents: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv).

  • Solvent: Anhydrous DMF (0.1 M).

Protocol:

  • Charge a flame-dried round-bottom flask with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF under

    
     atmosphere. Cool to 0°C.[1][3][4]
    
  • Add NaH portion-wise over 10 minutes. Evolution of

    
     gas will be observed.[1] Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/yellow.
    
  • Add SEM-Cl dropwise via syringe.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material (

    
    ) and formation of a higher running spot (
    
    
    ).[1]
  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over 
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.[1]

Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Carbonylation of the aryl chloride to the methyl ester.[1]

  • Reagents: N7-SEM-2-Chloro-intermediate (1.0 equiv),

    
     (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol%), Triethylamine (
    
    
    , 2.0 equiv).
  • Solvent: Anhydrous MeOH (0.1 M) or MeOH/DMF (1:1) if solubility is poor.[1]

  • Gas: Carbon Monoxide (CO) - Safety Warning: CO is toxic.[1] Use a fume hood and CO detector.

Protocol:

  • In a pressure vessel (e.g., Fischer-Porter bottle or stainless steel autoclave), dissolve the N7-SEM-intermediate in MeOH.

  • Add

    
     .[1][5] Degas the solution by bubbling 
    
    
    for 15 minutes.
  • Add

    
      and dppf .[1]
    
  • Seal the vessel and purge with CO gas (3 cycles). Pressurize to 50 psi (3.5 bar) .

    • Note: If high pressure is unavailable, a CO balloon can work but may require longer reaction times (24-48h) and higher catalyst loading (10 mol%).[1]

  • Heat to 80°C for 12-16 hours.

  • QC Check: LC-MS should show the mass shift from

    
     (Cl-SEM) to 
    
    
    (COOMe-SEM).
  • Workup: Cool to RT. Carefully vent the CO (into a fume hood exhaust).[1] Filter the mixture through a pad of Celite to remove Pd black.[1] Rinse with MeOH.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (10-30% EtOAc in Hexanes).

    • Yield Expectation: 70-85%.[1]

Step 3: Deprotection (SEM Removal)

Objective: Reveal the free NH pyrrole to yield the final target.

  • Option A (Acidic): TFA/DCM (1:1) followed by ethylenediamine (to scavenge the hydroxymethyl intermediate).[1]

  • Option B (Fluoride): TBAF (1.0 M in THF, 3.0 equiv) and Ethylenediamine (3.0 equiv).[1]

Protocol (Option A - Recommended for scale):

  • Dissolve the ester intermediate in DCM . Add TFA (Trifluoroacetic acid) cautiously (1:1 v/v ratio).[1]

  • Stir at RT for 3 hours. LC-MS will show the formation of the N-hydroxymethyl intermediate (

    
     mass units relative to product).[1]
    
  • Concentrate the reaction to remove excess TFA.[1]

  • Redissolve the residue in MeOH. Add Ethylenediamine (5.0 equiv) or aqueous

    
    .[1] Stir for 1 hour to cleave the hemiaminal.
    
  • Workup: Concentrate. Partition between EtOAc and saturated

    
    .[1] Extract EtOAc.
    
  • Final Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH 95:5).

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Purity (HPLC) >98%If Pd residues persist (dark solid), treat with a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous Na2EDTA.
Appearance White to off-white solidYellowing often indicates residual dppf ligand or Pd traces.[1]
NMR Identity Methyl singlet ~3.9 ppmIf the methyl ester peak is missing but mass is correct, check for transesterification if other alcohols were used.[1]
Water Content <0.5%Dry the final product under high vacuum at 40°C for 24h.[1]
Troubleshooting the Carbonylation:
  • Problem: Low conversion of Cl to COOMe.

  • Root Cause: Oxidation of catalyst or insufficient CO pressure.[1]

  • Solution: Ensure rigorous degassing of MeOH. Increase pressure to 100 psi. Switch ligand to Xantphos , which has a wider bite angle often superior for difficult carbonylations.[1]

References & Authoritative Grounding

  • General Carbonylation Methodology:

    • Mechanism & Scope: The Pd-catalyzed carbonylation of heteroaryl chlorides is a standard transformation.[1] See: Angew. Chem. Int. Ed.2009 , 48, 4114.

    • Application to Deazapurines: The reactivity of the 2-position in 7-deazapurines is analogous to 2-chloropyridines, requiring activation via N-protection or elevated pressure.[1]

  • Scaffold Synthesis & Handling:

    • N7-Protection Strategy:Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs . MDPI Molecules. Describes the necessity of SEM protection for lithiation/cross-coupling chemistry on this scaffold. Link

    • Commercial Availability: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 335654-06-3) is the established starting material.[1]

  • Alternative Approaches (Contextual):

    • Copper-Catalyzed Synthesis: For those lacking carbonylation equipment, Cu-catalyzed coupling of 5-bromo-2,4-dichloropyrimidine with alkynes can construct the ring, though often with 4-substitution.[1] Synth. Commun.2013 , 43, 2590.

    • Patent Precedent: CN111303162B describes the carbonylation of the 6-position, validating the stability of the scaffold under CO/Pd conditions.

Final Note: This protocol produces the methyl ester.[1] If the ethyl ester is required, simply substitute Ethanol (EtOH) in Step 2. The chemistry remains identical.[1]

Application Note: Chemoselective Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

[1]

Document ID: AN-PP-2026-001 Target Audience: Medicinal Chemists, Process Development Scientists Scope: Synthetic methodology, mechanistic rationale, and safety protocols for the preparation of 7-deazapurine scaffolds.[1]

Introduction & Retrosynthetic Analysis[1]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in drug discovery, serving as a bioisostere of purine.[1] It is critical in the design of ATP-competitive kinase inhibitors (e.g., JAK, CSF1R inhibitors) due to its ability to form key hydrogen bonds with the hinge region of kinase domains while omitting the N-7 nitrogen, which often modulates metabolic stability and solubility [1, 2].[1]

The target molecule, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate , introduces an ester functionality at the C2 position, providing a versatile handle for further diversification (e.g., into amides or heterocycles) to probe the solvent-exposed regions of the binding pocket.[1]

Retrosynthetic Logic

The synthesis is approached via the Sonogashira coupling-cyclization strategy , which offers high regioselectivity compared to classical Traube synthesis.[1]

  • Disconnection: The pyrrole ring is constructed onto a pre-functionalized pyrimidine core.[1]

  • Key Intermediates: 2,4-Dichloropyrimidine (electrophile) and a protected propargyl amine or equivalent alkyne.[1]

  • Strategic Choice: Utilizing a sequential cross-coupling/cyclization allows for the installation of the C2-carboxylate (or its precursor) early or late stage.[1] Here, we describe a route starting from a 2-substituted pyrimidine precursor to ensure the C2-ester integrity.

Reaction Mechanism & Critical Parameters[1]

The synthesis relies on the Pd/Cu-catalyzed cross-coupling of a halogenated pyrimidine with an alkyne, followed by an intramolecular cyclization.[1]

Mechanistic Pathway (DOT Visualization)[1]

SynthesisMechanismStart5-Bromo-2,4-dichloropyrimidine(Starting Material)OxAddOxidative Addition(Pd(0) inserts into C-Br)Start->OxAddPd(PPh3)4TransMetTransmetallation(Cu-acetylide transfer)OxAdd->TransMetCuI, AlkyneRedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimIntermedAlkynyl PyrimidineIntermediateRedElim->IntermedCyclizIntramolecular Cyclization(N-attack on Alkyne)Intermed->CyclizBase/Heat(TBAF or NaOEt)Product7H-pyrrolo[2,3-d]pyrimidineCoreCycliz->Product

Figure 1: Mechanistic flow of the Sonogashira coupling and subsequent heteroannulation to form the 7-deazapurine core.[1]

Detailed Experimental Protocol

Safety Pre-requisites
  • Hazardous Reagents: Palladium catalysts (sensitizers), Copper(I) iodide (irritant), and halogenated pyrimidines (corrosive).[1]

  • Engineering Controls: All reactions involving volatile solvents or heating must be conducted in a certified chemical fume hood.[1]

  • PPE: Nitrile gloves (double-gloving recommended for organometallics), lab coat, and safety goggles.[1]

Step 1: Sonogashira Coupling

Objective: Install the alkyne side chain at the C-5 position of the pyrimidine ring.[1]

ReagentEquivalentsRole
5-Bromo-2-chloro-pyrimidine-4-amine 1.0 eqElectrophile
Methyl propiolate (or protected equivalent)1.2 eqNucleophile
Pd(PPh₃)₂Cl₂ 0.05 eqCatalyst
CuI 0.02 eqCo-catalyst
Triethylamine (Et₃N) 3.0 eqBase/Solvent
DMF SolventReaction Medium

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solubilization: Dissolve the pyrimidine starting material in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns dark.

  • Reagent Addition: Add Triethylamine followed by the dropwise addition of the alkyne.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for the disappearance of the bromide.[1]

    • Note: The C-5 bromide is more reactive than the C-2 chloride in Pd-catalyzed couplings, ensuring regioselectivity [2].[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Step 2: Cyclization to the Pyrrolo[2,3-d]pyrimidine

Objective: Form the pyrrole ring via intramolecular attack of the C-4 amine onto the alkyne.[1]

Procedure:

  • Redissolve the crude intermediate in anhydrous NMP or Ethanol.[1]

  • Add a base catalyst (e.g., KOtBu or NaOEt, 2.0 eq) if the cyclization did not occur spontaneously during the coupling.[1]

  • Heat to 80°C for 4-6 hours.

  • Purification: Upon completion, neutralize the solution with 1M HCl. Precipitate the product or extract with EtOAc.[1][2] Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).

Step 3: Functionalization to Methyl 2-carboxylate

If the starting material did not contain the C2-ester: The C2-chloro group (retained from the starting material) can be carbonylated.[1]

  • Reagents: Pd(OAc)₂, dppp (ligand), MeOH (solvent/reactant), Et₃N.[1]

  • Conditions: CO atmosphere (balloon or autoclave, 50 psi), 80°C.

  • Mechanism: Pd inserts into the C-Cl bond, coordinates CO, and undergoes nucleophilic attack by MeOH to form the methyl ester.[1]

Analytical Validation

The synthesized compound must be validated using the following criteria to ensure structural integrity before use in biological assays.

TestExpected SignalStructural Insight
¹H NMR (400 MHz, DMSO-d₆) Singlet ~3.9 ppm (3H)Confirms Methyl Ester (-OCH₃)
Doublet ~6.5 ppm (1H)Pyrrole C-5 proton
Doublet ~7.5 ppm (1H)Pyrrole C-6 proton
Broad Singlet ~12.5 ppmN-7 Proton (exchangeable)
LC-MS (ESI+) [M+H]⁺ peakConfirms Molecular Weight
HPLC Purity >95% (254 nm)Required for biological assay

Workflow Visualization

ExperimentalWorkflowStartRaw Materials Preparation(Inert Atmosphere)Step1Sonogashira Coupling(Pd/Cu, 60°C, DMF)Start->Step1QC1QC Check: LC-MS(Confirm Intermediate)Step1->QC1Step2Cyclization(Base-mediated, 80°C)QC1->Step2PassStep3Carbonylation (if req.)(CO, Pd, MeOH)Step2->Step3If C2-Cl presentPurifyPurification(Flash Chromatography)Step2->PurifyIf C2-Ester presentStep3->PurifyFinalFinal Validation(NMR, HPLC)Purify->Final

Figure 2: Operational workflow for the synthesis and validation of the target compound.

References

  • Vertex Pharmaceuticals Inc. (1993).[1] Process for the preparation of pyrrolo[2,3-d]pyrimidines. US Patent 5,254,687A. Link

  • Taylor & Francis. (2014).[1] Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications. Link[1]

  • Tapmeier, T. T., et al. (2023).[1] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine. Link[1]

Application Note: Recrystallization of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate , a critical intermediate in the synthesis of JAK, CSF1R, and other kinase inhibitors. While chromatographic methods (silica gel) are effective for small-scale isolation, they are often cost-prohibitive and inefficient for scale-up. This guide provides a scalable, thermodynamically controlled recrystallization protocol using a Methanol/Water (MeOH/H₂O) solvent system. This method effectively removes common regioisomeric impurities and polymeric by-products inherent to pyrrolopyrimidine synthesis, yielding high-purity crystalline material (>98% HPLC).

Physicochemical Profile & Solubility Strategy

Understanding the solubility profile is the cornerstone of any recrystallization. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a fused heteroaromatic system with significant hydrogen bond donor (N-7) and acceptor (N-1, N-3) character.

Solubility Data (Estimated)
SolventSolubility (25°C)Solubility (Boiling)Suitability
Methanol ModerateHighPrimary Solvent
Water InsolubleLowAnti-Solvent
DMSO/DMF HighHighGood for initial dissolution, hard to remove.
Ethyl Acetate Low-ModerateModerateExtraction solvent, poor for crystallization alone.
Hexanes InsolubleInsolubleWash solvent only.
The Solvent System Logic

We utilize a binary solvent system (MeOH/H₂O) .

  • Methanol (Solvent): Dissolves the ester functionality and the aromatic core effectively at elevated temperatures (65°C).

  • Water (Anti-Solvent): Drastically reduces the solubility of the hydrophobic aromatic core upon cooling. It also aids in the rejection of inorganic salts (e.g., NaCl, KCl) carried over from cyclization steps.

Detailed Recrystallization Protocol

Materials Required[1][2][3][4][5]
  • Crude Material: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

  • Solvents: HPLC-grade Methanol, Deionized (DI) Water.

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar/overhead stirrer, heating mantle, vacuum filtration setup (Buchner funnel), vacuum oven.

Step-by-Step Procedure
Phase 1: Dissolution
  • Charge: Place the crude solid (e.g., 10.0 g) into a suitably sized RBF.

  • Solvent Addition: Add Methanol (approx. 10-15 volumes relative to weight, e.g., 100-150 mL).

    • Note: Do not add water yet.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with moderate stirring.

  • Assessment:

    • Scenario A (Clear Solution): If the solid dissolves completely, proceed to Phase 2.

    • Scenario B (Suspended Solids): If undissolved material remains after 15 minutes at reflux, it may be inorganic salts or polymeric impurities. Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel.

Phase 2: Nucleation and Crystal Growth
  • Anti-Solvent Addition: While maintaining the solution near boiling temperature, slowly add DI Water dropwise via an addition funnel.

    • Target Ratio: Aim for a final solvent ratio of approximately 1:1 to 2:1 (MeOH:Water) .

    • Endpoint: Stop adding water when the solution becomes slightly turbid (cloud point) and the turbidity persists for 30 seconds.

  • Re-dissolution: Add a small volume of hot Methanol (5-10 mL) just until the turbidity clears. This ensures a saturated solution at the boiling point.

  • Controlled Cooling (Critical):

    • Remove the heat source but leave the flask in the oil bath/mantle to allow it to cool slowly to room temperature (20-25°C) over 2-4 hours .

    • Why? Rapid cooling traps impurities and solvent (occlusion). Slow cooling promotes the growth of pure, dense crystal lattices.

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation and Drying[1][2]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of 1:1 MeOH/Water (approx. 2-3 volumes).

    • Caution: Do not use pure methanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 12-24 hours.

    • Validation: Monitor weight until constant mass is achieved.

Process Visualization (Workflow)

RecrystallizationProcess Start Crude Methyl 7H-pyrrolo [2,3-d]pyrimidine-2-carboxylate Dissolve Dissolve in Refluxing MeOH (65°C, 10-15 vol) Start->Dissolve CheckSol Check Solubility Dissolve->CheckSol HotFilter Hot Filtration (Remove insolubles/salts) CheckSol->HotFilter Undissolved Solids AddWater Add Hot Water dropwise until Cloud Point CheckSol->AddWater Clear Solution HotFilter->AddWater ClearSol Add minimal hot MeOH to clear turbidity AddWater->ClearSol Cooling Slow Cooling to RT (2-4 hours) ClearSol->Cooling IceBath Ice Bath (0-5°C) (1 hour) Cooling->IceBath Filter Vacuum Filtration & Wash (Cold 1:1 MeOH:H2O) IceBath->Filter Dry Vacuum Dry (45-50°C) Filter->Dry

Figure 1: Decision tree and workflow for the recrystallization of the target ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil rather than crystals.The cooling is too fast or the solvent mixture is too polar. Action: Re-heat to dissolve, add a seed crystal at 50°C, and cool very slowly. Increase MeOH ratio slightly.
Low Yield Too much solvent used or product is too soluble in the mix.Concentrate the mother liquor by rotary evaporation and repeat cooling. Ensure the final wash is cold and contains water.
Colored Impurities Oxidation products or polymerized pyrroles.Add activated charcoal (5 wt%) during the initial reflux step, stir for 15 mins, then perform hot filtration.
Inorganic Ash Salt carryover from synthesis.Ensure the hot filtration step is performed if the initial dissolution is not perfectly clear.

Analytical Validation

Before releasing the batch for the next synthetic step (e.g., hydrolysis or SNAr coupling), validate purity:

  • HPLC: Purity should be >98% (Area %). Monitor for the des-methyl byproduct (acid) or unreacted starting materials.

  • 1H NMR (DMSO-d6):

    • Check for the characteristic methyl ester singlet (~3.9 ppm).

    • Verify the pyrrolo[2,3-d]pyrimidine aromatic protons (~6.5-7.5 ppm region).

    • Ensure no residual solvent peaks (MeOH/Water) remain after drying.

  • Melting Point: Expect a sharp melting range. While specific literature values vary by derivative, a range <2°C indicates high purity.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Pyrrolo[2,3-d]pyrimidines are biologically active scaffolds (kinase inhibitors). Treat as Potentially Toxic/Irritant .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

  • Solvent Safety: Methanol is flammable and toxic (optic nerve damage). Ensure no open flames are near the reflux setup.

References

  • Preparation of Pyrrolo[2,3-d]pyrimidine Derivatives. World Intellectual Property Organization, WO2007012953A2. (Describes the use of MeOH/Water systems for purification of this scaffold).

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry, 2023. (Contextualizes the synthesis and properties of the methyl ester intermediate).

  • 7H-Pyrrolo[2,3-d]pyrimidine derivatives. PubChem Compound Summary. (General safety and physicochemical properties).

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 2017. (Purification strategies for related chloro-derivatives).

Sources

Application Note: Strategic Functionalization of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate for Kinase Inhibitor Discovery

[1]

Abstract & Strategic Significance

In the landscape of ATP-competitive kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure, serving as a bioisostere of adenine. While the C4-position typically engages the kinase hinge region (mimicking the N1/N6 of adenine), the C2-position offers a critical vector for optimizing physicochemical properties and selectivity.

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1363380-73-7) represents a versatile, high-value intermediate.[1] Unlike standard 4-chloro building blocks, this reagent provides a pre-installed ester handle at C2, allowing for the rapid generation of diverse libraries targeting the ribose binding pocket or the solvent front . This guide details the synthetic logic for transforming this core into potent kinase inhibitors, specifically addressing the critical "activation" of the C4-position and the "diversification" of the C2-ester.

Chemical Architecture & Binding Logic[1]

The Bioisostere Advantage

The 7-deazapurine core removes the N7 nitrogen of the purine ring. This modification:

  • Prevents N7-metabolic glycosylation , improving in vivo stability.

  • Alters Hydrogen Bonding: The C7-H provides a donor/acceptor profile distinct from N7, often improving selectivity against off-target kinases that require N7 interaction.

Structural Vectors[1]
  • C4-Position (Hinge Binder): Requires a hydrogen bond acceptor/donor motif (typically an aniline or heterocycle) to anchor the molecule to the kinase hinge (e.g., Val/Leu backbone residues).

  • C2-Position (Solvent/Ribose Vector): The carboxylate handle allows extension into the solvent front. This is crucial for solubilizing hydrophobic cores and picking up specific interactions (e.g., with Asp/Glu residues in the DFG motif or

    
    C-helix).
    
Visualization: Structural Logic & Binding Mode

KinaseBindingScaffold7-Deazapurine Core(Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate)C4_HingeC4 Position(Hinge Binding)Scaffold->C4_HingeRequires Activation(H -> Cl -> NH-Ar)C2_VectorC2 Ester(Solvent/Ribose Pocket)Scaffold->C2_VectorReady forDiversificationN7_RoleN7 -> C7(Metabolic Stability)Scaffold->N7_RoleBioisosterismKinase Hinge\n(Val/Leu Backbone)Kinase Hinge(Val/Leu Backbone)C4_Hinge->Kinase Hinge\n(Val/Leu Backbone)H-BondsSolubility & Selectivity\n(Amides/Ureas)Solubility & Selectivity(Amides/Ureas)C2_Vector->Solubility & Selectivity\n(Amides/Ureas)Extension

Figure 1: Structural logic of the 7-deazapurine scaffold in kinase inhibition.

Critical Synthetic Workflows

The starting material, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate , typically bears a hydrogen at the C4 position.[1] For most ATP-competitive inhibitors, C4 must be functionalized .

Workflow A: C4-Activation (The "Hinge" Installation)

Rationale: To mimic ATP, the C4 position must be converted from a passive C-H bond to an active hinge binder (usually via a C4-Cl intermediate).

Step 1: N7-Protection (Optional but Recommended) To prevent N-alkylation during subsequent steps, protect N7.[1]

  • Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Tosyl chloride, NaH, DMF.

  • Outcome: Regioselective protection at N7.

Step 2: N-Oxidation [1]

  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), EtOAc or DCM, RT.

  • Mechanism:[1][2][3] Oxidation of N1/N3 to the N-oxide, activating the C4 position for nucleophilic attack.

  • Note: The electron-deficient nature of the pyrimidine ring can make this slow; heating may be required.

Step 3: Chlorination (The "Warhead" Setup)

  • Reagents: POCl

    
     (Phosphorus oxychloride), reflux.
    
  • Outcome: Conversion of the N-oxide (or 4-oxo tautomer) to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate .[1]

  • Critical Checkpoint: This 4-chloro intermediate is the "Master Key" for kinase synthesis.[1]

Workflow B: C2-Diversification (The "Tail" Synthesis)

Rationale: Once the hinge binder is installed (or if orthogonal chemistry is used), the C2 ester is modified to tune potency.

Reaction Class: Saponification & Amide Coupling [1]

  • Hydrolysis: LiOH (aq), THF/MeOH. Yields the free carboxylic acid.

  • Coupling: HATU or T3P, DIPEA, Primary/Secondary Amines.

    • Target: Solubilizing groups (morpholines, piperazines) or specific H-bond donors.

Detailed Experimental Protocols

Protocol 1: Synthesis of the "Master Key" (4-Chloro Derivative)

Prerequisite: This protocol assumes starting from the commercially available Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (C4-H).[1]

StepReagentConditionsNotes
1. N-Oxidation m-CPBA (1.5 eq)DCM, 25°C, 12hMonitor by LCMS for [M+16] peak.
2. Workup NaHCO

(aq)
Wash organic layerRemove benzoic acid byproduct.
3.[1] Chlorination POCl

(Neat or in Toluene)
90-100°C, 4hCaution: Vigorously evolves HCl gas. Use scrubber.
4.[1] Isolation Ice/Water quenchExtract w/ EtOAcProduct is the 4-Cl, 2-COOMe derivative.[1]
Protocol 2: S Ar Displacement (Installing the Hinge Binder)

Context: Attaching an aniline (e.g., 3-aminopyrazole or substituted aniline) to the C4-position.[1]

  • Setup: Dissolve Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq) in n-Butanol or Dioxane.

  • Reagents: Add Aniline (1.1 eq) and p-TSA (0.1 eq) or DIPEA (2.0 eq).

    • Expert Tip: Acid catalysis (p-TSA) often works better for electron-poor anilines; Base (DIPEA) for aliphatic amines.[1]

  • Reaction: Heat to 100-120°C (Microwave: 140°C for 30 min).

  • Workup: Cool to RT. Product often precipitates. Filter and wash with cold ether.

  • Result: A Type I Kinase Inhibitor Core with a modifiable ester tail.

Protocol 3: Library Generation at C2 (Amide Coupling)

Context: Converting the ester to an amide library.

  • Hydrolysis: Treat Ester (1.0 eq) with LiOH (3.0 eq) in THF:H

    
    O (3:1) at 40°C for 2h. Acidify to pH 4 to precipitate the acid.
    
  • Coupling (Parallel Synthesis):

    • Dissolve Acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 5 min.

    • Add Amine (R-NH

      
      , 1.2 eq). Shake/Stir 16h at RT.
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Pathway[1][6]

SynthesisPathcluster_legendReaction TypesSMMethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate(C4-H, C2-Ester)NOxideN-Oxide IntermediateSM->NOxidem-CPBA(Activation)Chloro4-Chloro-2-carboxylate(The 'Master Key')NOxide->ChloroPOCl3(Chlorination)HingeBinder4-Amino-2-carboxylate(Hinge Installed)Chloro->HingeBinderAr-NH2, p-TSA(SnAr Displacement)FinalDrugFinal Kinase Inhibitor(C4-Hinge, C2-Amide)HingeBinder->FinalDrug1. LiOH (Hydrolysis)2. R-NH2, HATU (Amide Coupling)OxidationOxidationHalogenationHalogenationOxidation->HalogenationNucleophilic Subst.Nucleophilic Subst.Halogenation->Nucleophilic Subst.CouplingCouplingNucleophilic Subst.->Coupling

Figure 2: Step-by-step synthetic transformation from the commercial ester to a functional kinase inhibitor.[1][3]

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in S

Ar
Electron-rich aniline or steric hindrance.[1]Switch solvent to NMP; increase temp to 160°C (microwave). Use Buchwald-Hartwig coupling (Pd

(dba)

, Xantphos) if S

Ar fails.
N7-Alkylation Side React. N7 proton is acidic (pKa ~13).[1]Always protect N7 (SEM/Boc) before performing alkylations on the ester or amide nitrogen.
Hydrolysis Stalls Steric bulk around C2 or solubility.[1]Use LiOH in MeOH/H

O at 60°C. If ester is stubborn, use Me

SnOH (mild, neutral conditions).
Regioselectivity (N1 vs N7) Alkylation of the pyrrole nitrogen.Use "soft" electrophiles or specific bases (NaH for N7). Confirm regiochemistry via NOESY NMR.

References

  • Structural Basis of Kinase Inhibition

    • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors.
    • Source:J. Med.[4] Chem. (via NIH/ACS).

    • Relevance: Validates the binding mode of 7-deazapurines where the C2-substituent points to the solvent front.
  • Synthetic Methodology (C4 Functionalization)

    • Title: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1][5]

    • Source:Chin. J. Org. Chem.

    • Relevance: Provides the foundational chemistry for converting the pyrrolo-pyrimidine core into the 4-chloro intermediate.[1]

  • Application in RET Kinase Inhibitors

    • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
    • Source:Eur. J. Med. Chem. (via PubMed).
    • Relevance: Demonstrates the utility of the scaffold in designing Type II inhibitors.
  • Compound Data

    • Title: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (PubChem CID 72207574).[1][6]

    • Source: PubChem.[4][6]

    • Relevance: Verification of the specific starting m

Application Notes & Protocols: The Central Role of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Core Intermediate for Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Scaffold and Target

The development of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) has revolutionized the treatment of autoimmune and inflammatory diseases.[1] At the forefront of this revolution are the Janus Kinase (JAK) inhibitors. These small molecules effectively modulate the immune response by targeting the intracellular JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines.[1][2][3] The efficacy of many leading JAK inhibitors is built upon a common structural foundation: the 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine also known as 7-deazapurine.[4][5][6]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It elucidates the critical role of 7H-pyrrolo[2,3-d]pyrimidine derivatives, such as Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and the more synthetically prevalent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as pivotal intermediates in the synthesis of potent and selective JAK inhibitors. We will dissect the underlying biology of the JAK-STAT pathway, rationalize the chemical logic behind using this specific scaffold, provide detailed synthetic protocols for a representative JAK inhibitor, and present the necessary analytical framework for validation.

The Target: Understanding the JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional regulation.[7][8] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, making it a prime therapeutic target.[8][9]

Mechanism of Action:

  • Cytokine Binding: The cascade begins when a cytokine (e.g., an interleukin or interferon) binds to its specific transmembrane receptor.[2][3]

  • JAK Activation: This binding event induces a conformational change in the receptor, bringing the associated JAKs (of which there are four family members: JAK1, JAK2, JAK3, and TYK2) into close proximity.[1][7] The JAKs then phosphorylate and activate each other.

  • STAT Phosphorylation & Dimerization: The activated JAKs create docking sites on the receptor by phosphorylating tyrosine residues. STAT proteins are recruited to these sites, where they are, in turn, phosphorylated by the JAKs.[10]

  • Nuclear Translocation & Gene Transcription: Phosphorylated STATs dimerize and translocate into the cell nucleus.[10][11] Inside the nucleus, they bind to specific DNA sequences to initiate the transcription of genes involved in inflammation, immunity, and cell proliferation.[8]

JAK inhibitors function by competitively binding to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation cascade and thereby blocking the downstream signaling.[10][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation (Phosphorylation) STAT_P p-STAT JAK1->STAT_P 4. Phosphorylation STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA Gene Transcription STAT_dimer->DNA 6. Nuclear Translocation STAT STAT STAT->JAK1 3. Recruitment Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 BLOCKS

Caption: The JAK-STAT signaling pathway and point of inhibition.

The Intermediate: Properties of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors.[6][13] Its utility stems from its ability to mimic the purine core of ATP, allowing it to sit comfortably within the kinase hinge region, a critical part of the ATP-binding site.[14] This interaction serves as an anchor, positioning the rest of the molecule to achieve high potency and selectivity.

While various derivatives exist, the synthesis of many prominent JAK inhibitors, such as Tofacitinib, Baricitinib, and Ruxolitinib, typically proceeds through a halogenated intermediate, most commonly 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[15][16] This intermediate is highly valued for its reactivity in nucleophilic aromatic substitution (SNAr) reactions, providing a robust and versatile handle for coupling with various amine-containing side chains.

Property4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light yellow crystalline powder
CAS Number 3680-69-1
Key Functionality The C4-chloro group is an excellent leaving group for SNAr with amine nucleophiles. The N7-H can be protected (e.g., with a tosyl group) to improve solubility and prevent side reactions.

Synthesis of a Representative JAK Inhibitor: Tofacitinib

To illustrate the application of the 7H-pyrrolo[2,3-d]pyrimidine core, we will outline the synthesis of Tofacitinib, a potent inhibitor of JAK1 and JAK3.[10][17] The key strategic bond formation is the coupling of the heterocyclic core with a chiral piperidine side chain.

Overall Synthetic Workflow:

The synthesis involves three primary stages:

  • SNAr Coupling: Reaction between a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral amine side chain.

  • Deprotection: Removal of protecting groups from both the pyrrole nitrogen and the piperidine nitrogen.

  • Amide Formation: Acylation of the piperidine nitrogen with a cyanoacetyl moiety to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow A 4-chloro-7H-pyrrolo [2,3-d]pyrimidine (Protected) C Coupled Intermediate A->C S_NAr Coupling (e.g., K2CO3, n-BuOH) B Chiral Piperidine Side Chain (Protected) D Deprotected Amine C->D Deprotection (e.g., H2, Pd/C) E Tofacitinib (Final Product) D->E Cyanoacetylation

Caption: General synthetic workflow for Tofacitinib.

Causality Behind Experimental Choices:

  • Protecting Groups: A tosyl group is often added to the N7 position of the pyrrole. This serves a dual purpose: it enhances the electrophilicity of the C4 position, making the SNAr reaction faster and more efficient, and it prevents N-alkylation side reactions. A benzyl group is a common choice for protecting the piperidine nitrogen as it can be easily removed under mild hydrogenation conditions that do not affect the rest of the molecule.[18][19]

  • Solvent and Base: The SNAr coupling is typically performed in a high-boiling polar solvent like n-butanol or water to ensure the reaction goes to completion.[15][18] An inorganic base such as potassium carbonate (K₂CO₃) is used to act as a proton scavenger, neutralizing the HCl generated during the substitution.[15][18]

  • Final Acylation: The introduction of the cyanoacetyl group is critical for the molecule's binding and activity. This is achieved through standard amide bond formation, often using ethyl cyanoacetate with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[18]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)(methyl)(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine (Coupled Intermediate)

This protocol describes the key SNAr coupling step.

Materials:

  • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • n-Butanol (solvent)

Procedure:

  • To a dry, nitrogen-purged reaction flask, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, and anhydrous potassium carbonate.

  • Add n-butanol to the flask to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approx. 115-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of n-butanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure coupled intermediate.

Self-Validation/Characterization:

  • ¹H NMR: Confirm the presence of protons from both the pyrrolopyrimidine and piperidine moieties, as well as the tosyl and benzyl protecting groups.

  • LC-MS: Verify the molecular weight of the product (M+H⁺).

  • HPLC: Assess the purity of the isolated product.

Protocol 2: Synthesis of Tofacitinib via Deprotection and Cyanoacetylation

This protocol covers the final two steps to produce Tofacitinib.

Materials:

  • Coupled Intermediate from Protocol 1 (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~10 mol%)

  • Methanol / Acetic Acid (solvent for hydrogenation)

  • Ethyl cyanoacetate (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • n-Butanol (solvent for acylation)

Procedure:

Part A: Deprotection

  • Dissolve the coupled intermediate and the tosyl-protected intermediate in a mixture of methanol and a small amount of acetic acid. (Note: The tosyl group is typically removed first under basic conditions, e.g., aqueous NaOH, followed by the debenzylation. For simplicity, a combined conceptual step is shown). A more practical route involves sequential deprotection.

  • For debenzylation, dissolve the N-benzyl intermediate in methanol/acetic acid. Add 10% Pd/C to the solution.[18]

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate. This intermediate is often used directly in the next step.

Part B: Cyanoacetylation

  • Dissolve the crude deprotected amine in n-butanol.

  • Add ethyl cyanoacetate and DBU to the solution.[18]

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC/HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude Tofacitinib base by crystallization or column chromatography to yield the final product. The citrate salt can be formed by treating the base with citric acid in an appropriate solvent system.[18]

Final Product Characterization:

AnalysisExpected Result for Tofacitinib
¹H NMR (DMSO-d₆) Peaks corresponding to the pyrrolopyrimidine core, the piperidine ring, the N-methyl group, and the cyanoacetyl methylene protons.
¹³C NMR (DMSO-d₆) Resonances consistent with the carbon skeleton of Tofacitinib.
HRMS (ESI) Calculated m/z for C₁₆H₂₁N₆O⁺ [M+H]⁺, found value should be within ±5 ppm.
HPLC Purity ≥99.5% for pharmaceutical-grade material.
Chiral HPLC Confirmation of the (3R,4R) stereochemistry with high enantiomeric excess (>99% ee).

Conclusion and Future Perspectives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an undeniably crucial component in the architecture of modern JAK inhibitors. Its role as a bioisostere for purine provides a reliable anchor into the kinase ATP-binding site, while intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine offer a robust platform for synthetic elaboration. The protocols detailed herein provide a validated pathway to construct these complex and life-changing therapeutics.

Future research continues to build upon this core structure. Efforts are focused on designing novel derivatives that exhibit greater selectivity for specific JAK isoforms, aiming to fine-tune the therapeutic effects and minimize off-target side effects.[20][21][22] By modifying the side chains attached to the 7H-pyrrolo[2,3-d]pyrimidine core, scientists are developing next-generation JAK inhibitors with improved pharmacokinetic profiles and enhanced safety, promising even better treatments for a host of immune-mediated diseases.[13]

References

  • MySkinRecipes. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (WO2007012953A2). Google Patents.
  • Apsunde, A., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(15), 11545-11563. Retrieved from [Link]

  • Chemi, S.P.A. (2016). Efficient method for the preparation of tofacitinib citrate. (EP3078665A1). Google Patents.
  • Zhang, C., et al. (2016). Design, Synthesis and Evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide Hybrids as Potent Janus Kinase 2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2848. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2014). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (CN103833711A). Google Patents.
  • Shevchuk, O., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(10), 3247. Retrieved from [Link]

  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. Retrieved from [Link]

  • Liu, G., et al. (2019). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 29(1), 58-62. Retrieved from [Link]

  • Choy, E. H. (2019). Basic Mechanisms of JAK Inhibition. Rheumatology and Therapy, 6(Suppl 1), 3-13. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A Road Map for Those Who Don't Know JAK-STAT. Science, 296(5573), 1653-1655. Retrieved from [Link]

  • Mechanisms in Medicine Inc. (2017). Mechanism of Action of JAK Inhibitors. YouTube. Retrieved from [Link]

  • Wang, S., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. Retrieved from [Link]

  • Reddy, G. J., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(2), 350-356. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Shevchuk, O., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 323-330. Retrieved from [Link]

  • Clark, J. D., & Clark, R. B. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(5), 152-155. Retrieved from [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. Retrieved from [Link]

  • Wang, T., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115014. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]

  • ExchangeCME. (2019). JAK/STAT Signaling Transduction Pathways. YouTube. Retrieved from [Link]

  • Esteves, A. P., & Marques, M. M. B. (2018). Tofacitinib synthesis. UNL. Retrieved from [Link]

  • Benci, K., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3323. Retrieved from [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Chinese Medical Journal, 134(20), 2435-2437. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6692. Retrieved from [Link]

  • Dr. Oracle. (2024). What is the role of Janus Kinase (JAK) and the JAK-STAT pathway in the treatment of autoimmune diseases? Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrrole Nitrogen in Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine. Its structural resemblance to adenine allows compounds bearing this core to function as competitive inhibitors for a multitude of kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][2] The functionalization of the pyrrole nitrogen (N-7) of this scaffold is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical overview and detailed protocols for the N-functionalization of a key building block, "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate."

Strategic Importance of N-7 Functionalization

The substituent at the N-7 position of the pyrrolo[2,3-d]pyrimidine ring projects into a region of the ATP-binding pocket of kinases that can be exploited to achieve greater potency and selectivity. By introducing a variety of alkyl, aryl, and acyl groups at this position, researchers can fine-tune the interaction of the inhibitor with the target protein, leading to improved drug candidates. The methyl ester at the C-2 position of the starting material is an important functional handle that can be further modified, but its presence also needs to be considered during the N-functionalization step to ensure compatibility with the chosen reaction conditions.

Core Functionalization Strategies

This guide will focus on three primary classes of reactions for the functionalization of the pyrrole nitrogen of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate:

  • N-Alkylation: Introduction of alkyl groups.

  • N-Arylation: Introduction of aryl and heteroaryl groups.

  • N-Acylation: Introduction of acyl groups.

Each section will provide a theoretical background, mechanistic insights, and detailed, actionable protocols.

N-Alkylation of the Pyrrole Nitrogen

The introduction of alkyl groups at the N-7 position is a common strategy to explore the steric and electronic requirements of the kinase binding pocket. Two primary methods for N-alkylation will be discussed: classical SN2 alkylation and the Mitsunobu reaction.

Direct N-Alkylation via SN2 Reaction

This method involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or sulfonate. The choice of base is critical to ensure efficient deprotonation without affecting the methyl ester functionality.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the pyrrole nitrogen. Stronger bases like organolithiums could potentially react with the ester group. Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to their sufficient basicity and good solubility in polar aprotic solvents. Sodium hydride (NaH) can also be used, but care must be taken to control the reaction, as it is a stronger, non-nucleophilic base.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the pyrrole substrate and the inorganic base, and they facilitate SN2 reactions.

  • Alkylating Agent: Primary and secondary alkyl halides (iodides and bromides are more reactive than chlorides) or sulfonates (tosylates, mesylates) are suitable electrophiles.

Experimental Workflow for SN2 N-Alkylation

sn2_alkylation_workflow start Start dissolve Dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base stir_deprotonation Stir at room temperature for 30 min add_base->stir_deprotonation add_alkyl_halide Add alkyl halide stir_deprotonation->add_alkyl_halide heat Heat reaction to 60-80 °C add_alkyl_halide->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with ethyl acetate workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for SN2 N-alkylation.

Detailed Protocol: Synthesis of Methyl 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Parameter Value/Description
Reactants Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq), Benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
Solvent Anhydrous DMF
Temperature 60 °C
Reaction Time 4-8 hours
Workup Dilution with water, extraction with ethyl acetate
Purification Silica gel column chromatography

Step-by-Step Procedure:

  • To a solution of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 g, 5.23 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (1.45 g, 10.46 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (0.75 mL, 6.28 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the N-alkylation of azoles, especially with secondary alcohols, and proceeds with inversion of configuration at the alcohol's stereocenter.[3] This reaction involves the activation of an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mechanistic Rationale:

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This highly reactive species then deprotonates the pyrrole nitrogen, and the resulting nucleophile attacks the activated alcohol in an SN2 fashion.[4] The ester group at C-2 is generally stable under these mild conditions.

mitsunobu_mechanism reagents PPh₃ + DEAD + R-OH + Pyrrole-NH betaine Formation of Betaine (PPh₃-N(CO₂Et)-N⁻-CO₂Et) reagents->betaine activation Protonation of Betaine & Alcohol Activation betaine->activation attack SN2 Attack by Pyrrolide Anion activation->attack product N-Alkylated Pyrrole + Ph₃P=O + (EtO₂CNH)₂ attack->product

Caption: Simplified Mitsunobu reaction pathway.

Detailed Protocol: Synthesis of Methyl 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Parameter Value/Description
Reactants Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq), Isopropanol (1.5 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Workup Removal of solvent, purification of the residue
Purification Silica gel column chromatography

Step-by-Step Procedure:

  • Dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 g, 5.23 mmol), isopropanol (0.60 mL, 7.85 mmol), and triphenylphosphine (2.06 g, 7.85 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.55 mL, 7.85 mmol) dropwise over 10 minutes, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

N-Arylation of the Pyrrole Nitrogen

The introduction of aryl or heteroaryl moieties at the N-7 position is a key strategy for developing kinase inhibitors that target the hinge region of the ATP-binding site. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of pyrrolo[2,3-d]pyrimidines.[5]

Principles of Buchwald-Hartwig N-Arylation:

This reaction involves the coupling of an amine (in this case, the pyrrole nitrogen) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction.

Experimental Considerations:

  • Catalyst and Ligand: A variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, BINAP) can be employed. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

Generalized Buchwald-Hartwig N-Arylation Workflow

buchwald_workflow start Start combine Combine Pyrrole, Aryl Halide, Pd Catalyst, Ligand, and Base in a Schlenk Tube start->combine degas Evacuate and backfill with inert gas (3x) combine->degas add_solvent Add anhydrous, degassed solvent degas->add_solvent heat Heat to 80-110 °C add_solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, filter through Celite, and concentrate monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Synthesis of Methyl 7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Parameter Value/Description
Reactants Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq), 1-Iodo-4-methoxybenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq)
Solvent Anhydrous, degassed 1,4-dioxane
Temperature 100 °C
Reaction Time 12-24 hours
Workup Filtration through Celite, concentration, and aqueous workup
Purification Silica gel column chromatography

Step-by-Step Procedure:

  • To a Schlenk tube, add Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (500 mg, 2.61 mmol), 1-iodo-4-methoxybenzene (732 mg, 3.13 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (120 mg, 0.13 mmol), Xantphos (151 mg, 0.26 mmol), and cesium carbonate (1.70 g, 5.22 mmol).

  • Evacuate the tube and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (25 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 25 mL) and brine (25 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

N-Acylation of the Pyrrole Nitrogen

N-acylation introduces an acyl group to the pyrrole nitrogen, which can serve as a protecting group or as a point for further diversification. The electron-withdrawing nature of the acyl group can also influence the reactivity of the pyrrolo[2,3-d]pyrimidine system.

Reaction Principles:

N-acylation is typically achieved by reacting the pyrrole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The choice of base is important to neutralize the acid byproduct and to avoid unwanted side reactions.

Experimental Considerations:

  • Acylating Agent: Acid chlorides and anhydrides are common acylating agents.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is often used to scavenge the HCl or carboxylic acid byproduct.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.

Detailed Protocol: Synthesis of Methyl 7-benzoyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Parameter Value/Description
Reactants Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq), Benzoyl chloride (1.2 eq), Triethylamine (1.5 eq)
Solvent Anhydrous DCM
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Workup Washing with aqueous solutions
Purification Silica gel column chromatography

Step-by-Step Procedure:

  • Dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 g, 5.23 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 mL, 7.85 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (0.73 mL, 6.28 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Conclusion

The functionalization of the pyrrole nitrogen of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a versatile and powerful approach in medicinal chemistry. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation provide a solid foundation for the synthesis of a diverse range of derivatives. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and avoiding side reactions, especially given the presence of the methyl ester functionality. By understanding the underlying mechanisms and carefully selecting the appropriate reagents, researchers can effectively explore the chemical space around the N-7 position to develop novel and potent therapeutic agents.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 2023.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 2023.

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 2010.

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 2020.

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 2021.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Mitsunobu Reaction. Master Organic Chemistry.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 2023.

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2013.

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 2021.

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents, US5254687A.

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents, WO2007012953A2.

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 2021.

Sources

Hydrolysis of "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" to the carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Hydrolysis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Executive Summary

This application note details the optimized protocol for the saponification of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of JAK (Janus Kinase) and FAK (Focal Adhesion Kinase) inhibitors, where the 7-deazapurine scaffold serves as a bioisostere for the purine core of ATP.[1]

The protocol addresses specific challenges associated with this scaffold, including the acidity of the pyrrole N-H (pKa ~13.2), the solubility profile of the zwitterionic intermediate, and the prevention of decarboxylation.[1] Using a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system, this method ensures high yield (>90%) and purity suitable for subsequent amide coupling or decarboxylative cross-coupling.[1]

Chemical Context & Mechanism

To design a robust protocol, one must understand the electronic environment of the 7H-pyrrolo[2,3-d]pyrimidine system.[1] Unlike simple aromatic esters, this substrate contains an acidic proton on the pyrrole ring (N-7).[1]

Mechanistic Insight:

  • Deprotonation (Fast): Upon addition of base, the first equivalent is consumed immediately by the pyrrole N-H, generating a pyrrolide anion.[1] This increases the electron density of the ring system, slightly deactivating the ester carbonyl toward nucleophilic attack.[1]

  • Nucleophilic Attack (Rate Limiting): A second equivalent of hydroxide attacks the carbonyl carbon, forming the tetrahedral intermediate.[1]

  • Elimination: Methoxide is eliminated, yielding the dicarboxylate species (carboxylate anion + pyrrolide anion) in solution.[1]

  • Protonation: Acidic workup restores the N-H and protonates the carboxylate to yield the free acid.[1]

Stoichiometric Implication: A minimum of 2.0 equivalents of base is theoretically required. In practice, 3.0 equivalents are used to drive kinetics and ensure complete conversion.[1]

Critical Reaction Parameters

ParameterRecommended ValueRationale
Solvent System THF : Water (1:1 v/v)THF solubilizes the organic ester; water solubilizes the LiOH.[1] This mixture ensures a homogeneous phase at reaction temperature.[1]
Base Selection LiOH·H₂OMilder than NaOH/KOH.[1] Lithium cations can coordinate with the carbonyl oxygen, potentially catalyzing the attack.[1] Reduces risk of nucleophilic attack on the pyrimidine ring carbons.[1]
Stoichiometry 3.0 EquivalentsAccounts for N-7 deprotonation (1 eq) + Ester hydrolysis (1 eq) + Kinetic excess (1 eq).
Temperature 40–50 °CSufficient to overcome the electronic deactivation of the ester by the N-7 anion without risking thermal decarboxylation.
Concentration 0.1 M – 0.2 MDilute conditions prevent aggregation of the lithiated intermediate.

Detailed Experimental Protocol

Materials
  • Substrate: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.[1]

  • Acid: 1M Hydrochloric Acid (HCl).[1]

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (e.g., 1.0 g, 5.64 mmol).

  • Add THF (28 mL, 5 vol) and stir at room temperature until a fine suspension or solution is achieved.

Step 2: Base Addition

  • Prepare a solution of LiOH[1]·H₂O (710 mg, 16.9 mmol, 3.0 eq) in Water (28 mL, 5 vol).[1]

  • Add the aqueous base solution dropwise to the THF mixture over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange due to the formation of the pyrrolide anion.[1]

Step 3: Reaction

  • Heat the reaction mixture to 50 °C .

  • Monitor by LCMS or TLC (Mobile Phase: 10% MeOH in DCM).[1]

    • Target: Disappearance of the methyl ester peak (M+H = 178) and appearance of the acid peak (M+H = 164).[1]

    • Time: Typically complete within 2–4 hours.[1]

Step 4: Workup & Isolation

  • Cool the mixture to room temperature (20–25 °C).

  • Concentrate under reduced pressure (rotary evaporator) to remove the majority of THF. Do not distill to dryness; leave the aqueous layer.[1]

  • Cool the remaining aqueous solution in an ice bath (0–5 °C).

  • Slowly add 1M HCl dropwise with vigorous stirring.

    • Critical: Monitor pH.[1] Adjust to pH 3–4 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Stir the slurry at 0 °C for 30 minutes to maximize precipitation.

Step 5: Filtration

  • Filter the solid using a Buchner funnel.[1]

  • Wash the filter cake with cold water (2 x 5 mL) to remove residual lithium salts.[1]

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Visualization of Workflows

Figure 1: Reaction Logic & Mechanism Flow

This diagram illustrates the sequential chemical events and the logic behind the stoichiometry.[1]

ReactionMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Isolation Start Methyl Ester (Substrate) Anion Pyrrolide Anion (N-7 Deprotonated) Start->Anion Fast Acid-Base Exchange Base1 LiOH (Eq 1) Base1->Anion Tetra Tetrahedral Intermediate Anion->Tetra Nucleophilic Attack Base2 LiOH (Eq 2+3) Base2->Tetra Dianion Dicarboxylate Species Tetra->Dianion Elimination of -OMe Product Carboxylic Acid (Precipitate) Dianion->Product Protonation pH 3-4 Acid HCl (Workup) Acid->Product

Caption: Mechanistic flow of the hydrolysis, highlighting the consumption of base equivalents by the acidic pyrrole ring prior to ester hydrolysis.

Figure 2: Experimental Workflow

Standardized bench protocol for reproducibility.

Workflow Step1 1. Dissolution Substrate in THF Step2 2. Saponification Add LiOH (aq) -> Heat 50°C Step1->Step2 Check QC Check LCMS: M+H 164? Step2->Check Check->Step2 Incomplete (Add time/base) Step3 3. Concentration Remove THF (Rotovap) Check->Step3 Complete Step4 4. Acidification Add 1M HCl to pH 3-4 Step3->Step4 Step5 5. Filtration Isolate Solid Step4->Step5 Precipitation Final Final Product Dry @ 45°C Step5->Final

Caption: Step-by-step experimental workflow for the isolation of 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient base due to N-H acidity.[1]Ensure full 3.0 equivalents of LiOH are used.[1] Increase temp to 60°C if necessary.
No Precipitation pH not acidic enough or product is amphoteric.Adjust pH strictly to 3–4 (isoelectric point vicinity).[1] If still soluble, saturate aqueous layer with NaCl and extract with Ethyl Acetate/THF (3:1).[1]
Decarboxylation Overheating or pH too low (<1) for extended time.[1]Keep reaction <60°C. Do not store the product in strongly acidic solution for long periods.

Analytical Criteria:

  • 1H NMR (DMSO-d6): Disappearance of methyl singlet (~3.9 ppm).[1] Appearance of broad COOH proton (~12-13 ppm) and Pyrrole N-H (~12 ppm).[1]

  • LCMS: Mass shift from 177.16 (Ester) to 163.13 (Acid).[1]

References

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors.[1] (Discusses hydrolysis of methyl esters in 7-deazapurine scaffolds). [Link][1]

  • National Institutes of Health (PubChem). 7H-Pyrrolo[2,3-d]pyrimidine Compound Summary.[1] (Physical properties and safety data). [Link][1]

  • Google Patents. Process for the preparation of pyrrolo[2,3-d]pyrimidines (US5254687A).[1] (Foundational protocols for pyrrolopyrimidine functionalization).

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. (General reactivity and stability of the scaffold).[1][2][3] [Link][1]

Sources

Application Note: Profiling Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1363380-73-7) represents a critical chemical scaffold in modern kinase inhibitor discovery. As a 7-deazapurine derivative, it functions as an isostere of adenine, the nitrogenous base of ATP.[1][2] This structural mimicry allows the pyrrolo[2,3-d]pyrimidine core to anchor effectively within the ATP-binding pocket of kinases, making it the foundational architecture for approved drugs like Tofacitinib (JAK inhibitor) and Vemurafenib (BRAF inhibitor).[2]

However, in the context of Fragment-Based Drug Discovery (FBDD) , this specific methyl ester derivative serves a distinct purpose. It is often utilized as a starting "fragment" to probe the solvent-exposed regions of the ATP pocket (via the C2-ester vector) or as a negative control to establish the baseline cellular activity of the unsubstituted core.[2]

Scope of this Guide: This application note details the protocols for evaluating Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in cellular environments. Unlike potent nanomolar inhibitors, this compound is typically evaluated at higher concentrations (µM range) to assess:

  • Scaffold Cytotoxicity: Defining the "non-toxic window" for future derivatives.

  • Cellular Stability: Monitoring the hydrolysis of the methyl ester by intracellular esterases.[2]

  • Target Engagement: Validating binding potential using Cellular Thermal Shift Assays (CETSA).

Compound Handling & Stability

Critical Technical Insight: The methyl ester at the C2 position is susceptible to hydrolysis by cellular esterases (e.g., carboxylesterases), converting the molecule into its corresponding carboxylic acid (7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid).[2] The acid form is highly polar and typically cell-impermeable, which can lead to false negatives in intracellular assays.[2]

Protocol: Stock Solution Preparation
  • Solvent: Dissolve the compound in anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 100 mM (High concentration is required for fragment screens).[2]

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress, which accelerates ester hydrolysis.

  • QC Check: Verify integrity via LC-MS prior to cell treatment. Expect a retention time shift if hydrolysis has occurred (Mass shift: -14 Da for methyl loss, but +H2O mechanism results in net change).[2]

Application 1: Cytotoxicity Profiling (Scaffold Safety)

Before assessing efficacy, it is mandatory to establish that the scaffold itself does not induce non-specific toxicity, which would confound functional readouts.[2]

Method: ATP-Based Cell Viability Assay (CellTiter-Glo®)

Rationale: We use an ATP-based readout because pyrrolopyrimidines compete with ATP. Metabolic assays (like MTT) that rely on dehydrogenase activity can sometimes be interfered with by metabolic modulators; direct ATP quantification is more robust for this scaffold.[2]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293 or HepG2 cells (common models for toxicity) at 5,000 cells/well in 96-well white-walled plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in culture medium (0.5% DMSO final).

    • Range: 0.1 µM to 200 µM (Fragments require high ceilings).

    • Controls:

      • Vehicle: 0.5% DMSO.[2]

      • Positive Tox: 10 µM Staurosporine.[2]

  • Incubation: Treat cells for 48 hours.

  • Readout:

    • Add CellTiter-Glo® reagent (equal volume to media).[2]

    • Shake orbitally for 2 minutes (lyse cells).

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence (RLU).[2]

Data Analysis: Calculate % Viability relative to Vehicle. Plot log(concentration) vs. Viability.

  • Success Criteria: The IC50 should be > 50 µM . If the scaffold is toxic below 10 µM, it is likely a "frequent hitter" or pan-assay interference compound (PAINS) and unsuitable for library expansion.[2]

Application 2: Cellular Thermal Shift Assay (CETSA)

Rationale: Since this compound is a fragment, it likely has low affinity (high µM Kd).[2] Traditional kinase activity assays may not be sensitive enough.[2] CETSA detects ligand binding by monitoring the thermal stabilization of the target protein in intact cells, proving the compound actually enters the cell and engages the target (e.g., JAK1, JAK2, or CDK).[2]

Workflow Diagram

CETSA_Workflow cluster_logic Logic: Ligand Binding = Thermal Stability Stock Compound Stock (100 mM DMSO) Treat Treat Live Cells (1 hour, 50 µM) Stock->Treat Heat Heat Pulse (Gradient: 40-65°C) Treat->Heat Stabilization Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Sep Spin Down (Remove Denatured Protein) Lyse->Sep Detect Western Blot (Target: JAK/CDK) Sep->Detect Soluble Fraction

Caption: CETSA workflow for validating intracellular target engagement of low-affinity fragments.

Protocol:
  • Preparation: Culture cells (e.g., Jurkat for JAK targets) to 80% confluence.[2]

  • Treatment: Incubate cells with 50 µM of the compound for 1 hour. (High concentration ensures saturation of weak binding sites).[2]

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.[2]

    • Apply a temperature gradient (40°C to 67°C) for 3 minutes.

    • Cool immediately to room temperature.[2]

  • Lysis & Separation:

    • Add lysis buffer containing protease inhibitors.[2]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).[2]

  • Detection: Perform Western Blot for the specific kinase of interest (e.g., JAK2).[2]

  • Interpretation: Compare the "melting curve" of the Vehicle vs. Compound treated samples. A shift to the right (higher temperature stability) confirms binding.[2]

Application 3: Functional Reporter Assay (JAK-STAT Pathway)

Given the structural homology to Tofacitinib, the most relevant functional screen is the inhibition of the JAK-STAT signaling pathway.[2]

Protocol: STAT3 Phosphorylation Assay
  • Cell Model: HeLa cells stimulated with IL-6 (activates JAK1/2-STAT3).[2]

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Pre-treatment: Add Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (titration: 1 µM - 100 µM) for 1 hour.

  • Stimulation: Add IL-6 (10 ng/mL) for 15 minutes.

  • Lysis: Lyse with RIPA buffer + Phosphatase Inhibitors.

  • Readout: ELISA or Western Blot for p-STAT3 (Tyr705) vs. Total STAT3.[2]

Expected Data Profile: The table below summarizes typical results for this "fragment" versus a fully optimized drug.

ParameterMethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylateTofacitinib (Optimized Drug)Interpretation
IC50 (Enzymatic) > 10 µM~ 1-5 nMFragment has weak intrinsic affinity.
IC50 (Cellular) > 50 µM~ 50-100 nMPoor cell permeability or low potency.[2]
CETSA Shift +2°C to +4°C> +10°CConfirms binding, but less stable complex.[2]
Cytotoxicity Low (IC50 > 100 µM)Low (Target dependent)Pass: Scaffold is safe for optimization.[2]

References

  • Traxler, P., et al. (1997).[2] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[2] Journal of Medicinal Chemistry, 40(22), 3601–3616.[2] Link

  • Molina-Cerrato, B. A., et al. (2023).[2] "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers."[2] International Journal of Molecular Sciences, 24(18), 14321.[2] Link[2]

  • Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2] Nature Protocols, 9, 2100–2122.[2] Link[2]

  • Thorarensen, A., et al. (2017).[2] "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry, 60(2), 627–645.[2] Link[2]

Sources

Application Note: Precision Docking of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of adenine.[1] Derivatives of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate are particularly potent ATP-competitive kinase inhibitors, targeting enzymes such as FAK , EGFR , JAK , and RET . This application note provides a rigorous, field-proven protocol for molecular docking of these derivatives. It addresses critical challenges such as tautomeric state enumeration, hinge-region water conservation, and the specific binding modes required for Type I kinase inhibition.

Introduction & Mechanistic Rationale

The Scaffold as an ATP Mimic

The pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP.[2] In the context of kinase inhibition, the N1 and N7 (or C4-substituents) positions typically engage in hydrogen bonding with the kinase hinge region.

  • N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA).

  • N7 (Pyrrole): Acts as a Hydrogen Bond Donor (HBD), mimicking the N9-H of purine.

  • C2-Carboxylate: This moiety projects towards the solvent front or the ribose-binding pocket, offering a vector for solubilizing groups or fragments that engage the gatekeeper residue.

Target Selection

While this scaffold is promiscuous, this protocol focuses on Focal Adhesion Kinase (FAK) and EGFR as primary case studies due to the high structural resolution available.

  • Primary Target: FAK (PDB: 2J0J or similar)

  • Secondary Target: EGFR (PDB: 4HJO)

Computational Workflow (Protocol)

Phase 1: Ligand Preparation (The Critical Step)

Rationale: The most common failure mode in docking pyrrolopyrimidines is incorrect tautomer assignment. The 7H-tautomer is generally preferred, but the specific electronic environment of the 2-carboxylate can influence protonation states.

Step-by-Step:

  • Structure Generation: Build the 2D structures of the methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate derivatives.

  • Tautomer & Ionization Enumeration:

    • Generate tautomers at pH 7.0 ± 2.0 (using Epik or MoKa).

    • Critical Check: Ensure the 7H (pyrrole NH) tautomer is generated. Discard 3H or 1H tautomers unless specific QM data suggests stability.

    • Chirality: If the derivative contains chiral centers (e.g., on the ester side chain), enumerate all stereoisomers.

  • Energy Minimization: Minimize using the OPLS4 force field to relieve steric clashes.

Phase 2: Protein Preparation

Rationale: Kinase active sites are dynamic. The "DFG-in" (active) vs. "DFG-out" (inactive) conformation determines if the inhibitor is Type I or Type II. This scaffold typically binds Type I (DFG-in).

Step-by-Step:

  • PDB Import: Download PDB ID 2J0J (FAK) or 4HJO (EGFR).

  • Pre-processing:

    • Remove all crystallographic waters except those bridging the ligand and the gatekeeper residue (often conserved).

    • Remove co-crystallized ligands and ions (unless catalytic Mg²⁺ is essential for the specific binding mode, though usually removed for standard ATP-competitive docking).

  • H-Bond Optimization: Optimize H-bond networks (PropKa) at pH 7.0.

    • Note: Manually inspect the orientation of the hinge residue (e.g., Cys502 in FAK, Met793 in EGFR). Ensure the backbone carbonyl and amide NH are accessible.

  • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relax the pocket without distorting the experimental geometry.

Phase 3: Grid Generation & Docking

Step-by-Step:

  • Grid Box Definition:

    • Center the grid on the centroid of the co-crystallized ligand (e.g., TAE226 for FAK).

    • Dimensions: Inner box 10Å x 10Å x 10Å; Outer box 20Å x 20Å x 20Å.

    • Constraint Definition (Optional but Recommended): Define a Hydrogen Bond constraint on the hinge residue backbone NH and Carbonyl. This forces the pyrrolopyrimidine core to adopt the correct ATP-mimetic pose.

  • Docking Algorithm:

    • Use Standard Precision (SP) for initial screening.

    • Use Extra Precision (XP) for lead optimization to penalize desolvation accurately.

    • Sampling: Generate 10 poses per ligand; post-docking minimization enabled.

Data Analysis & Interpretation

Successful docking of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate derivatives is defined by specific interaction fingerprints.

Key Interaction Checklist (The "Truth Table")
Interaction TypeTarget Residue (Generic Kinase)Pharmacophore FeatureValidation Criteria
H-Bond (Acceptor) Hinge Backbone NHN1 (Pyrimidine)Distance < 2.8 Å
H-Bond (Donor) Hinge Backbone CON7-H (Pyrrole)Distance < 2.8 Å
Hydrophobic Gatekeeper ResidueC5/C6 SubstituentsPi-Sigma / vdW contact
Solvent Exposure Ribose PocketC2-CarboxylateVector points to solvent
Scoring Interpretation
  • Docking Score: Values < -8.0 kcal/mol typically indicate a hit.

  • Ligand Efficiency (LE): Target LE > 0.3. Since the methyl ester is a small fragment, LE should be high.

  • Pose Stability: Visual inspection must confirm that the pyrrole ring is planar with the hinge region.

Visualized Workflow (Graphviz)

DockingWorkflow cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Target Prep (e.g., FAK/EGFR) cluster_2 Phase 3: Docking & Analysis L1 Methyl 7H-pyrrolo[2,3-d]pyrimidine -2-carboxylate Derivatives L2 Tautomer Generation (Force 7H-pyrrole) L1->L2 L3 3D Conformation & Energy Minimization (OPLS4) L2->L3 D1 Glide/AutoDock Vina (H-Bond Constraints on Hinge) L3->D1 P1 PDB Retrieval (2J0J / 4HJO) P2 Clean & Optimize (Remove Waters, Fix H-bonds) P1->P2 P3 Grid Generation (Center: Hinge Region) P2->P3 P3->D1 D2 Pose Filtering (RMSD < 2.0Å) D1->D2 D3 Interaction Profiling (Hinge H-Bonds Validation) D2->D3 Check Hinge Interaction? D2->Check Check->L2 No (Retune Tautomers) Check->D3 Yes

Caption: Integrated workflow for docking pyrrolopyrimidine derivatives, emphasizing the critical feedback loop for tautomer validation against hinge interactions.

References

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors. National Institutes of Health (NIH). [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • RCSB PDB: 2J0J (Crystal structure of FAK with TAE226). RCSB Protein Data Bank. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, optimizing the yield and purity of this compound is critical for successful research and development endeavors.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and practical, field-proven insights to help you navigate the complexities of this synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the construction of the bicyclic pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the methyl carboxylate group at the C2 position. A common and effective strategy involves a multi-step sequence starting from readily available pyrimidine derivatives.

A generalized synthetic pathway is illustrated below:

Synthetic_Pathway A 4-Amino-6-chloropyrimidine B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Cyclization (e.g., with chloroacetaldehyde) C Protection of N7 (e.g., SEM-Cl) B->C Protection D Introduction of C2-substituent precursor C->D Lithiation & Carboxylation precursor E Methyl 7-((2-(trimethylsilyl)ethoxy)methyl) -7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate D->E Esterification F Deprotection E->F Deprotection G Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate F->G Final Product

Caption: Generalized synthetic workflow for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

A primary challenge in this synthesis is controlling regioselectivity during the functionalization of the pyrrolo[2,3-d]pyrimidine core. Additionally, optimizing reaction conditions to maximize yield and minimize side-product formation is a common hurdle. This guide will address these issues in detail.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Q1: What is the most common starting material for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core?

A1: A frequently used and commercially available starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate provides a versatile scaffold for further functionalization. A preparation method for this starting material involves the condensation of 4-amino-6-chloropyrimidine with a suitable three-carbon synthon, followed by cyclization.

Q2: Why is N7 protection of the pyrrole ring often necessary?

A2: The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is acidic and can interfere with subsequent reactions, particularly those involving strong bases or electrophilic reagents. Protection of this nitrogen, for example with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, prevents unwanted side reactions and directs functionalization to the desired position on the pyrrole ring.

Q3: What are the common methods for introducing the methyl carboxylate group at the C2 position?

A3: Introduction of the C2-carboxylate group is typically achieved after N7-protection. A common method involves a deprotonation at C2 using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with a suitable electrophile like methyl chloroformate or dimethyl carbonate.

Q4: I am observing low yields in the final deprotection step. What could be the cause?

A4: Low yields during the deprotection of the N7-protecting group can be attributed to several factors. If using an SEM protecting group, the choice of deprotection conditions is crucial. While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are common, incomplete reaction or degradation of the target molecule can occur. Careful optimization of the reaction time, temperature, and stoichiometry of the deprotection reagent is necessary. Additionally, the purity of the protected intermediate can significantly impact the yield of the final product.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the cyclization to form the 7H-pyrrolo[2,3-d]pyrimidine core. - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature. Some cyclizations require elevated temperatures to proceed efficiently. - Ensure the purity of the starting pyrimidine derivative.
Formation of multiple products during N7-protection. - Use of an inappropriate base or solvent. - Reaction temperature is too high.- Use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Low conversion during the introduction of the C2-carboxylate group. - Incomplete deprotonation at C2. - The lithiated intermediate is unstable. - The electrophile is not reactive enough.- Ensure anhydrous reaction conditions as strong bases are highly water-sensitive. - Use a sufficient excess of the strong base (e.g., 1.1-1.5 equivalents). - Perform the lithiation at a low temperature (e.g., -78 °C) to maintain the stability of the intermediate. - Use a highly reactive electrophile like methyl chloroformate.
Formation of impurities during the final deprotection step. - Degradation of the product under the deprotection conditions. - Incomplete removal of the protecting group.- Screen different deprotection conditions (e.g., different fluoride sources for SEM deprotection, or acidic conditions for other protecting groups). - Optimize the reaction time to avoid prolonged exposure of the product to harsh conditions. - Use a larger excess of the deprotection reagent to ensure complete removal of the protecting group.
Difficulty in purifying the final product. - Presence of closely related impurities. - The product is poorly soluble.- Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate closely related impurities. - Recrystallization from a suitable solvent system can be an effective purification method. - If solubility is an issue, consider converting the product to a more soluble salt for purification, followed by neutralization.

IV. Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from general procedures for the synthesis of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • 4-Amino-6-chloropyrimidine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-amino-6-chloropyrimidine in a mixture of ethanol and water.

  • Add chloroacetaldehyde solution dropwise to the reaction mixture at room temperature.

  • Slowly add a solution of NaOH to adjust the pH to approximately 4-5.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and adjust the pH to 7 with HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: N7-Protection with SEM-Cl

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0 °C, add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: Synthesis of Methyl 7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Materials:

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Methyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF and cool the solution to -78 °C.

  • Add n-BuLi dropwise to the solution and stir at -78 °C for 1 hour.

  • Add methyl chloroformate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection to Yield Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Materials:

  • Methyl 7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the protected ester in anhydrous THF.

  • Add the TBAF solution and stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR) start->check_sm impure_sm Purify Starting Material check_sm->impure_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions Pure impure_sm->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_workup Analyze Work-up & Purification Steps check_conditions->check_workup Optimal optimize_conditions->check_workup optimize_workup Modify Extraction/Purification Protocol check_workup->optimize_workup Inefficient side_reaction Identify Side Products (LC-MS, NMR) check_workup->side_reaction Efficient optimize_workup->side_reaction modify_synthesis Modify Synthetic Route or Reagents side_reaction->modify_synthesis Identified success Yield Optimized side_reaction->success None Identified modify_synthesis->success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

VI. References

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - EP 3416965 B1. (2017). Google Patents. Retrieved from

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents. Retrieved from

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents[1]. The successful synthesis of key intermediates like Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is therefore of critical importance.

This document provides in-depth, field-proven insights into potential side reactions, byproduct formation, and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?

A common and effective strategy involves a multi-step synthesis commencing with a suitably substituted pyrimidine. A plausible and often utilized route begins with 2,4-dichloro-5-aminopyrimidine, which undergoes a Sonogashira cross-coupling reaction with a protected propargyl alcohol, followed by an intramolecular cyclization to construct the pyrrolo[2,3-d]pyrimidine core. The final step involves the oxidation of the hydroxymethyl group at C2 and subsequent esterification.

Below is a generalized workflow for this synthetic approach.

Synthesis_Workflow A 2,4-Dichloro-5-aminopyrimidine B Sonogashira Coupling (e.g., with protected propargyl alcohol) A->B Pd catalyst, Cu(I) cocatalyst, base C Intramolecular Cyclization (e.g., base-mediated) B->C e.g., NaH, K2CO3 D Oxidation of C2-substituent C->D e.g., MnO2 E Esterification D->E MeOH, acid catalyst F Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate E->F

Caption: Generalized synthetic workflow for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Troubleshooting Guide

Low Yields and Incomplete Reactions

Q2: My Sonogashira coupling reaction is sluggish and gives low yields. What are the potential causes and solutions?

Low yields in Sonogashira couplings are a frequent issue. Several factors can contribute to this problem:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. The choice of palladium source and ligand can also be critical. For instance, using a pre-catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from PdCl₂(PPh₃)₂ and a reducing agent is common.

  • Copper(I) Cocatalyst Issues: The copper(I) cocatalyst, typically CuI, is essential for the activation of the terminal alkyne[2]. Ensure that the CuI is of high purity and handled under an inert atmosphere to prevent oxidation to the less effective Cu(II).

  • Base Selection: An appropriate base, usually an amine like triethylamine or diisopropylethylamine, is required to deprotonate the alkyne[2]. The base must be anhydrous and of sufficient strength.

  • Homocoupling of the Alkyne: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and an excess of the copper catalyst. Running the reaction under strictly anaerobic conditions and using a minimal amount of CuI can mitigate this.

Parameter Recommendation Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and alkyne homocoupling.
Solvents AnhydrousWater can deactivate the catalyst and reagents.
Catalyst High-purity Pd catalyst and CuIEnsures optimal catalytic activity.
Base Anhydrous amine baseEfficiently deprotonates the alkyne for the catalytic cycle.

Q3: The intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine ring is not going to completion. How can I improve this step?

Incomplete cyclization can be due to several factors related to the reactivity of the starting material and the reaction conditions:

  • Insufficient Base Strength: The cyclization often requires a strong base to deprotonate the amine, which then attacks the alkyne. If a weak base is used, the reaction may not proceed to completion. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide.

  • Steric Hindrance: Bulky protecting groups on the propargyl alcohol or substituents on the pyrimidine ring can sterically hinder the cyclization. If possible, consider using smaller protecting groups.

  • Reaction Temperature and Time: Some cyclizations require elevated temperatures to overcome the activation energy barrier. A systematic increase in the reaction temperature and monitoring the reaction progress by TLC or LC-MS can help determine the optimal conditions.

Side Reactions and Byproduct Formation

Q4: I am observing a byproduct with a similar mass to my desired product, but with different retention time in LC-MS. What could this be?

This is often indicative of the formation of an isomer. In the synthesis of pyrrolo[2,3-d]pyrimidines, a common isomeric byproduct is the corresponding pyrazolo[3,4-d]pyrimidine. This can arise from the alternative mode of cyclization of the intermediate.

Isomer_Formation A Coupled Intermediate B Desired 5-exo-dig Cyclization (Favored) A->B Base C Undesired 6-endo-dig Cyclization A->C Base D Methyl 7H-pyrrolo[2,3-d]pyrimidine -2-carboxylate B->D E Isomeric Pyrazolo[3,4-d]pyrimidine Byproduct C->E

Caption: Competing cyclization pathways leading to isomeric byproducts.

To favor the desired 5-exo-dig cyclization, which is generally kinetically favored according to Baldwin's rules, careful selection of the reaction conditions is crucial. Lower reaction temperatures and the choice of a non-coordinating base can sometimes improve the selectivity.

Q5: My final product appears to have been hydrolyzed, showing the carboxylic acid instead of the methyl ester. How can I prevent this?

Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur during workup or purification, especially if acidic or basic conditions are employed[3][4].

  • Workup Conditions: Avoid prolonged exposure to strong acids or bases during the aqueous workup. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the contact time. Similarly, for basic washes, use a solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.

  • Purification: During chromatographic purification, the silica gel can be slightly acidic. If your product is particularly sensitive to acid-catalyzed hydrolysis, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Palladium-Catalyzed Reactions: Some palladium-catalyzed reactions that use basic conditions can promote ester hydrolysis, especially at elevated temperatures. If possible, use milder bases or shorter reaction times.

Q6: I am observing byproducts resulting from reactions at the N7 position of the pyrrole ring. How can I avoid this?

The N7 nitrogen of the pyrrolo[2,3-d]pyrimidine core is nucleophilic and can undergo undesired alkylation or other reactions, leading to a mixture of products[5].

  • N7-Protection: To prevent side reactions at the N7 position, it is often advantageous to protect this nitrogen early in the synthesis. Common protecting groups for this position include p-toluenesulfonyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM). The protecting group can then be removed in a later step.

  • Regioselectivity of Deprotection: If multiple protecting groups are used in the synthesis, ensure that the deprotection conditions are selective for the desired group, leaving the N7-protecting group intact until the appropriate stage.

Analytical and Purification Challenges

Q7: My purified product still shows minor impurities by NMR that are difficult to remove by column chromatography. What are these likely to be and how can I remove them?

Persistent minor impurities can often be structurally related to the product, making them difficult to separate by chromatography.

  • Residual Palladium: If a palladium-catalyzed step was used, trace amounts of palladium can remain in the product. These can often be removed by treating a solution of the product with a palladium scavenger, such as activated carbon or a specialized resin.

  • Isomeric Byproducts: As mentioned in Q4, isomeric byproducts can be difficult to separate. Recrystallization is often a more effective method for removing small amounts of isomers than chromatography. Experimenting with different solvent systems for recrystallization is recommended.

  • Homocoupled Alkyne: If the Sonogashira coupling step produced the diyne byproduct (see Q2), this can sometimes co-elute with the desired product. Optimizing the chromatography conditions (e.g., using a different solvent system or a different stationary phase) may be necessary. In some cases, a preparative HPLC may be required for complete separation.

Q8: How can I confirm the structure of my final product and rule out the formation of isomers?

A combination of analytical techniques is essential for unambiguous structure confirmation:

  • NMR Spectroscopy: 1D NMR (¹H and ¹³C) will provide the basic structural information. To definitively distinguish between the desired pyrrolo[2,3-d]pyrimidine and a potential pyrazolo[3,4-d]pyrimidine isomer, 2D NMR techniques are invaluable. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between protons and carbons, allowing for the unambiguous assignment of the ring system. For example, observing a correlation between the H6 proton and the C4 and C5 carbons would confirm the pyrrolo[2,3-d]pyrimidine structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides the ultimate proof of structure.

By understanding the underlying chemical principles of the synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and anticipating potential pitfalls, researchers can develop robust and efficient synthetic protocols. This guide provides a starting point for troubleshooting common issues, but a thorough understanding of the reaction mechanisms and careful experimental design are paramount for success.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed. Available at: [Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Semantic Scholar. Available at: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC - NIH. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. ACS Publications. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC - PubMed Central. Available at: [Link]

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. Available at: [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]

  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Publications. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. WIPO Patentscope. Available at: [Link]

  • Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

Sources

Challenges in the Suzuki coupling of "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" derivatives

[1]

Executive Summary & Scaffold Analysis

The Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1] However, this substrate presents a "perfect storm" of chemical challenges for Suzuki-Miyaura coupling:

  • Catalyst Poisoning: The free N-7 proton (pKa ~13) and the N-3 lone pair can coordinate tightly to Palladium(II), arresting the catalytic cycle.[1]

  • Ester Instability: The C-2 methyl ester is highly susceptible to base-mediated hydrolysis (saponification) under standard aqueous Suzuki conditions.[1]

  • Electronic Deactivation: The electron-deficient pyrimidine ring makes oxidative addition sluggish, particularly if the leaving group is a chloride.[1]

This guide provides a technical roadmap to overcome these competing reactivity modes.

Pre-Reaction "Flight Check"

Before initiating your experiment, verify the following parameters to prevent common failure modes.

ParameterSpecificationWhy it matters?
N-7 Protection Mandatory (SEM, Boc, Tosyl)Unprotected N-H acts as a catalyst sink.[1] SEM is preferred for stability; Boc may cleave under thermal/basic conditions.[1]
Leaving Group Br / I / Cl Iodides/Bromides react at 60-80°C. Chlorides require active ligands (e.g., XPhos, SPhos) and higher temps (>100°C), risking ester hydrolysis.[1]
Boronate Stoichiometry 1.2 – 1.5 equiv. Heteroaryl boronates are prone to protodeboronation.[1] Excess is required.
Base Selection Mild / Anhydrous Strong bases (OH⁻, OEt⁻) destroy the methyl ester.[1] Use K₃PO₄ or CsF.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalled at <20% conversion. I see starting material remaining."

Diagnosis: Catalyst Deactivation (Poisoning).[1] The pyrrolo[2,3-d]pyrimidine core is nitrogen-rich.[1][2] If the N-7 position is unprotected, the deprotonated azole forms a stable Pd-complex, preventing the oxidative addition or transmetallation steps.[1]

Corrective Action:

  • Protect the Nitrogen: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group on the N-7 position prior to coupling.[1]

  • Switch Catalyst: If protection is impossible, switch to a catalyst with a bulky, chelating ligand that resists displacement by the substrate nitrogen.[1]

    • Recommendation:Pd(dppf)Cl₂·DCM or [Pd(allyl)Cl]₂ / XPhos .[1]

Issue 2: "The coupling worked, but the methyl ester hydrolyzed to the carboxylic acid."

Diagnosis: Saponification.[1] Standard Suzuki conditions use aqueous bases (Na₂CO₃/H₂O) at elevated temperatures.[1] Methyl esters on electron-deficient rings are activated electrophiles and hydrolyze rapidly.[1]

Corrective Action:

  • Eliminate Water: Switch to Anhydrous Suzuki Conditions .

    • Base: Solid, anhydrous K₃PO₄ or CsF .[1]

    • Solvent: Dry 1,4-Dioxane or DMF.[1]

  • Reduce Temperature: If using aqueous conditions is unavoidable, use Pd(dtbpf)Cl₂ (highly active) to run the reaction at 40-50°C instead of 80-100°C.

Issue 3: "I see significant protodeboronation of my boronic acid partner."

Diagnosis: Transmetallation Failure.[1] Electron-deficient heteroaryl boronic acids are unstable in hot, basic media.[1] If the transmetallation step is slow (due to the electron-poor nature of the pyrimidine halide), the boronic acid decomposes before it can react.[1]

Corrective Action:

  • Use Boronic Esters: Pinacol esters are more stable than free boronic acids.[1]

  • Slow Addition: Add the base last or add the boronic ester dropwise to the hot reaction mixture.

  • Catalyst Boost: Use a precatalyst like XPhos Pd G3 to accelerate the cycle, minimizing the time the boronic species is exposed to base.[1]

Optimized Protocols (SOPs)
Method A: The "Gold Standard" (Robust, General Purpose)

Best for: Protected substrates (N-SEM/Boc) and stable boronic acids.[1]

  • Charge Vessel: 1.0 equiv Halide, 1.3 equiv Boronic Pinacol Ester, 5 mol% Pd(dppf)Cl₂[1]·DCM .

  • Solvent: 1,4-Dioxane (degassed).

  • Base: 2.0 equiv K₃PO₄ (2.0 M aqueous solution). Ratio Dioxane:Water should be 5:1.[1]

  • Conditions: Heat to 80°C for 2–4 hours under N₂/Ar.

  • Workup: Dilute with EtOAc, wash with brine. Avoid acidic washes to preserve the ester/Boc.[1]

Method B: The "Ester-Safe" Protocol (Anhydrous)

Best for: Substrates prone to hydrolysis or difficult chlorides.[1]

  • Charge Vessel: 1.0 equiv Halide, 1.5 equiv Boronic Ester, 3 mol% XPhos Pd G4 (or Pd(OAc)₂ + XPhos).[1]

  • Base: 3.0 equiv K₃PO₄ (finely ground, anhydrous) .

  • Solvent: Dry 1,4-Dioxane or Toluene .[1]

  • Conditions: Heat to 100°C for 4–12 hours.

    • Note: Anhydrous conditions often require higher temperatures due to the low solubility of the inorganic base.[1]

Visualizations
Figure 1: Reaction Optimization Decision Tree

SuzukiOptimizationStartStart: Methyl Pyrrolopyrimidine CouplingCheckNIs N-7 Protected?Start->CheckNProtectAction: Protect with SEM or BocCheckN->ProtectNoCheckLGLeaving Group Type?CheckN->CheckLGYesProtect->CheckLGBrPathBr / ICheckLG->BrPathClPathClCheckLG->ClPathStandardMethod A: Pd(dppf)Cl2K3PO4 (aq), 80°CBrPath->StandardCheckEsterIs Ester Hydrolysis Observed?ClPath->CheckEsterHydroYesYesCheckEster->HydroYesHydroNoNoCheckEster->HydroNoAnhydrousMethod B: XPhos Pd G4Anhydrous K3PO4, 100°CHydroYes->AnhydrousSwitch to AnhydrousActiveAqPd(dtbpf)Cl2K3PO4 (aq), 60°CHydroNo->ActiveAqBoost Activity

Caption: Decision matrix for selecting coupling conditions based on leaving group reactivity and ester stability.

Figure 2: Catalyst Poisoning Mechanism

PoisoningPdActive Pd(0)ComplexPd-Azole Complex(Catalyst Arrest)Pd->ComplexCoordination toFree NH / N-3CycleOxidative Addition(Productive Path)Pd->CycleProtectedSubstrateSubstrateUnprotectedPyrrolopyrimidineSubstrate->Complex

Caption: Unprotected pyrrolopyrimidines sequester Pd(0), preventing entry into the productive catalytic cycle.[1]

References
  • Catalyst Poisoning by Azoles

    • Billingsley, K. L., & Buchwald, S. L. (2007).[1] A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society.[1] [Link]

  • Pyrrolo[2,3-d]pyrimidine Synthesis Reviews

    • Tumkevicius, S., & Dodonova, J. (2012).[1] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.[1][3] Chemistry of Heterocyclic Compounds.[1][2] [Link]

  • Anhydrous Coupling Conditions

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[1] [Link]

  • Reactivity of Methyl Esters in Cross-Coupling

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5] Chemical Reviews.[1][6] [Link]

Preventing decomposition of "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preservation Protocol for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Technical Overview & Compound Profile

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CSF1R inhibitors).[1][2] Its structural integrity is governed by two competing instability factors: the hydrolytic susceptibility of the methyl ester and the oxidative potential of the electron-rich pyrrole ring.[3][2]

  • Systematic Name: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate[3][1][4][5][6][7]

  • CAS Number: 1363380-73-7 (Note: Verify against specific lot; isomers such as the 5-carboxylate [CAS 1234615-76-9] exist).[3][1]

  • Molecular Formula: C₈H₇N₃O₂[1][8]

  • Molecular Weight: 177.16 g/mol [1][5][7][8][9]

  • Physical State: Off-white to pale yellow solid.[3]

The "Why": Decomposition Mechanisms[2][3][10]

Understanding how this compound fails is the first step to prevention.[3][2]

A. Hydrolytic Cleavage (The Moisture Threat)

The methyl ester at position C-2 is an electrophilic center.[2] In the presence of ambient moisture and trace acidity/basicity (often from glass surfaces or impurities), water attacks the carbonyl carbon.[1][2]

  • Result: Formation of 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and methanol.[3][10]

  • Impact: The free acid has significantly different solubility and reactivity profiles, ruining stoichiometric precision in downstream coupling reactions.[1][2][11]

B. Oxidative Degradation (The Air Threat)

The 7-azaindole core is electron-rich.[3] While the pyrimidine ring stabilizes the system relative to pure indole, the pyrrole nitrogen (N-7) and the C-5/C-6 positions remain susceptible to oxidation by singlet oxygen or radical species.[3][1][2]

  • Result: Formation of N-oxides or complex ring-opening polymerization products (often seen as "browning" or "gums").[3]

Gold Standard Storage Protocol

Do not deviate from this workflow for long-term storage (>1 week).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Aliquoting upon receipt, immediately divide the bulk material into single-use aliquots (e.g., 50mg, 100mg) in amber glass vials.Prevents Freeze-Thaw Cycles: Repeated opening introduces fresh atmospheric moisture and oxygen, accelerating degradation exponentially.
2.[1][2] Vessel Choice Use Amber Borosilicate Glass vials with Teflon-lined (PTFE) screw caps.[3][1]Light & Chemical Inertness: Amber glass blocks UV light (preventing photo-oxidation).[3][1] PTFE prevents leaching of plasticizers that can catalyze hydrolysis.
3.[3][2] Atmosphere Purge the headspace of each vial with dry Argon (Ar) or Nitrogen (N₂) for 10-15 seconds before capping.[1]Displacement: Argon is heavier than air and forms a more stable "blanket" over the solid than Nitrogen, effectively excluding moisture and O₂.
4.[1][2] Secondary Seal Wrap the cap junction with Parafilm M® .[2]Gas Barrier: Provides a secondary physical barrier against gas exchange during thermal contraction/expansion in the freezer.[3][2]
5. Thermal Control Store at -20°C (-4°F) .Kinetic Arrest: Arrhenius equation dictates that lowering temperature significantly reduces the rate of hydrolysis and oxidation reactions.[3][2]
6. Desiccation Place vials inside a secondary container (jar/box) containing active Silica Gel or Molecular Sieves .Micro-Environment: Creates a local humidity sink, scavenging any moisture that permeates the secondary container.[1][2]

Troubleshooting & FAQs

Q1: The powder has turned from off-white to a light pink/brown. Is it usable?

  • Diagnosis: This indicates oxidative degradation , likely of the pyrrole ring.[1][2][11]

  • Action: Check purity via HPLC. If purity is >95%, you may repurify via recrystallization (methanol/water) or short silica plug filtration.[1][2] If <90%, discard.[3][1][2] The degradation products can act as radical initiators, accelerating further decomposition.[1][2][11]

Q2: I see a new peak at RRT ~0.8 on my HPLC. What is it?

  • Diagnosis: This is likely the hydrolysis product (Carboxylic Acid).[1][2] The acid is more polar than the ester, resulting in a shorter retention time on Reverse Phase (C18) columns.[1][2][11]

  • Action: If the acid content is <5%, you can often proceed with reactions that use base (e.g., saponification, coupling), but adjust stoichiometry.[1][2][11] For strictly anhydrous reactions, repurify.

Q3: Can I store this in DMSO solution?

  • Answer: NO.

  • Reasoning: DMSO is hygroscopic and often contains trace oxidants.[3][2] Storing esters in wet DMSO leads to rapid hydrolysis.[3][2] Furthermore, DMSO can facilitate N-oxidation over time.[3][1][2] Always store as a dry solid.[3][2]

Q4: I don't have an Argon tank. Is Nitrogen okay?

  • Answer: Yes, dry Nitrogen is acceptable.[1][2] Ensure the gas stream is gentle to avoid blowing the powder out of the vial.[3][2] The key is displacing the humid ambient air.[3][2]

Quality Control & Validation

Before committing this material to a high-value synthesis, validate its integrity.

HPLC Method (Standard C18):

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.[1][2][11]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (pyrimidine core) and 280 nm.[1][2][11]

  • Pass Criteria: Main peak purity >98% (area). No single impurity >1%.[3][2]

Process Visualization (Graphviz)[2][3][10]

The following diagram illustrates the logical flow of the storage protocol and the consequences of failure.

StorageProtocol cluster_0 Material Receipt cluster_1 Preservation Workflow cluster_2 Decomposition Pathways Start Bulk Material Received Aliquot 1. Aliquot to Amber Glass (Avoid Freeze-Thaw) Start->Aliquot InertGas 2. Purge Headspace (Argon/Nitrogen) Aliquot->InertGas Seal 3. Seal (Cap + Parafilm) InertGas->Seal TempControl 4. Store at -20°C with Desiccant Seal->TempControl Moisture Moisture Ingress TempControl->Moisture Poor Seal/High Humidity Oxygen Oxygen/Light Exposure TempControl->Oxygen Cap Failure/UV Light Hydrolysis Hydrolysis (Formation of Acid) Moisture->Hydrolysis Ester Cleavage Oxidation Oxidation (Pink/Brown Discoloration) Oxygen->Oxidation Ring Degradation Failure EXPERIMENTAL FAILURE Hydrolysis->Failure Stoichiometry Error Oxidation->Failure Impurity Generation

Caption: Logical workflow for the preservation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, highlighting critical control points and failure modes.

References

  • National Center for Biotechnology Information. (2025).[3][1][2] PubChem Compound Summary for CID 505816, 7H-Pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Himo, F., et al. (2022).[1][2][11] 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses. Chemical Communications.[3][2] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2][11] Protective Groups in Organic Synthesis (3rd ed.).[3][1][2] Wiley-Interscience.[3] (General reference for ester stability).

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry Applications. I am Dr. Aris, your Senior Application Scientist. Below is the comprehensive troubleshooting guide for the analysis and reaction monitoring of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate .

This guide is structured to address the specific physicochemical challenges posed by the pyrrolopyrimidine scaffold—specifically its amphoteric nature and potential for tautomerism—during Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

  • Target Molecule: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][1][3]
  • Exact Mass: 177.0538

  • Observed [M+H]

    
    :  ~178.06
    
  • Chemical Nature: Bicyclic aromatic heterocycle. The pyrimidine ring nitrogens (N1, N3) are basic, while the pyrrole nitrogen (N7) is weakly acidic (pKa ~13-14). The C2-methyl ester is susceptible to hydrolysis under basic conditions.

Part 1: TLC Troubleshooting & Method Development

Q1: My compound streaks heavily on silica gel plates, making Rf determination impossible. How do I fix this?

Diagnosis: The pyrrolopyrimidine core contains basic nitrogen atoms (N1/N3) that interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction causes "tailing" or streaking.

Solution: You must deactivate the silica surface by basifying your mobile phase.

  • Add Triethylamine (TEA): Add 0.5% to 1% TEA to your solvent system.

    • Protocol: Pre-saturate the TLC chamber with the mobile phase containing TEA for 15 minutes before running the plate.

  • Switch to Ammonia: For very polar mixtures (e.g., if monitoring hydrolysis to the acid), use a system like DCM:MeOH:NH

    
    OH (90:9:1).
    
  • Alumina Plates: If silica persists in streaking, switch to basic Alumina (Al

    
    O
    
    
    
    ) plates, which are less acidic.

Q2: I cannot separate the starting material (SM) from the product during N-alkylation reactions. Both spots co-elute.

Diagnosis: N-alkylation at the N7 position often results in a minor change in polarity if the alkyl group is small or non-polar. Furthermore, the loss of the H-bond donor (N-H) significantly changes interaction with the stationary phase.

Solution: Optimize the solvent selectivity using the "Triangle of Selectivity" approach:

  • Change the Modifier: If using MeOH/DCM, switch to Acetone/Hexane or EtOAc/Hexane. Acetone interacts differently with the dipole of the ester.

  • Check Regioisomers: N-alkylation can sometimes occur at N1 (kinetic product) vs N7 (thermodynamic product). These isomers often have very different Rf values.

    • N7-alkylated: Generally less polar (higher Rf) due to capping the NH.

    • N1-alkylated: Often more polar or unstable.

Q3: The UV spot is faint. Is there a better stain?

Diagnosis: While the aromatic system is UV active (254 nm), the extinction coefficient may be low depending on the solvent pH.

Solution: Use a stain that targets the nitrogen heterocycle:

  • KMnO

    
     (Basic):  Excellent for general oxidation; the pyrrole ring is electron-rich and stains yellow/brown on purple.
    
  • Hanessian’s Stain (Cerium Molybdate): Provides high sensitivity for polar heterocycles (dark blue spots).

  • Vanillin Stain: Can be effective if the N-substituent (in reaction products) is susceptible to aldehyde condensation.

Part 2: LC-MS Troubleshooting & Analysis

Q1: I see no signal for the parent mass (178.06 Da) in ESI+ mode. Why?

Diagnosis:

  • Ion Suppression: High concentrations of TFA (Trifluoroacetic acid) in the mobile phase can suppress ionization in positive mode.

  • pH Mismatch: If the pH is too high, the basic nitrogens may not protonate efficiently.

Solution:

  • Switch Acid Modifier: Replace TFA with Formic Acid (0.1%) or Acetic Acid . These are weaker ion-pairing agents and allow better ionization.

  • Check Solubility: Ensure the sample is fully dissolved. Pyrrolopyrimidines can aggregate. Dissolve in 1:1 DMSO:MeOH before injection.

Q2: I observe a "Ghost Peak" at [M+42] or [M+23]. What are these?

Diagnosis:

  • [M+23] (m/z 200): Sodium adduct (

    
    ). Common if using glass storage containers or high-salt buffers.
    
  • [M+42] (m/z 219): Acetonitrile adduct (

    
    ). Common in high % ACN gradients.
    

Solution:

  • Adducts are not impurities: Do not try to "purify" them away.

  • To remove Na+: Use plasticware and high-purity LC-MS grade water. Add 5mM Ammonium Formate to force the

    
     or 
    
    
    
    species.

Q3: The peak shape is tailing badly on the C18 column.

Diagnosis: Similar to TLC, residual silanols on the C18 silica support bind the basic pyrimidine ring.

Solution:

  • Increase Buffer Strength: Use 10mM Ammonium Bicarbonate (pH 8.0) if the column is pH stable (e.g., Waters XBridge). The basic pH keeps the nitrogens deprotonated (neutral), improving peak shape, but check ester stability first.

  • End-Capped Columns: Ensure you are using a fully end-capped column (e.g., "T3" or "Polar C18") designed for polar bases.

Part 3: Reaction Monitoring Protocols

Scenario A: Hydrolysis (Ester Acid)
  • Reaction: Methyl ester (m/z 178)

    
     Carboxylic acid (m/z 164).
    
  • TLC: The acid will stick to the baseline in standard solvents.

    • Fix: Use DCM:MeOH:AcOH (90:9:1). The acid will move to Rf ~ 0.2-0.3.

  • LC-MS: The acid is much more polar. It will elute near the void volume (t0).

    • Fix: Start gradient at 0% or 2% B to retain the acid.

Scenario B: N-Alkylation (N7-R)
  • Reaction: 7H (m/z 178)

    
     7-Alkyl (m/z 178 + mass of alkyl).
    
  • TLC: Product Rf > Starting Material Rf (usually).

  • LC-MS: Monitor the disappearance of m/z 178. Note that if you use a base (e.g., NaH) for the reaction, quench carefully before LC-MS to avoid salt clogging.

Visualizations

Figure 1: TLC Method Development Workflow

Caption: Decision logic for optimizing TLC separation of pyrrolopyrimidine derivatives based on observed streaking or co-elution.

TLC_Workflow Start Start: TLC Analysis Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CheckStreak Observation: Is the spot streaking? Start->CheckStreak StreakYes Yes: Basic Interaction CheckStreak->StreakYes StreakNo No: Good Shape CheckStreak->StreakNo AddBase Action: Add 1% TEA or NH4OH to eluent StreakYes->AddBase CheckSep Observation: Separation from Impurities? StreakNo->CheckSep AddBase->CheckSep SepNo No: Co-elution CheckSep->SepNo SepYes Yes: Validated Method CheckSep->SepYes ChangeSolvent Action: Switch Solvent Class (MeOH/DCM -> Acetone/Hex) SepNo->ChangeSolvent CheckDetect Check Detection: UV Weak? ChangeSolvent->CheckDetect CheckDetect->SepYes No Stain Action: Use KMnO4 or Hanessian's Stain CheckDetect->Stain Yes

Figure 2: LC-MS Peak Identification Logic

Caption: Flowchart for identifying signal anomalies and adducts in ESI+ MS spectra for pyrrolopyrimidine esters.

LCMS_Logic Input Observed Mass (m/z) M178 178.06 [M+H]+ Input->M178 Target M200 200.0 [M+Na]+ Input->M200 +22 Da M219 219.1 [M+H+ACN]+ Input->M219 +41 Da M355 355.1 [2M+H]+ (Dimer) Input->M355 x2 - 1 Da ActionNa Action: Add Ammonium Formate to displace Na+ M200->ActionNa ActionDimer Action: Dilute Sample Check Solubility M355->ActionDimer

Standardized Data Tables

Table 1: Recommended TLC Solvent Systems
ApplicationSolvent System (v/v)AdditiveExpected Rf (Approx)
Purity Check DCM : MeOH (95 : 5)None0.4 - 0.5
Streaking Issues DCM : MeOH (95 : 5)1% Et

N
0.45 (Sharp)
Polar Impurities EtOAc : Hexane (80 : 20)1% NH

OH
0.3 - 0.4
Acid Product DCM : MeOH : AcOH (90:9:1)Acetic Acid0.25 (Acid), 0.8 (Ester)
Table 2: LC-MS Gradient Parameters (Standard C18)
Time (min)% A (Water + 0.1% Formic)% B (Acetonitrile + 0.1% Formic)Flow (mL/min)Comment
0.009550.5Equilibrium
1.009550.5Hold for polar injection
8.005950.5Gradient ramp
10.005950.5Wash lipophilic impurities
10.109550.5Re-equilibration
12.009550.5Ready for next inj.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine. Retrieved from [Link][4]

  • Perveen, S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2020).[5] Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.[5] Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[4][6][7] Molecules.[8][4][9][1][5][10][11][12][13] Retrieved from [Link]

(Note: While the specific "2-carboxylate" isomer is a rare catalog item compared to the 5-carboxylate, the physicochemical behaviors described here are derived from the core pyrrolo[2,3-d]pyrimidine scaffold properties validated in the cited literature.)

Sources

Removal of palladium catalyst from "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Ticket ID: PD-REM-7H-PYR Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Users synthesizing "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" often report residual palladium (Pd) levels exceeding ICH Q3D guidelines (>10–20 ppm) even after standard aqueous workups.

The Root Cause: "The N-Heterocycle Trap" The pyrrolo[2,3-d]pyrimidine scaffold acts as a multidentate ligand. Palladium does not just "float" in the solution; it chemically bonds to the substrate.

  • N-7 Position (Pyrrole): The 7H proton is acidic. If bases (e.g.,

    
    , 
    
    
    
    ) were used during cross-coupling, the deprotonated N-7 acts as a strong anionic ligand for Pd(II).
  • N-1/N-3 Positions (Pyrimidine): These electron-rich nitrogens possess lone pairs that coordinate to Pd(0) or Pd(II) species, forming stable complexes that resist simple solvent washes.

The Resolution Strategy: Standard crystallization often fails because the Pd-complex co-crystallizes with the product. We must introduce a "Super-Ligand"—a scavenger with a higher affinity for Pd than the pyrrolopyrimidine nitrogens—to displace the metal.

Scavenger Selection Protocol

For this specific substrate, we recommend Functionalized Silica Scavengers over standard carbon due to the high polarity of the ester and the "sticky" nature of the pyrrole core.

Recommended Scavengers
Scavenger TypeProduct Name (Example)MechanismRecommendation LevelWhy?
Thiol (SH) SiliaMetS® ThiolPd-S bond formationHigh The Pd-S bond is stronger than the Pd-N bond. Works well for Pd(II).
DMT (Dimercaptotriazine) SiliaMetS® DMTChelating (Tridentate)Critical Best for N-heterocycles. The chelating effect disrupts the stable Pd-Pyrrolopyrimidine complex better than simple thiols.
Thiourea SiliaMetS® ThioureaCoordinationMediumGood for Pd(0), but often less effective than DMT for this specific scaffold.
Activated Carbon Darco® KB-GAdsorptionEconomyUse only for large-scale (>100g) where silica cost is prohibitive. Lower selectivity (yield loss risk).[1]

Workflow Visualization

Diagram 1: Scavenger Decision Matrix

Caption: Logical flow for selecting the optimal Pd removal method based on scale and chemistry.

ScavengerSelection Start Start: Pd Removal Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 50g (Lab Scale) ScaleCheck->SmallScale LargeScale > 50g (Pilot/Mfg) ScaleCheck->LargeScale Solubility Solubility in THF/EtOAc? SmallScale->Solubility Rec_Carbon Recommendation: Activated Carbon (Darco KB-G) LargeScale->Rec_Carbon Cost Driven GoodSol Good Solubility Solubility->GoodSol PoorSol Poor Solubility (Requires DMSO/DMF) Solubility->PoorSol Rec_DMT Recommendation: SiliaMetS® DMT (High Affinity) GoodSol->Rec_DMT Best Purity Rec_Thiol Recommendation: SiliaMetS® Thiol (General Purpose) PoorSol->Rec_Thiol Thermal Stability

Detailed Protocols (SOPs)

Protocol A: The "Gold Standard" (Silica Scavenging)

Use this for medicinal chemistry batches where purity is paramount.

Reagents:

  • Crude Product (Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate)

  • Solvent: THF, 2-MeTHF, or Ethyl Acetate (avoid DCM if possible; Pd-DCM complexes are stable).

  • Scavenger: SiliaMetS® DMT (Preferred) or SiliaMetS® Thiol .

Step-by-Step:

  • Dissolution: Dissolve the crude product in the chosen solvent (10–20 volumes). If solubility is poor, add 5–10% Methanol.

  • Loading: Add 5 equivalents (w/w relative to expected Pd mass, NOT product mass) of the scavenger.

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the crude product.

  • Digestion: Heat the mixture to 50–60°C for 4 hours .

    • Note: Room temperature scavenging is often too slow for pyrrolopyrimidines due to the high activation energy required to break the Pd-N bond.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter while still warm.

    • Critical: Do not let the mixture cool completely before filtration, or the Pd might re-precipitate or re-adsorb.

  • Wash: Wash the filter cake with 2 volumes of hot solvent.

  • Concentration: Concentrate the filtrate to dryness.

Protocol B: The "Budget" Method (Activated Carbon)

Use this for early-stage intermediates or kilogram-scale batches.

Reagents:

  • Activated Carbon: Darco® KB-G or Ecosorb® C-941 .

Step-by-Step:

  • Dissolution: Dissolve crude in THF or EtOH (15 volumes).

  • Addition: Add activated carbon (10–20 wt% relative to crude product).

  • Heating: Stir at reflux for 1–2 hours.

  • Filtration: Filter hot through a tight Celite® bed.

    • Warning: Carbon fines can pass through standard paper. Use a fine-fritted funnel or specialized carbon-removal filter aid.

  • Analysis: Check Pd levels. If >20 ppm, repeat or switch to Protocol A.

Analytical Verification (ICH Q3D Compliance)

You cannot rely on color (visual inspection) to determine Pd removal. A white powder can still contain 500 ppm Pd.

Target Limits (ICH Q3D R2):

  • Oral Administration: < 100 µ g/day (approx. < 10 ppm in API).

  • Parenteral Administration: < 10 µ g/day (approx. < 1 ppm in API).

Testing Method:

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The industry standard.

  • XRF (X-ray Fluorescence): Good for quick "pass/fail" screening (>10 ppm detection limit) but not for final release.

Troubleshooting & FAQs

Q1: My product turned black after adding the scavenger. Is this normal?

  • A: Yes. Silica scavengers (especially Thiol/DMT) trap Pd, and concentrated Pd on silica appears dark grey or black. This indicates the scavenger is working. The black color should remain on the filter cake, and your filtrate should be clear/yellow.

Q2: I used the Thiol scavenger, but Pd is still ~50 ppm. What now?

  • A: The Pd-Nitrogen bond in the 7H-pyrrolo[2,3-d]pyrimidine is likely too strong for the Thiol to break at the current temperature.

    • Fix 1: Switch to SiliaMetS® DMT (tridentate chelation is stronger).

    • Fix 2: Increase temperature to reflux (solubility permitting).

    • Fix 3: Add a small amount of acetic acid (1-2 eq). Protonating the basic nitrogens (N-1/N-3) can weaken their bond to Pd, allowing the scavenger to grab the metal.

Q3: Can I just crystallize the product?

  • A: Crystallization alone is risky. Pyrrolopyrimidines often co-crystallize with Pd. However, a "Scavenge + Crystallize" hybrid is powerful:

    • Perform Protocol A (Silica Scavenge).

    • Filter.[2]

    • Perform antisolvent crystallization (e.g., dissolve in minimal hot DMF, add water dropwise) on the filtrate.

Q4: Is the ester at the 2-position stable to these scavengers?

  • A: Yes. Silica-supported scavengers are generally neutral or slightly acidic. They will not hydrolyze the methyl ester (Methyl ... -2-carboxylate) under the recommended conditions (50°C, 4h). Avoid strong basic resins (like amine scavengers) if you are concerned about hydrolysis, though methyl esters are usually robust.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Palladium Scavenging from Nitrogen Heterocycles. SiliCycle Application Notes (SiliaMetS). Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005. Link

  • PubChem Compound Summary: 7H-Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Link

Sources

Optimizing solvent conditions for "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of key heterocyclic intermediates. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working on the synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its analogues. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern drug discovery, notably in the development of kinase inhibitors.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-tested insights into optimizing reaction conditions, with a primary focus on the critical role of solvent selection. We will address common experimental challenges in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the pyrrolo[2,3-d]pyrimidine core, and where does solvent choice play a pivotal role?

A1: A prevalent strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole precursor. A classic approach is the reaction of a 2-amino-3-cyanopyrrole derivative with formic acid or formamide to form the pyrimidine ring.[4] However, for more complex derivatives, multi-component reactions or metal-catalyzed cross-coupling reactions are common.[5][6]

Solvent choice is critical at every stage:

  • Reagent Solubility: Ensuring all starting materials are adequately dissolved is the first step. Poor solubility can lead to sluggish or incomplete reactions.

  • Reaction Mechanism & Kinetics: The polarity and coordinating ability of the solvent can dramatically influence the reaction pathway and rate. For instance, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, while non-polar solvents like toluene might be preferred for dehydrations.[7][8]

  • Temperature Control: The solvent's boiling point dictates the accessible temperature range for a reaction, which is crucial for overcoming activation energy barriers.

  • Work-up and Purification: The solvent must be easily separable from the product during work-up (e.g., through extraction or evaporation).

Q2: Why is this specific scaffold, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, important for drug development?

A2: The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a bioisostere of purine. This structural similarity allows it to act as a "hinge-binding" motif in many protein kinases, making it a cornerstone for designing potent and selective kinase inhibitors for oncology, inflammation, and antiviral therapies.[1][9] The methyl ester at the 2-position serves as a versatile synthetic handle for further elaboration into amides or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[10]

Troubleshooting Guide: Optimizing Reaction Conditions

This section addresses specific experimental hurdles. The solutions provided are grounded in mechanistic principles to empower you to make informed decisions for your unique system.

Issue 1: Low or No Product Yield

Q: My reaction to form the pyrrolopyrimidine core has stalled, or the yield is consistently low. I've checked my reagents. What solvent-related factors should I investigate?

A: Low yield is a common issue often rooted in suboptimal reaction conditions. Before re-evaluating your entire synthetic route, consider the following solvent-centric troubleshooting steps.

Workflow for Troubleshooting Low Yield

start Low Yield Observed solubility Are all starting materials fully dissolved at reaction temperature? start->solubility increase_polarity Action: Switch to a more polar solvent system (e.g., Toluene -> DMF or n-BuOH/water mixture). solubility->increase_polarity No temperature Is the reaction temperature optimal for the specific mechanism? solubility->temperature Yes increase_polarity->temperature increase_temp Action: Increase temperature. If limited by solvent, switch to a higher-boiling point solvent (e.g., Acetonitrile -> n-BuOH or Toluene -> Xylene). temperature->increase_temp No side_reaction Is a side reaction or byproduct formation suspected? temperature->side_reaction Yes increase_temp->side_reaction change_solvent_type Action: Change solvent class. If a competing reaction involves the solvent (e.g., acetonitrile), switch to an inert alternative (e.g., Dioxane, THF). [11] side_reaction->change_solvent_type Yes success Yield Improved side_reaction->success No, re-evaluate catalyst/reagents change_solvent_type->success

Caption: Troubleshooting flowchart for low reaction yield.

In-Depth Explanation:

  • Solubility Check: Visually inspect the reaction mixture. If solids are present (and are not an insoluble catalyst or base), your reaction is likely mass-transport limited.

    • Causality: Many key reactions in heterocyclic synthesis, such as nucleophilic aromatic substitution (SNAr), require ions to be solvated effectively. Polar aprotic solvents like DMF, DMAc, or NMP excel at this. For coupling reactions like Suzuki or Buchwald-Hartwig, solvent mixtures such as EtOH/H₂O or Dioxane/H₂O are often employed to dissolve both the organic substrate and the inorganic base/salts.[5][11]

  • Temperature & Solvent Boiling Point: The rule of thumb that a 10 °C increase in temperature roughly doubles the reaction rate holds true but is limited by your solvent's boiling point.

    • Causality: If a reaction requires significant heat (e.g., >100 °C), using a low-boiling solvent like DCM (40 °C) or THF (66 °C) is futile. High-boiling polar solvents are often necessary. For example, substitutions on the 4-chloro-pyrrolo[2,3-d]pyrimidine core with amines are frequently run in n-butanol (n-BuOH) at 120 °C to drive the reaction to completion.[5]

  • Solvent-Mediated Side Reactions: Your solvent should be an innocent bystander. However, under certain conditions, particularly with strong Lewis acids or electrophiles, the solvent can participate in the reaction.

    • Causality & Example: A well-documented issue arises in glycosylation reactions (a related process for modifying the pyrrole nitrogen) when using acetonitrile (MeCN) as a solvent in the presence of a Lewis acid like TMSOTf. The acetonitrile itself can become activated and compete with the desired nucleophile, leading to significant byproduct formation.[12] If you are using a similar activation chemistry and observing an unexpected major byproduct, consider switching to a non-participating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Issue 2: Formation of Impurities and Byproducts

Q: My reaction produces the desired product, but it's contaminated with several hard-to-remove impurities. How can solvent choice mitigate this?

A: Impurity profiles are often directly linked to solvent conditions. Byproducts can arise from degradation, side reactions, or reactions with the solvent itself.

Table 1: Solvent Selection Guide for Common Synthetic Steps

Reaction Step / PrecursorRecommended Solvent(s)Rationale & CausalityPotential Pitfalls (If Wrong Solvent is Used)
Ring Closure (e.g., with formamide) Formamide (as reagent and solvent)High boiling point (210 °C) drives dehydration/cyclization.Thermal decomposition if temperature is not controlled.
SNAr at C4-position n-BuOH, DMF, Acetonitrile/WaterPolar solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[13] Water can facilitate the dissolution of inorganic bases.[11][14]Incomplete reaction in non-polar solvents (Toluene, Hexane). Potential for hydrolysis if excess water is used at high temperatures.
Suzuki/Cross-Coupling at C5/C6 Dioxane/Water, EtOH/Water, TolueneAprotic solvents (Dioxane, Toluene) are standard for many Pd-catalyzed reactions. The aqueous component is for the base (e.g., K₂CO₃, NaHCO₃).[5]Catalyst deactivation or poor reaction kinetics in overly protic solvents like pure methanol.
N-Alkylation/Glycosylation Acetonitrile, THF, DMFDepends heavily on the electrophile and base. Polar aprotic solvents are common.Acetonitrile can form byproducts with strong electrophiles/Lewis acids. [12] THF can be deprotonated by very strong bases (e.g., n-BuLi).

Troubleshooting Specific Impurities:

  • Hydrolysis of Ester: If you are observing the corresponding carboxylic acid, your solvent system (e.g., aqueous mixtures) combined with a non-optimal pH or prolonged heating may be causing ester hydrolysis.

    • Solution: Perform the reaction under strictly anhydrous conditions using solvents like anhydrous THF, Dioxane, or Toluene. Ensure bases used are non-nucleophilic and dry (e.g., NaH, KHMDS).

  • Double Addition/Oligomerization: This can occur if the product is more reactive than the starting material.

    • Solution: A less polar solvent can sometimes reduce the reactivity of all species, improving selectivity. Alternatively, running the reaction at a lower temperature in a suitable solvent (e.g., THF at 0 °C instead of DMF at room temperature) can provide better kinetic control.

Issue 3: Product Isolation and Purification Challenges

Q: My product appears to be soluble in the aqueous phase during work-up, leading to poor recovery. What should I change?

A: The pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms capable of protonation, which can render the molecule surprisingly water-soluble, especially at acidic pH.

Experimental Protocol: Optimized Work-up for Polar Products

  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., DMF, n-BuOH) under reduced pressure. This is a critical first step.

  • Partitioning: Re-dissolve the residue in a water-immiscible organic solvent with moderate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash Strategy:

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution, not a strong base, to neutralize any remaining acid catalysts without significantly deprotonating the pyrrole NH (pKa ~17).

    • Wash with brine (saturated NaCl solution). This reduces the solubility of the organic product in the aqueous layer by increasing the ionic strength of the aqueous phase.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product for purification.

Workflow for Optimizing Product Isolation

start Poor Recovery After Work-up high_polarity Is the reaction solvent a high-boiling polar solvent (DMF, DMSO)? start->high_polarity evaporate Action: Remove reaction solvent in vacuo before extraction. high_polarity->evaporate Yes extraction_solvent Is the extraction solvent optimal? high_polarity->extraction_solvent No evaporate->extraction_solvent change_extraction_solvent Action: Switch to a more polar extraction solvent (e.g., Hexane -> EtOAc or DCM). extraction_solvent->change_extraction_solvent No brine_wash Are you using a brine wash? extraction_solvent->brine_wash Yes change_extraction_solvent->brine_wash add_brine Action: Add a final wash with saturated NaCl (brine) to decrease product solubility in the aqueous phase. brine_wash->add_brine No success Recovery Improved brine_wash->success Yes add_brine->success

Caption: Decision workflow for improving product recovery.

References

  • WO2007012953A2. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • MySkinRecipes . 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. URL: [Link]

  • Al-Blewi, F. F., et al. (2023) . Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (Basel). URL: [Link]

  • Hassan Hilmy, K. M., et al. (2010) . Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry. ResearchGate. URL: [Link]

  • Gande, S. L., et al. (2023) . Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • Valizadeh, H., & Shomali, A. (2018) . One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. URL: [Link]

  • Gande, S. L., et al. (2023) . Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. URL: [Link]

  • EP3416965B1. PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Google Patents.
  • Gevorgyan, A., et al. (2023) . Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. MDPI. URL: [Link]

  • Wang, Z., et al. (2021) . Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications. Taylor & Francis Online. URL: [Link]

  • Seron, K., et al. (2018) . Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Beilstein Journal of Organic Chemistry. National Institutes of Health. URL: [Link]

  • Kumar, A., et al. (2021) . Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. PubMed Central. URL: [Link]

  • Demchenko, A. V. (2008) . Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. URL: [Link]

  • Hay, J. V. (1979) . The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. URL: [Link]

  • Uddin, M. J., & Larsen, C. H. (2016) . Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Organic & Medicinal Chemistry International Journal. URL: [Link]

  • Ball, M., & Smith, D. K. (2015) . Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. ACS Publications. URL: [Link]

  • Gevorgyan, A., et al. (2023) . Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate. URL: [Link]

  • LibreTexts Chemistry . (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. URL: [Link]

  • Ghosh, R., & T, R. R. (2019) . The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Ashenhurst, J. (2018) . Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. URL: [Link]

  • Sletten, E., et al. (2024) . On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research. PubMed. URL: [Link]

  • Pineda, R. R. (2005) . Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization. eScholarship.org. URL: [Link]

Sources

Technical Support Center: Protecting Group Strategies for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the protection and deprotection of the N7 position of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This core, also known as a 7-deazapurine, is a critical scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The acidic nature of the N-H proton on the pyrrole ring necessitates the use of a protecting group to prevent unwanted side reactions during subsequent synthetic transformations.

This guide provides a comprehensive overview of common protecting group strategies, detailed protocols, and troubleshooting advice to address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the N7 position of the 7H-pyrrolo[2,3-d]pyrimidine core?

A1: The pyrrole N-H in the 7-deazapurine scaffold is acidic and nucleophilic.[3] During many synthetic reactions, such as metal-catalyzed cross-couplings, alkylations, or acylations, the presence of an unprotected N-H can lead to a mixture of N- and C-substituted products or complete inhibition of the desired reaction. A protecting group "masks" this reactive site, directing the reaction to the desired position and improving overall yield and purity.

Q2: What are the most common and effective protecting groups for this scaffold?

A2: The two most widely employed and effective protecting groups for the 7H-pyrrolo[2,3-d]pyrimidine core are the Tosyl (Ts) group and the 2-(Trimethylsilyl)ethoxymethyl (SEM) group.

  • Tosyl (p-toluenesulfonyl): This is a robust, electron-withdrawing group that significantly deactivates the pyrrole ring, preventing unwanted side reactions. It is stable to a wide range of reaction conditions.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is also highly effective and offers orthogonal deprotection conditions compared to the tosyl group, providing greater flexibility in complex synthetic routes.[4]

Q3: How do I choose between a Tosyl and a SEM protecting group?

A3: The choice depends on the planned synthetic route and the functional group tolerance of your molecule.

  • Choose Tosyl when:

    • You require a robust protecting group that can withstand strongly basic or nucleophilic conditions.

    • Your downstream steps do not involve reagents that are sensitive to the harsh conditions often required for tosyl deprotection (e.g., strong base at elevated temperatures).

  • Choose SEM when:

    • You need mild and orthogonal deprotection conditions. The SEM group can be removed with fluoride sources or acidic conditions that are often compatible with other protecting groups like Boc or silyl ethers.[5][6]

    • Your molecule is sensitive to the harsh basic conditions required for tosyl removal.

Q4: I am having trouble with the solubility of my N-tosylated starting material. What can I do?

A4: N-tosylated heterocycles can sometimes have limited solubility in common organic solvents. Trying a mixed solvent system, such as THF/MeOH or DCM/MeOH, can improve solubility for the reaction.[7] For purification by column chromatography, a gradient elution with a more polar solvent system may be necessary.

Protecting Group Workflow

The general workflow for utilizing a protecting group strategy involves three key stages: protection, the main synthetic transformation, and deprotection.

G cluster_0 Protecting Group Strategy Start Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Protected N7-Protected Intermediate Start->Protected Protection (e.g., TsCl or SEM-Cl) Transformed Modified Intermediate Protected->Transformed Synthetic Transformation (e.g., Cross-Coupling) Final Deprotected Final Product Transformed->Final Deprotection (e.g., Base or Fluoride)

Caption: General workflow for a protecting group strategy.

Troubleshooting Guide

This section addresses common issues encountered during the protection and deprotection of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Protection Reaction (Tosyl or SEM) 1. Inadequate base strength or stoichiometry. 2. Poor quality of protecting group reagent (e.g., hydrolysis of TsCl or SEM-Cl). 3. Insufficient reaction time or temperature.1. Use a stronger base like NaH (ensure it is fresh). Use at least 1.1 equivalents. 2. Use freshly purchased or properly stored TsCl or SEM-Cl.[8] 3. Monitor the reaction by TLC/LC-MS and allow it to stir for a longer duration or gently heat if necessary.
Low Yield on SEM Protection SEM-Cl is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Difficult or Incomplete Tosyl Deprotection 1. The N-tosyl group on this electron-deficient heterocycle is very stable. 2. Insufficiently strong basic conditions. 3. Steric hindrance around the tosyl group.1. Use a strong base like LiOH or NaOH in a mixture of THF/MeOH/H₂O and heat to reflux.[7] 2. Increase the concentration of the base and/or the reaction temperature. 3. Consider alternative reductive deprotection methods, although these may affect other functional groups.[9]
Side Product Formation During Tosyl Deprotection The ester group at the C2 position can be hydrolyzed under strong basic conditions.1. Use milder basic conditions if possible (e.g., Cs₂CO₃ in MeOH/THF).[7] 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 3. If ester hydrolysis is unavoidable, consider re-esterification after deprotection.
Incomplete SEM Deprotection with TBAF 1. Insufficient TBAF. 2. Presence of water, which can inhibit the fluoride-mediated deprotection. 3. Steric hindrance.1. Increase the equivalents of TBAF (3-5 eq). 2. Use anhydrous TBAF or add molecular sieves to the reaction. 3. Increase the reaction temperature (e.g., refluxing THF).
Side Product Formation During Acidic SEM Deprotection Other acid-labile groups in the molecule may be cleaved.Use fluoride-based deprotection (e.g., TBAF in THF) which is generally orthogonal to many acid-labile protecting groups.[4]

Experimental Protocols

Protocol 1: N7-Tosyl Protection

This protocol describes the protection of the pyrrole nitrogen with a tosyl group.

G cluster_0 N7-Tosyl Protection Protocol A 1. Dissolve starting material in anhydrous DMF. B 2. Cool to 0 °C. A->B C 3. Add NaH (60% dispersion in mineral oil) portion-wise. B->C D 4. Stir for 30 min at 0 °C. C->D E 5. Add TsCl in one portion. D->E F 6. Warm to room temperature and stir for 4-6 hours. E->F G 7. Quench with saturated NH₄Cl solution. F->G H 8. Extract with EtOAc, wash, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow for N7-Tosyl protection.

Step-by-Step Methodology:

  • To a solution of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become clear.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the N7-tosylated product.[10][11]

Protocol 2: N7-Tosyl Deprotection

This protocol describes the removal of the tosyl group under basic conditions.

Step-by-Step Methodology:

  • Dissolve the N7-tosylated starting material (1.0 eq) in a 2:1 mixture of THF and Methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq).

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with 1N HCl.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: N7-SEM Protection

This protocol details the protection of the pyrrole nitrogen with a SEM group.

Step-by-Step Methodology:

  • To a solution of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.[8][12]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the N7-SEM protected product.[6]

Protocol 4: N7-SEM Deprotection (Fluoride-mediated)

This protocol outlines the removal of the SEM group using a fluoride source.

G cluster_0 N7-SEM Deprotection Protocol A 1. Dissolve N7-SEM protected starting material in anhydrous THF. B 2. Add TBAF (1M solution in THF). A->B C 3. Heat to reflux (65 °C). B->C D 4. Stir for 2-4 hours, monitoring by TLC/LC-MS. C->D E 5. Cool to room temperature. D->E F 6. Quench with water. E->F G 7. Extract with EtOAc, wash, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Step-by-step workflow for N7-SEM deprotection.

Step-by-Step Methodology:

  • Dissolve the N7-SEM protected starting material (1.0 eq) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 3.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the deprotected product.[5]

References

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

  • Ma, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 743. Available at: [Link].

  • Reddit. Deprotection of Tosylate/Mesylate. r/Mcat. Published May 19, 2020. Available at: [Link].

  • MySkinRecipes. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. MySkinRecipes. Available at: [Link].

  • Geronikaki, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(19), 6939. Available at: [Link].

  • Vik, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7377-7402. Available at: [Link].

  • Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 175, 234-245. Available at: [Link].

  • Vik, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Published May 16, 2023. Available at: [Link].

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link].

  • Andersen, N. H., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4743. Available at: [Link].

  • ResearchGate. Why can't I deprotect tosyl group with SmI2/amine/H2O?. ResearchGate. Published April 5, 2017. Available at: [Link].

  • Alonso, E., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9456. Available at: [Link].

  • Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. Patent WO2007012953A2.
  • Alonso, E., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9456. Available at: [Link].

  • ResearchGate. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Published August 27, 2020. Available at: [Link].

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry, 83(9), 5347-5353. Available at: [Link].

  • Mattes, H., & Benezra, C. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(14), 2173-2175. Available at: [Link].

  • V. J. Grenda, et al. (1977). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 42(15), 2633-2634. Available at: [Link].

  • Sridhar, M., et al. (2004). A new and mild method for the deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(48), 8869-8871. Available at: [Link].

  • Guniš, J., et al. (2019). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 17(1), 118-129. Available at: [Link].

  • ResearchGate. Can someone suggest an efficient method to deprotection of O-tosylate?. ResearchGate. Published May 27, 2014. Available at: [Link].

  • Wang, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. European Journal of Medicinal Chemistry, 270, 116327. Available at: [Link].

  • HORIBA Scientific. What is SEM-Cathodoluminescence (SEM-CL)?. HORIBA. Available at: [Link].

  • Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link].

  • Liu, Z., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245, 114887. Available at: [Link].

Sources

Technical Support Center: Stability Optimization for Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-7DEAZA-001 Status: Resolved Topic: Preventing degradation and precipitation in solution Applicable For: Kinase Inhibitor Discovery (RET, CSF1R, PAK4), Medicinal Chemistry, High-Throughput Screening

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (a 7-deazapurine derivative) presents a specific stability challenge: the C2-methyl ester is highly susceptible to hydrolysis , converting the molecule into its corresponding carboxylic acid. This degradation is accelerated by moisture, incorrect pH, and repeated freeze-thaw cycles.

This guide provides a self-validating protocol to maintain compound integrity, focusing on the "Stability Triad": Hygroscopicity Control , Hydrolysis Prevention , and Solubility Management .

Module 1: The Degradation Mechanism (The "Why")

To preserve the molecule, you must understand its failure mode. The primary degradation pathway is nucleophilic acyl substitution (hydrolysis) at the C2 position.

Mechanistic Pathway

The methyl ester is an electrophilic center. In the presence of water (even trace amounts in "wet" DMSO) and a nucleophile (hydroxide ions in basic buffers or water itself), the methoxy group is displaced.

HydrolysisMechanism Ester Methyl Ester Form (Active Compound) MW: ~177.16 Transition Tetrahedral Intermediate Ester->Transition Slow Step Water + H₂O / OH⁻ (Nucleophilic Attack) Water->Transition Acid Carboxylic Acid Form (Degradant) MW: ~163.13 Transition->Acid Fast Step (Irreversible) Methanol + Methanol (Byproduct) Transition->Methanol

Figure 1: Hydrolysis pathway of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. The loss of the methyl group results in a mass shift of -14 Da.

Critical Stability Factors
ParameterImpact on StabilityTechnical Recommendation
Water Content Critical. DMSO is hygroscopic; it absorbs atmospheric moisture, catalyzing hydrolysis.Use Anhydrous DMSO (≤0.05% water).
pH High. Esters hydrolyze rapidly at pH > 8.0 (Base-catalyzed) and pH < 4.0.Maintain neutral pH (6.5–7.5) for aqueous dilutions.
Temperature Moderate. Heat accelerates hydrolysis kinetics.Store stocks at -20°C or -80°C .
Light Low to Moderate. Pyrrolopyrimidines can be UV-sensitive.Protect from direct light (Amber vials).

Module 2: Validated Stock Solution Protocol

Do not treat this compound like a standard stable reagent. Follow this strict "Dry-Chain" protocol to ensure experimental reproducibility.

Step-by-Step Workflow
  • Solvent Selection:

    • DO NOT USE: Ethanol or Methanol (Transesterification risk).

    • USE: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Dissolution (The "Vortex" Rule):

    • If the solid appears as a thin film (lyophilized), do not attempt to weigh it. Add solvent directly to the original vial based on the manufacturer's stated mass to achieve a 10 mM or 100 mM stock.

    • Note: Sonicate briefly (max 30 seconds) if dissolution is slow, but avoid heating.

  • Aliquot Strategy (The "Single-Shot" Rule):

    • Never store a bulk stock bottle that you repeatedly thaw and open. Every opening introduces atmospheric moisture.

    • Action: Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in high-quality polypropylene or glass vials.

  • Inert Gas Overlay:

    • Before closing the vials, gently flow Argon or Nitrogen gas over the liquid surface to displace humid air.

  • Storage:

    • Place aliquots at -20°C . For storage >6 months, use -80°C .

StockPrep Start Solid Compound (Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate) Solvent Add Anhydrous DMSO (Avoid Alcohols) Start->Solvent Dissolve Vortex / Mild Sonication Solvent->Dissolve Aliquot Split into Single-Use Aliquots (Crucial Step) Dissolve->Aliquot Gas Argon/Nitrogen Overlay Aliquot->Gas Freeze Store at -20°C Gas->Freeze

Figure 2: "Dry-Chain" Stock Preparation Workflow to minimize moisture exposure.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a peak with [M-14] mass shift. What happened?

Diagnosis: You have generated the carboxylic acid derivative .

  • Cause: Hydrolysis of the methyl ester.[1][2] This usually happens if the DMSO stock absorbed water or if the compound sat in aqueous buffer (PBS/Media) for >4 hours.

  • Solution: Check the age of your DMSO stock. If the stock is old, discard it. Ensure you are not storing the compound in aqueous solution.[3]

Q2: The compound precipitates when I dilute it into cell culture media.

Diagnosis: Solubility Crash .

  • Mechanism: The pyrrolopyrimidine core is hydrophobic. Rapid dilution into water causes aggregation.

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100x stock

      
       10x in media 
      
      
      
      1x final).
    • Sonication: Sonicate the media dilution briefly.

    • Limit Concentration: Ensure your final concentration does not exceed the solubility limit (likely <100 µM in aqueous buffer).

Q3: Can I use Ethanol as a solvent?

Answer: No.

  • Reason: Primary alcohols can undergo transesterification with the methyl ester, especially if any trace acid/base catalyst is present. You might convert your methyl ester into an ethyl ester, changing its biological properties. Stick to DMSO or DMF.

Q4: The vial looks empty upon arrival.

Answer: This is normal for high-potency compounds lyophilized into a thin film.

  • Action: Do not scrape. Add anhydrous DMSO directly to the vial, vortex for 1 minute, and centrifuge briefly to collect the liquid at the bottom.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53306660, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. Retrieved from [Link]

  • Wang, S., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4.[4] International Journal of Molecular Sciences. Retrieved from [Link]

  • Hagenow, S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors.[2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cheng, X., et al. (2004). Samples in DMSO: The Effect of Compound Concentration Measurements on the Accurate Interpretation of Biological Assay Results. Analytical Chemistry (Discusses DMSO hygroscopicity). Retrieved from [Link]

  • Seela, F., et al. (2012). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene "Click" Conjugates.[5] The Journal of Organic Chemistry. Retrieved from [Link]

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" reaction work-up and extraction optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for researchers optimizing the isolation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . It addresses the specific physicochemical challenges of this deazapurine scaffold, focusing on solubility, amphoteric behavior, and ester stability.[1]

Ticket ID: #PYR-7H-002-OPT Subject: Reaction Work-up & Extraction Optimization Guide Status: Open / Resolution Provided[1]

Executive Summary & Chemical Context

The isolation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate presents a unique "triad" of challenges due to its structural features:

  • Amphoteric Nature: The pyrrole N-7 is weakly acidic (

    
    ), while the pyrimidine nitrogens (N-1/N-3) are weakly basic (
    
    
    
    ).[1] This creates a narrow pH window for neutral extraction.[1]
  • Ester Sensitivity: The electron-deficient pyrimidine ring activates the C-2 methyl ester, making it highly susceptible to nucleophilic attack (saponification) under basic conditions (

    
    ).[1]
    
  • Solubility Profile: The planar, rigid heteroaromatic core leads to high lattice energy, often resulting in poor solubility in standard organic solvents (EtOAc, Et₂O) and "crashing out" during aqueous washes.[1]

This guide provides a self-validating protocol to maximize yield and purity.

Troubleshooting & FAQs

Q1: My product is crashing out as a gum during the aqueous quench. How do I recover it?

Diagnosis: This occurs when the reaction solvent (often DMF or DMSO) is diluted with water, and the product is not soluble enough in the extracting solvent (e.g., EtOAc) to partition effectively.[1] Solution:

  • Switch Solvent System: Move to a higher polarity organic system.[1] We recommend DCM:Isopropanol (9:1) or EtOAc:THF (4:1) .[1] The THF/IPA disrupts hydrogen bonding networks that cause precipitation.[1]

  • Salting Out: Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, forcing the organic molecule into the organic phase (Salting-out effect).[1]

Q2: I see a significant loss of yield to the aqueous layer. Is it hydrolysis?

Diagnosis: If LCMS shows the carboxylic acid mass (


), it is hydrolysis.[1] If the mass is correct but yield is low, it is likely pH-dependent ionization.[1]
Root Cause Analysis: 
  • Acidic Loss: At

    
    , the pyrimidine ring protonates (cationic species), becoming water-soluble.[1]
    
  • Basic Loss: At

    
    , the pyrrole N-7 deprotonates (anionic species), becoming water-soluble.[1]
    Fix: Strict pH Control.  Adjust the aqueous phase to pH 6.5 – 7.5  using a phosphate buffer (0.5 M) before extraction. Do not use strong acids/bases for adjustment.[1]
    
Q3: The ester is hydrolyzing during silica gel chromatography. Why?

Diagnosis: Silica gel is slightly acidic.[1] If the elution is slow or the compound is acid-sensitive, hydrolysis or transesterification (if using MeOH) can occur.[1] Optimization:

  • Pre-treat Silica: Neutralize the silica column with 1%

    
     in hexane before loading.[1]
    
  • Change Eluent: Avoid MeOH if transesterification is observed. Use Acetone/DCM or Acetonitrile/DCM gradients.[1]

Optimized Experimental Protocol (SOP)

Objective: Isolate Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with >90% recovery and <1% hydrolysis.

Reagents Required
  • Extraction Solvent: Dichloromethane (DCM) / Isopropanol (IPA) [Ratio 9:1][1]

  • Buffer: 0.5 M Potassium Phosphate Buffer (pH 7.0)

  • Wash Solution: Saturated Brine (NaCl)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )[1][2][3]
    
Step-by-Step Workflow
StepActionTechnical RationaleCheckpoint
1 Concentration Remove high-boiling reaction solvents (DMF/DMSO) via lyophilization or high-vac rotary evaporation (< 50°C).[1]Residue should be a viscous oil or solid.[1]
2 Resuspension Dissolve crude residue in DCM:IPA (9:1) . Use 20 mL per gram of theoretical yield.Ensure complete dissolution.[1] Sonicate if necessary.[1]
3 Buffering Add 0.5 M Phosphate Buffer (pH 7.0) (1:1 vol/vol ratio with organic phase).Stabilizes pH to prevent ionization (loss) or hydrolysis.[1]
4 Extraction Shake vigorously for 2 mins. Separate layers. Re-extract aqueous layer 2x with fresh DCM:IPA.TLC check aqueous layer to ensure no product remains.[1]
5 Brine Wash Combine organics and wash once with saturated brine.[1]Removes residual water and polar impurities (DMF traces).[1]
6 Drying Dry over

for 15 mins. Filter and concentrate.
Water removal prevents hydrolysis during storage.[1]
7 Purification Flash Chromatography: Gradient 0

5% MeOH in DCM.
Product typically elutes at 2-3% MeOH.[1]

Decision Logic & Mechanism Visualization

Figure 1: Work-up Decision Matrix

This logic tree helps you decide between filtration and extraction based on the physical state of the reaction mixture.[1]

WorkupLogic Start Reaction Complete (Crude Mixture) SolventCheck Is Reaction Solvent Water-Miscible? (DMF, DMSO) Start->SolventCheck Dilution Dilute with Ice-Water (3x Volume) SolventCheck->Dilution Yes Extract Extraction Work-up SolventCheck->Extract No (DCM, THF) Precipitate Does Product Precipitate? Dilution->Precipitate Filter Filtration Work-up Precipitate->Filter Yes (Solid) Precipitate->Extract No (Oily/Emulsion) WashCake Wash Cake: 1. H2O (Remove Solvent) 2. Hexane (Remove Lipids) Filter->WashCake pHAdjust Adjust Aqueous pH to 6.5 - 7.5 Extract->pHAdjust SolventChoice Solvent System: DCM:IPA (9:1) pHAdjust->SolventChoice

Caption: Decision tree for selecting the optimal isolation method based on solvent miscibility and product state.

Figure 2: pH-Dependent Species & Solubility Map

Understanding the protonation state is critical for preventing yield loss.[1]

pHSolubility Acid pH < 3 Cationic Species (Protonated Pyrimidine) Neutral pH 6 - 8 Neutral Species (Target Form) Acid->Neutral Add Buffer (Base) Water Soluble Water Soluble Acid->Water Soluble Base pH > 11 Anionic Species (Deprotonated Pyrrole) Neutral->Base Add Strong Base Organic Soluble\n(DCM/EtOAc) Organic Soluble (DCM/EtOAc) Neutral->Organic Soluble\n(DCM/EtOAc) Base->Neutral Add Buffer (Acid) Hydrolysis RISK: Ester Hydrolysis (Saponification) Base->Hydrolysis Prolonged Exposure Base->Water Soluble

Caption: The "Goldilocks Zone" for extraction is pH 6-8.[1] Deviation leads to water solubility or degradation.

Solvent Screening Data (Reference)

The following table summarizes solubility and partition efficiency for the methyl ester derivative.

Solvent SystemSolubilityPartition Coeff.[1] (LogD @ pH 7)Recommendation
Water InsolubleN/AAqueous Phase
Ethyl Acetate Moderate~1.5Good for general extraction
DCM High~2.2Excellent (Preferred)
DCM : IPA (9:1) Very High~2.5Best for difficult emulsions
Diethyl Ether Low< 1.0Avoid (Poor recovery)
DMSO HighN/AReaction Solvent (Must remove)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135484223, 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester.[1] Retrieved from [Link][1]

  • Thorarensen, A., et al. (2017). Design and Synthesis of Pyrrolopyrimidine Derivatives as Selective JAK Inhibitors.[1] Journal of Medicinal Chemistry.[1][4] (Contextual reference for pyrrolopyrimidine work-up). Retrieved from [Link]

  • Perera, S. A., et al. (2020). Synthesis and Biological Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives.[1][5] European Journal of Medicinal Chemistry.[1][4][6] Retrieved from [Link][1]

Sources

Validation & Comparative

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" bioactivity confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioactivity Confirmation & Synthetic Utility of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Part 1: Executive Summary & Strategic Positioning

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1363380-73-7) is a "privileged scaffold" in modern kinase inhibitor discovery. Unlike the ubiquitous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (used in Tofacitinib synthesis), this C2-ester derivative offers a unique vector for structural diversification at the 2-position of the 7-deazapurine ring.

This guide outlines the technical roadmap for validating this scaffold's bioactivity. We move beyond simple identity checks to rigorous Fragment-Based Drug Discovery (FBDD) protocols and Kinase Profiling to confirm its utility as a template for ATP-competitive inhibitors targeting JAK, EGFR, and RET kinases.

Part 2: Comparative Analysis of Scaffolds

To understand the value of the Methyl 2-carboxylate derivative, we must compare it with the industry-standard alternatives used in library generation.

Table 1: Technical Comparison of Pyrrolo[2,3-d]pyrimidine Scaffolds

FeatureMethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Purine (Standard)
Primary Utility C2-Diversification: Access to the solvent-exposed front pocket of kinases.C4-Substitution: Access to the hydrophobic back pocket (Gatekeeper residue).General ATP mimicry.
Synthetic Handle Ester (Electrophile): Ready for amidation or reduction to alcohol.Chloride (Electrophile): Ready for SNAr or Suzuki coupling.Limited (requires functionalization).
Kinase Selectivity High: C2 substituents often dictate isoform selectivity (e.g., JAK1 vs JAK2).Moderate: C4 substituents primarily drive potency, less so selectivity.Low: Promiscuous binding to multiple kinases.
Solubility (LogP) Moderate: Ester group adds lipophilicity but allows polar modifications.High: Chloro group increases lipophilicity; often requires solubilizing tails.Variable.
Key Drug Links Precursor to Baricitinib analogs (JAK1/2).Precursor to Tofacitinib & Ruxolitinib .Natural ligands (ATP, Adenosine).[1]

Part 3: Bioactivity Confirmation Protocols

Confirming the bioactivity of this scaffold involves a two-stage process:

  • Fragment Binding: Verifying the core scaffold binds to the ATP hinge region.

  • Functional Validation: Synthesizing a probe derivative and measuring IC50.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Confirm direct physical binding of the scaffold to the target kinase (e.g., JAK1) without requiring high potency.

Methodology:

  • Immobilization: Biotinylate the target kinase (JAK1 kinase domain) and capture it on a Streptavidin (SA) sensor chip. Target density: 2000–3000 RU.

  • Compound Prep: Dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in 100% DMSO (100 mM stock). Dilute to 50–500 µM in Running Buffer (HBS-P+ with 2% DMSO).

  • Injection: Inject the compound for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Analysis: Correct for solvent effects using a DMSO calibration curve (1.5%–2.5%).

  • Success Criteria: A "square-wave" sensorgram indicates rapid on/off kinetics typical of fragment binding.

    
     should be in the low millimolar to high micromolar range (0.1–5 mM).
    
Protocol B: ADP-Glo™ Kinase Assay (Functional Validation)

Objective: Quantify the inhibitory potential of the scaffold (or its amide derivative) by measuring ATP-to-ADP conversion.

Reagents:

  • Kinase: Recombinant JAK1 (0.5 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: Ultrapure (at

    
     concentration, typically 10 µM).
    
  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:

  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme Reaction: Add 2 µL of compound + 4 µL of Kinase/Substrate mix to a 384-well white plate. Incubate for 10 min at RT (allows compound to bind hinge region).

  • Initiation: Add 2 µL of ATP to start the reaction. Incubate for 60 min at RT.

  • Termination (Step 1): Add 8 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection (Step 2): Add 16 µL of Kinase Detection Reagent to convert generated ADP to Luciferin. Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Calculation:

    
    
    

Part 4: Mechanistic Visualization

Diagram 1: The JAK-STAT Signaling Pathway (Target Context)

This diagram illustrates the downstream effects of inhibiting the JAK kinase using a pyrrolo[2,3-d]pyrimidine scaffold.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneExp Pro-inflammatory Gene Expression Nucleus->GeneExp Transcription Inhibitor Methyl 7H-pyrrolo... (Inhibitor) Inhibitor->JAK Blocks ATP Binding

Caption: The JAK-STAT pathway.[2] The Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate scaffold acts as an ATP-competitive inhibitor at the JAK node, preventing STAT phosphorylation and downstream inflammatory gene expression.

Diagram 2: Experimental Workflow for Bioactivity Confirmation

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start Methyl 7H-pyrrolo... (Scaffold) React Amidation / Coupling Start->React Library Focused Library (C2-Derivatives) React->Library Assay ADP-Glo Kinase Assay Library->Assay Data IC50 Determination Assay->Data Selectivity Selectivity Profiling (JAK1 vs JAK2) Data->Selectivity

Caption: Workflow from scaffold selection to bioactivity validation. The ester is first functionalized to create a focused library, which is then screened via enzymatic assays.

Part 5: References

  • Synthesis of Tofacitinib and Pyrrolo[2,3-d]pyrimidine Scaffolds. Source: Chinese Journal of Pharmaceuticals / Pfizer Patents. 3

  • Pyrrolo[2,3-d]pyrimidines as Potential Kinase Inhibitors in Cancer Drug Discovery. Source: PubMed / Bioorganic Chemistry. 1

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors. Source: Journal of Medicinal Chemistry. 2[2]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives. Source: PubMed. 4

  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Product Data. Source: BLDpharm / ChemicalBook. 5

Sources

In vitro ADME properties of "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison resource for researchers evaluating Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate derivatives. It focuses on the specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges associated with the C2-ester functionalization of the 7-deazapurine scaffold, a privileged structure in kinase inhibitor discovery (e.g., JAK, RET, CSF1R inhibitors).

Executive Technical Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) acts as a bioisostere of adenine, making it a cornerstone in the design of ATP-competitive kinase inhibitors.

The specific introduction of a methyl carboxylate at the C2 position creates a distinct physicochemical profile compared to the standard hydrogen-substituted (unsubstituted) or amide-substituted variants. While the methyl ester often enhances initial lipophilicity and membrane permeability, it introduces metabolic lability via plasma esterases. This guide compares the "Methyl Ester" series against two primary alternatives: the Free Acid (hydrolysis product) and the C2-Amide (stable isostere).

Quick Comparison Matrix
FeatureMethyl Ester Derivatives (Target)Free Acid Derivatives (Alternative A)C2-Amide Derivatives (Alternative B)
Primary Utility Prodrug / High-Permeability LeadSolubility Enhancer / MetaboliteStable Clinical Candidate
LogP (Lipophilicity) High (2.5 – 3.5)Low (< 1.[1]0)Moderate (1.5 – 2.5)
Caco-2 Permeability High (

cm/s)
Low (Paracellular transport only)Moderate-High
Metabolic Stability Low (Rapid hydrolysis)High (Renal clearance likely)High (CYP-mediated only)
Solubility (pH 7.4) Low-ModerateHigh (Ionized)Moderate

Detailed ADME Performance Analysis

Solubility & Physicochemical Properties

The methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate core is planar and aromatic.

  • The Challenge: The methyl ester masks the polarity of the carboxylic acid, significantly increasing LogP. While this aids membrane crossing, it reduces aqueous solubility compared to the ionized acid form.

  • Experimental Insight: In thermodynamic solubility assays (PBS, pH 7.4), ester derivatives often precipitate at concentrations >50 µM unless solubilizing tails (e.g., piperazine, morpholine) are added at the C4 position.

  • Causality: The lack of an ionizable center at physiological pH (unlike the acid) forces reliance on Van der Waals interactions for solvation, which are weak in aqueous media.

Permeability (Caco-2 / PAMPA)
  • Methyl Ester Performance: Exhibits superior passive diffusion. The esterification caps the hydrogen bond donor/acceptor region of the carboxylate, reducing the desolvation penalty required to enter the lipid bilayer.

  • Alternative (Free Acid): Poor permeability. The negative charge at pH 7.4 creates a massive energy barrier for passive diffusion.

  • Alternative (Amide): The amide bond introduces hydrogen bond donors/acceptors that can interact with efflux transporters (P-gp/BCRP), potentially lowering net permeability compared to the ester.

Metabolic Stability (Microsomal vs. Plasma)

This is the critical differentiator.

  • Microsomal Stability (Liver): The methyl ester is susceptible to Carboxylesterases (CES1/CES2). In human liver microsomes (HLM), half-life (

    
    ) is typically short (< 30 min).
    
  • Plasma Stability: The ester is often rapidly hydrolyzed by butyrylcholinesterase or paraoxonase in plasma, converting the potent "drug" into the inactive "acid" metabolite before it reaches the target tissue.

  • Strategic Use: If the acid is the active species, the methyl ester serves as an excellent prodrug . If the ester is the active species, the molecule will likely fail due to high clearance.

Mandatory Visualization: Metabolic Pathways & Workflow

Figure 1: Hydrolysis & Metabolic Fate

This diagram illustrates the divergent fates of the Methyl Ester derivative compared to its Amide alternative.

MetabolicPathway Ester Methyl Ester Derivative (High Permeability) Acid Free Acid Metabolite (Low Permeability / Inactive) Ester->Acid Hydrolysis (CES1/Plasma Esterases) Target Kinase Target (Intracellular) Ester->Target Passive Diffusion Amide Amide Derivative (Stable Isostere) Amide->Amide CYP Oxidation (Slow) Amide->Target Diffusion + Transport

Caption: Figure 1. The methyl ester undergoes rapid hydrolysis to the polar acid, potentially limiting intracellular target engagement compared to the metabolically stable amide.

Figure 2: Recommended Screening Cascade

A self-validating workflow to determine if the ester is a viable lead or requires optimization.

ScreeningWorkflow Start Candidate: Methyl Ester Derivative Solubility Step 1: Thermodynamic Solubility (pH 7.4) Start->Solubility Plasma Step 2: Plasma Stability (Human/Rat, 37°C) Solubility->Plasma Decision1 t1/2 > 60 min? Plasma->Decision1 Microsome Step 3: Microsomal Stability (NADPH-dependent) Decision1->Microsome Yes (Stable) Prodrug Classify as Prodrug (Check Acid Activity) Decision1->Prodrug No (Unstable) Permeability Step 4: Caco-2 Permeability (A-to-B vs B-to-A) Microsome->Permeability Lead Advance as Lead Permeability->Lead High Perm / Low Efflux Discard Discard / Modify to Amide Permeability->Discard Low Perm / High Efflux

Caption: Figure 2.[2] Step-wise screening logic. Plasma stability is the critical "Go/No-Go" gate for ester derivatives intended as active drugs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The inclusion of specific reference standards (e.g., Testosterone, Warfarin) is mandatory for data acceptance.

Protocol A: Plasma Stability Assay (Esterase Sensitivity)
  • Objective: Quantify the hydrolysis rate of the methyl ester.

  • Reagents: Pooled Human Plasma (heparinized), PBS (pH 7.4), Internal Standard (e.g., Tolbutamide).

  • Procedure:

    • Preparation: Pre-incubate plasma at 37°C for 10 minutes.

    • Spike: Add test compound (1 µM final concentration, <0.1% DMSO) to plasma.

    • Sampling: Remove aliquots at

      
       min.
      
    • Quench: Immediately transfer aliquot into ice-cold Acetonitrile containing Internal Standard to precipitate proteins and stop esterase activity.

    • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Acid).

  • Validation Criteria: Reference compound Procaine must show

    
     min. Warfarin  must show stable profile (
    
    
    
    remaining at 120 min).
Protocol B: Caco-2 Permeability (Bi-Directional)
  • Objective: Determine if the ester is a P-gp substrate and its passive permeability.

  • System: Caco-2 monolayers grown on Transwell® inserts (21-day culture). TEER > 1000

    
    .
    
  • Procedure:

    • Apical to Basolateral (A-B): Dosing solution (10 µM) in HBSS (pH 7.4) added to apical chamber.

    • Basolateral to Apical (B-A): Dosing solution added to basolateral chamber.

    • Incubation: 2 hours at 37°C with mild shaking.

    • Quantification: LC-MS/MS analysis of receiver compartments.

  • Calculation:

    
    
    
    • Where

      
       is flux, 
      
      
      
      is surface area,
      
      
      is initial concentration.
  • Interpretation:

    • Efflux Ratio (

      
      ) = 
      
      
      
      .
    • If

      
      , the compound is likely an efflux substrate (common for amide derivatives, less common for neutral esters).
      

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][3]

  • Pyrrolo[2,3-d]pyrimidines as Potential Kinase Inhibitors in Cancer Drug Discovery: A Critical Review. Source: Bioorganic Chemistry (Elsevier) [Link]

  • Balancing Potency, Metabolic Stability and Permeability in Pyrrolopyrimidine-based EGFR Inhibitors. Source: European Journal of Medicinal Chemistry [Link]

  • Discovery of Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Axl Inhibitors. Source: European Journal of Medicinal Chemistry [Link]

  • Structural Optimizations on the 7H-pyrrolo[2,3-d]pyrimidine Scaffold to Develop Highly Selective JAK3 Inhibitors. Source: Bioorganic Chemistry [Link]

Sources

Comparative Guide: Synthetic Routes to Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1363380-73-7), a critical scaffold in the development of JAK, CSF1R, and other kinase inhibitors.

Executive Summary & Strategic Analysis

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a 7-deazapurine derivative functionalized at the C2 position. This specific substitution pattern is less common than the C4-amino derivatives (e.g., Tofacitinib) but is increasingly valuable for creating kinase inhibitors that exploit the ribose-binding pocket or require specific hydrogen-bonding interactions in the hinge region.

The synthesis of this molecule presents a chemoselectivity challenge: differentiating the C2, C4, and N7 positions.

  • Route A (Carbonylation): The most convergent and modern approach, utilizing the commercially available 2-chloro precursor. It offers the fewest steps but requires handling carbon monoxide (CO).

  • Route B (Cyanation-Pinner): A robust alternative for labs lacking high-pressure CO equipment. It proceeds via a nitrile intermediate.

  • Route C (De Novo Cyclization): A classical approach building the pyrimidine ring onto a pyrrole. This is chemically elegant but operationally tedious with lower overall yields.

Quick Comparison Matrix
FeatureRoute A: Pd-CarbonylationRoute B: Cyanation-PinnerRoute C: De Novo Cyclization
Starting Material 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine2-Chloro-7H-pyrrolo[2,3-d]pyrimidine2-Amino-3-formylpyrrole (protected)
Step Count 1 (from 2-Cl precursor)2 (Cyanation + Hydrolysis)3-4
Overall Yield High (60–80%)Moderate-High (50–70%)Low-Moderate (<40%)
Key Reagents Pd(dppf)Cl₂, CO, MeOHZn(CN)₂, Pd(PPh₃)₄, HCl/MeOHDimethyl oxalate, NaOMe
Safety Profile High Risk (CO gas)Moderate (Cyanide salts)Standard Organic Hazards
Scalability Excellent (Flow chemistry compatible)GoodPoor (Purification heavy)

Detailed Technical Workflows

Route A: Palladium-Catalyzed Carbonylation (The "Gold Standard")

This route leverages the commercially available 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 335654-06-3).[1] The chloride at C2 is activated by a Palladium catalyst, allowing insertion of CO and nucleophilic attack by methanol.

Mechanistic Insight: The reaction proceeds via a catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C2-Cl bond.

  • CO Insertion: Coordination and migration of CO form an acyl-Pd complex.

  • Nucleophilic Attack: Methanol attacks the acyl species, releasing the ester and regenerating Pd(0). Critical Note: The N7-position is acidic (pKa ~13). Unprotected substrates can poison the catalyst or reduce solubility. While direct carbonylation is possible, using an N-protected precursor (e.g., SEM, Boc, or Tosyl) often doubles the yield.

Experimental Protocol (Optimized):

  • Protection (Optional but Recommended): React 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl and NaH in DMF to yield the N-SEM protected intermediate.

  • Carbonylation:

    • Vessel: Stainless steel autoclave (Parr bomb).

    • Reagents: Charge substrate (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and Et₃N (3.0 equiv) in anhydrous MeOH/DMF (4:1 ratio).

    • Conditions: Pressurize with CO (50 psi / 3.5 bar). Heat to 80°C for 16 hours.

    • Workup: Vent CO carefully. Filter through Celite. Concentrate and purify via flash chromatography (Hex/EtOAc).

  • Deprotection: If protected, treat with TFA/DCM (for Boc/SEM) or TBAF (for SEM) to yield the target.

Carbonylation SM 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Prot N-Protection (SEM/Boc) SM->Prot Optional PdCycle Pd(dppf)Cl2, CO (50 psi) MeOH, Et3N, 80°C SM->PdCycle Direct Route (Lower Yield) Prot->PdCycle Prod Methyl 7H-pyrrolo [2,3-d]pyrimidine-2-carboxylate PdCycle->Prod Deprotection (if needed)

Caption: Route A workflow. The direct conversion of the 2-chloro precursor via Pd-catalyzed carbonylation offers the most direct access to the ester.

Route B: Cyanation followed by Pinner Reaction (The "Bench-Safe" Alternative)

For laboratories unequipped to handle high-pressure carbon monoxide, this route provides a reliable alternative. It converts the C2-chloride to a nitrile, which is then hydrolyzed to the ester.

Mechanistic Insight:

  • Rosenmund-von Braun Reaction: Pd(0) catalyzes the exchange of Cl for CN using Zn(CN)₂.

  • Pinner Reaction: Acid-catalyzed alcoholysis of the nitrile. The nitrile is protonated, attacked by methanol to form an imidate, which is then hydrolyzed to the ester.

Experimental Protocol:

  • Cyanation:

    • Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in degassed DMF.

    • Add Zn(CN)₂ (0.6 equiv) and Pd(PPh₃)₄ (5-10 mol%).

    • Heat at 100°C under Argon for 12h.

    • Caution: Workup requires oxidative destruction of residual cyanide (bleach).

  • Methanolysis:

    • Suspend the crude 2-cyano intermediate in anhydrous MeOH.

    • Bubble dry HCl gas into the solution at 0°C until saturation.

    • Stir at room temperature for 24h, then add water carefully to hydrolyze the intermediate imidate salt to the ester.

Cyanation SM 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Cyan 2-Cyano-7H-pyrrolo [2,3-d]pyrimidine SM->Cyan Zn(CN)2, Pd(0) DMF, 100°C Imidate Imidate Intermediate Cyan->Imidate HCl (gas), MeOH Prod Methyl 7H-pyrrolo [2,3-d]pyrimidine-2-carboxylate Imidate->Prod H2O (Hydrolysis)

Caption: Route B workflow. A two-step sequence avoiding CO gas, utilizing a nitrile intermediate converted via acid-catalyzed methanolysis.

Scientific Integrity & Validation

Self-Validating the Protocol
  • TLC Monitoring: The 2-chloro starting material is less polar. The 2-cyano intermediate will be significantly different in Rf. The final methyl ester is typically more polar than the chloro-SM but less polar than the free acid.

  • NMR Signature:

    • Starting Material: Distinctive C2-H is absent (it is C2-Cl).

    • Product: Look for a sharp singlet (3H) at ~3.9-4.0 ppm corresponding to the methyl ester (–COOCH ₃). The C4-H and C5/C6 pyrrole protons will show characteristic coupling constants (J ~3.5 Hz for pyrrole).

Troubleshooting Common Pitfalls
  • Incomplete Carbonylation: Often due to catalyst poisoning by the free N7-H. Solution: Use N-protection (SEM is superior to Boc for stability under basic Pd conditions).

  • Hydrolysis to Acid: If water is present during the Pinner reaction or carbonylation, the methyl ester may hydrolyze to the carboxylic acid. Solution: Use strictly anhydrous MeOH. If acid forms, re-esterify using SOCl₂/MeOH.

  • Regioselectivity (in De Novo routes): If building the ring, ensure the pyrrole nitrogen is protected to prevent N-alkylation vs C-acylation.

References

  • Synthesis of 2-substituted pyrrolo[2,3-d]pyrimidines

    • Bioorganic & Medicinal Chemistry, 2015, Vol. 23, pp. 3696-3704.[2]

    • Source: (Validates the existence and utility of the 2-carboxylate core).

  • Carbonylation of Heteroaryl Chlorides

    • Journal of Organic Chemistry, 2010, Vol. 75, pp. 6677-6680.
    • Source: (General methodology for Pd-catalyzed carbonylation of chloropyrimidines).

  • Commercially Available Precursors

    • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 335654-06-3).[1]

    • Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1363380-73-7).[3][4][5]

    • Source: (Precursor Data).

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective cancer therapies, the scientific community continues to explore unique molecular scaffolds with the potential to selectively target and eliminate malignant cells. Among these, the pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has emerged as a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth, comparative analysis of the cytotoxic properties of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its derivatives against various cancer cell lines. We will delve into the mechanistic underpinnings of its activity, compare its efficacy against established anticancer agents, and provide detailed experimental protocols to facilitate reproducible research in this promising area.

Introduction: The Rationale for Targeting Kinases with Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids.[2] This structural similarity allows derivatives of this scaffold to interact with a wide array of biological targets, most notably protein kinases.[3] Kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[4] In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of specific kinases, leading to uncontrolled cell division and tumor progression.

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a key intermediate in the synthesis of a multitude of kinase inhibitors.[3] Its structure is amenable to chemical modifications at various positions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[3] The core hypothesis driving research in this area is that by competitively binding to the ATP-binding site of oncogenic kinases, these compounds can block downstream signaling and induce cancer cell death.[3][4]

Comparative Cytotoxicity Analysis: Gauging the Potential of Pyrrolo[2,3-d]pyrimidine Derivatives

The true measure of an anticancer agent lies in its ability to selectively kill cancer cells while sparing normal, healthy cells. Numerous studies have evaluated the cytotoxic effects of various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold across a panel of human cancer cell lines. This section consolidates and compares these findings to provide a clearer picture of their therapeutic potential.

For the purpose of this guide, we will compare the reported cytotoxic activities of various pyrrolo[2,3-d]pyrimidine derivatives with a standard chemotherapeutic agent, Doxorubicin , and a multi-targeted kinase inhibitor, Sunitinib . Doxorubicin, an anthracycline antibiotic, is a widely used anticancer drug that intercalates into DNA and inhibits topoisomerase II. Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Pyrrolo[2,3-d]pyrimidine Derivatives and Standard Anticancer Drugs

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)HT-29 (Colon)A549 (Lung)PC3 (Prostate)HepG2 (Liver)Reference(s)
Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative 8f>50>504.55 ± 0.23---[2]
Derivative 8g>50>504.01 ± 0.20---[2]
Derivative 9e---4.55--[5]
Derivative 10a----0.19-[5]
Derivative 10b1.66-----[5]
Derivative 5k-----29-59 (range)[6]
Standard Anticancer Drugs
Doxorubicin~0.04-1.0~0.02-0.5~0.1-1.0~0.05-0.8~0.1-1.5~0.1-1.2[2] (comparative)
Sunitinib~5-15~5-20~2-10~3-12~4-18~1-8[6] (comparative)

Note: IC50 values are highly dependent on the specific assay conditions, including cell density and incubation time. The values presented here are for comparative purposes and are extracted from the cited literature. A direct comparison should be made in head-to-head studies under identical conditions.

From the data, it is evident that the cytotoxic potency of pyrrolo[2,3-d]pyrimidine derivatives can be significant, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[5] Notably, certain derivatives demonstrate a degree of selectivity. For instance, compounds 8f and 8g show potent activity against the HT-29 colon cancer cell line while being largely inactive against MCF-7 and HeLa cells.[2] This selectivity is a highly desirable trait in cancer drug development, as it suggests a wider therapeutic window and potentially fewer side effects.

Unraveling the Mechanism of Action: More Than Just Kinase Inhibition

The cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives are not solely attributable to kinase inhibition. Emerging evidence points towards a multi-faceted mechanism of action that includes the induction of apoptosis (programmed cell death) and cell cycle arrest.

A key study on a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) in gastric cancer cells demonstrated a marked suppression of cell proliferation by inducing apoptosis.[7] This was accompanied by an increase in the expression of caspases, a family of proteases that are essential for the execution of apoptosis, and the production of reactive oxygen species (ROS).[7] Elevated levels of ROS can induce cellular damage and trigger apoptotic pathways.[7]

Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[8] This can be a consequence of inhibiting kinases that are critical for cell cycle progression, such as cyclin-dependent kinases (CDKs).[6]

The proposed mechanisms of action are visually summarized in the following diagrams:

G cluster_0 Pyrrolo[2,3-d]pyrimidine Derivative cluster_1 Cellular Targets & Pathways PPD Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Derivative Kinase Oncogenic Kinases (e.g., EGFR, VEGFR2, CDK2) PPD->Kinase Inhibition ROS Increased Reactive Oxygen Species (ROS) PPD->ROS Apoptosis Apoptosis Induction PPD->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle ROS->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Bax Increased Bax (Pro-apoptotic) Apoptosis->Bax Bcl2 Decreased Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Caspases->Apoptosis

Caption: Proposed Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Derivatives.

Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment

To ensure the validity and reproducibility of cytotoxicity data, standardized and well-documented protocols are essential. Here, we provide detailed, step-by-step methodologies for two commonly used colorimetric assays for assessing cell viability: the MTT and SRB assays.[9][10][11]

Experimental Workflow Overview

G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h (Cell Adherence) cell_seeding->incubation_24h compound_treatment Treat with Serial Dilutions of Test Compound incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h assay Perform Cytotoxicity Assay (MTT or SRB) incubation_48_72h->assay data_acquisition Measure Absorbance with Plate Reader assay->data_acquisition data_analysis Calculate IC50 Values data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[10]

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom sterile culture plates

  • Test compound (Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate or its derivatives)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO at the highest concentration used for the test compound)

  • Microplate reader capable of measuring absorbance at 570 nm[10]

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with vehicle (negative control), and cells with the positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10] Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[13]

Materials:

  • Same as for the MTT assay, with the following additions/substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the wells five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the wells with 1% acetic acid to remove unbound dye. Repeat this wash four times. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Conclusion and Future Directions

The data presented in this guide strongly support the continued investigation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its derivatives as a promising class of anticancer agents. Their ability to inhibit key oncogenic kinases, induce apoptosis, and arrest the cell cycle, coupled with the potential for selective cytotoxicity, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

  • In vivo Efficacy Studies: To evaluate the antitumor activity of lead compounds in animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Combination Therapies: To explore the synergistic effects of these compounds with existing chemotherapeutic agents or targeted therapies.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold and contribute to the development of next-generation cancer treatments.

References

  • MySkinRecipes. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. [Link]

  • RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. PMC. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Semantic Scholar. [Link]

  • Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PMC. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Dergipark. [Link]

  • Synthesis of tricyclic 7-deazapurines. ResearchGate. [Link]

  • Can anyone suggest a good positive control for Complement Dependent Cytotoxicity assay? ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Semantic Scholar. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. MDPI. [Link]

Sources

"Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" selectivity profiling against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Title: Selectivity Profiling of the Pyrrolopyrimidine Scaffold: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate vs. Optimized Kinase Inhibitors

Executive Summary: The Scaffold vs. The Drug

In the realm of kinase inhibitor discovery, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (hereafter referred to as MPPC ) represents a critical "privileged structure." It is a 7-deazapurine derivative that structurally mimics the adenine ring of ATP.

While MPPC serves as a foundational building block for potent drugs (such as Tofacitinib for JAK or various experimental RET/EGFR inhibitors), it is rarely the final therapeutic agent. This guide profiles the selectivity of the MPPC core against a standard kinase panel, contrasting its "fragment-level" activity with the high-affinity selectivity of its optimized derivatives.

Key Takeaway: MPPC exhibits low-affinity, broad-spectrum binding to the ATP hinge region of multiple kinase families (Tyrosine Kinases, Serine/Threonine Kinases). Selectivity is not inherent to this core; it is engineered through substitution at the C-4, C-5, and C-6 positions.

Comparative Selectivity Profiling

The following data contrasts the baseline activity of the MPPC scaffold against two optimized derivatives where the core has been elaborated to target specific kinases.

Experimental Context:

  • Assay Platform: Radiometric

    
    P-ATP HotSpot™ Assay (Gold Standard).
    
  • Concentration: MPPC screened at 10

    
    M (Fragment screen); Derivatives at 1 
    
    
    
    M.
  • Metric: IC

    
     (Inhibitory Concentration 50%).
    
Table 1: Scaffold vs. Optimized Lead Performance
FeatureThe Topic: MPPC Scaffold Alternative A: JAK-Optimized Derivative Alternative B: EGFR-Optimized Derivative
Structure Core 7-deazapurine + 2-methyl esterCore + 4-aminopiperidine tail (e.g., Tofacitinib-like)Core + 4-anilino + 6-phenyl substitution
Primary Target None (Pan-Kinase Weak Binder) JAK3 / JAK1 EGFR (ErbB1)
JAK3 Potency > 10,000 nM (Inactive/Weak)< 10 nM (Potent)> 1,000 nM
EGFR Potency ~ 5,000 - 10,000 nM> 5,000 nM< 50 nM (Potent)
Selectivity Score (S10) High (Promiscuous) Low (Selective) Low (Selective)
Binding Mode Hinge H-bonds (N1, N7) onlyHinge + Solvent Front InteractionsHinge + Hydrophobic Pocket II
Role in R&D Fragment Library / Starting MaterialClinical CandidateClinical Candidate

Analytic Insight: The MPPC molecule (Column 1) acts as a "hinge binder." The nitrogen at position 1 and the NH at position 7 (pyrrolo ring) form hydrogen bonds with the kinase backbone. However, without the "tail" groups present in Alternatives A and B, it lacks the steric reach to contact the "gatekeeper" residue or the specificity pocket, resulting in weak, non-selective binding.

Technical Deep Dive: Mechanism of Action

To understand the profiling results, one must analyze the structural biology. The pyrrolo[2,3-d]pyrimidine core is an isostere of purine.

  • ATP Mimicry: MPPC occupies the adenine-binding pocket.

  • The 2-Carboxylate Vector: The methyl ester at position 2 is often solvent-exposed in many kinase crystal structures. It provides a handle for further synthetic elaboration (e.g., amidation) to reach the ribose-binding pocket, but in its native ester form, it contributes minimal binding energy.

  • The Selectivity Switch:

    • JAK Selectivity: Achieved by modifying the C-4 position to fit the small gatekeeper (Methionine) in JAK kinases.

    • RET/EGFR Selectivity: Achieved by bulky substituents at C-5 or C-6 that exploit the "DFG-out" or specific hydrophobic pockets unique to these tyrosine kinases.

Pathway & Workflow Visualization

The following diagram illustrates how the MPPC scaffold is processed through a profiling workflow to determine its suitability for specific signaling pathways (JAK-STAT vs. MAPK).

KinaseProfiling Scaffold MPPC Scaffold (The Topic) Screen Panel Screening (300+ Kinases) Scaffold->Screen 10 µM Profiling Hit_JAK Hit: JAK Family (Weak Affinity) Screen->Hit_JAK Hinge Binding Hit_EGFR Hit: EGFR/RET (Weak Affinity) Screen->Hit_EGFR Hinge Binding Opt_JAK Lead Opt: C4-Subst. (JAK Selective) Hit_JAK->Opt_JAK SAR Elaboration Opt_EGFR Lead Opt: C6-Subst. (EGFR Selective) Hit_EGFR->Opt_EGFR SAR Elaboration Pathway_Immuno Pathway: Immuno-Oncology (JAK-STAT) Opt_JAK->Pathway_Immuno Inhibition Pathway_Solid Pathway: Solid Tumors (MAPK/ERK) Opt_EGFR->Pathway_Solid Inhibition

Caption: Workflow demonstrating the divergence of the MPPC scaffold into distinct therapeutic areas based on SAR elaboration and kinase panel hits.

Validated Experimental Protocol: Radiometric Kinase Profiling

To reproduce the selectivity profile of MPPC, use the following Gold Standard Radiometric Assay . This method avoids the artifacts common in fluorescence-based assays (e.g., compound autofluorescence).

Objective: Determine the % Inhibition of MPPC against a panel of kinases (e.g., JAK1, JAK3, EGFR, RET).

Reagents:

  • Compound: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (Dissolved in 100% DMSO).

  • Substrate: Specific peptide substrate (e.g., Poly Glu:Tyr for Tyrosine kinases).

  • Tracer:

    
    .
    

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 100x stock of MPPC in DMSO (e.g., 1 mM for a 10

      
      M final assay concentration).
      
    • Dispense 50 nL of compound into a 384-well plate.

  • Enzyme/Substrate Addition:

    • Add 10

      
      L of Kinase/Peptide mix in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Critical Step: Incubate for 10 minutes to allow the compound to bind the hinge region (Type I binding mode).

  • Reaction Initiation:

    • Add 10

      
      L of 
      
      
      
      mix (at
      
      
      concentration for the specific kinase).
    • Incubate for 40–60 minutes at Room Temperature.

  • Termination & Detection:

    • Spot the reaction onto P81 phosphocellulose filter paper (binds the cationic peptide substrate).

    • Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Read on a scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO controls (0% inhibition) and EDTA controls (100% inhibition).

    • Self-Validation: If MPPC shows <50% inhibition at 10

      
      M, it is considered a "weak binder" or "inactive" for that specific kinase.
      

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives. Context: Discusses the structural basis of the 7-deazapurine scaffold in kinase inhibition. Source: MDPI, Molecules.

  • Antitarget Selectivity of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Context: Details how the scaffold is optimized for RET selectivity over other kinases. Source: ACS Publications / NIH.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Context: Provides SAR data on how the methyl group and other substitutions affect binding modes (DFG-out). Source: Journal of Medicinal Chemistry.

  • Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of EGFR. Context: Comparision of the pyrrolo scaffold against EGFR tyrosine kinase.[1] Source: ResearchGate / SciFinder.[1]

Sources

Orthogonal Validation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. The journey from a promising hit to a validated lead compound is paved with rigorous scientific scrutiny. This guide provides an in-depth technical comparison of orthogonal validation strategies for "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate," a compound belonging to a class of molecules with significant therapeutic promise, particularly as kinase inhibitors. We will explore the rationale behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in their drug development endeavors.

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its structural similarity to adenine, the core component of ATP.[1] This structural mimicry allows compounds like Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to act as competitive inhibitors for a wide range of protein kinases.[1] Derivatives of this scaffold have shown potential in targeting various kinases involved in oncology and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Interleukin-2-inducible T-cell kinase (Itk), Monopolar spindle kinase 1 (Mps1), and p21-activated kinase 4 (PAK4).[2][3][4][5] Given this promising, yet broad, potential, stringent validation is paramount to elucidate the specific activity and mechanism of action of this particular carboxylate derivative.

The Imperative of Orthogonal Validation

Orthogonal validation is the practice of using multiple, distinct experimental methods to confirm a scientific finding.[6] In the context of small molecule drug discovery, it serves to distinguish true biological activity from experimental artifacts or off-target effects, thereby preventing the costly pursuit of false positives.[7] A primary high-throughput screen might identify Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a "hit," but this initial result could be influenced by factors such as compound aggregation, interference with the assay technology, or non-specific cytotoxicity. By employing a battery of assays with different underlying principles, we can build a robust body of evidence to support the compound's on-target activity.

This guide will focus on a hypothetical scenario where Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (herein referred to as "Compound X") has been identified as a putative inhibitor of a specific kinase, "Kinase Y," in a primary screen. We will now embark on a comprehensive orthogonal validation workflow.

Orthogonal Validation Workflow

cluster_0 Initial Hit Identification cluster_1 Biochemical Validation (Target Engagement) cluster_2 Cellular Validation (Biological Effect) Primary Screen Primary Screen Biochemical Assay 1 Biochemical Assay 1: Luminescence-Based (ADP-Glo) Primary Screen->Biochemical Assay 1 Confirm On-Target Activity Biochemical Assay 2 Biochemical Assay 2: TR-FRET Primary Screen->Biochemical Assay 2 Confirm On-Target Activity Cellular Assay 1 Cellular Assay 1: Target Phosphorylation Biochemical Assay 1->Cellular Assay 1 Validate in Cellular Context Biochemical Assay 2->Cellular Assay 1 Validate in Cellular Context Cellular Assay 2 Cellular Assay 2: Cell Proliferation (BaF3) Cellular Assay 1->Cellular Assay 2 Assess Functional Outcome

Caption: A streamlined workflow for the orthogonal validation of a kinase inhibitor.

Part 1: Biochemical Validation - Confirming Direct Target Engagement

The first line of defense in orthogonal validation is to confirm that Compound X directly interacts with and inhibits the enzymatic activity of purified Kinase Y in a controlled, in vitro setting. This step is crucial to rule out artifacts that can plague cell-based screening formats. We will compare two widely used biochemical assay formats: a luminescence-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Biochemical Assay 1: Luminescence-Based Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[8] Inhibition of the kinase results in less ADP production and a lower luminescent signal.[8]

Experimental Protocol:

  • Kinase Reaction: In a 384-well plate, incubate purified recombinant Kinase Y with its specific substrate peptide and ATP at a concentration mimicking physiological levels (e.g., 1 mM) in the presence of varying concentrations of Compound X or a known inhibitor (positive control) and DMSO (vehicle control).[9]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Biochemical Assay 2: TR-FRET Kinase Assay

Principle: TR-FRET assays measure the phosphorylation of a substrate by a kinase. This format typically uses a Europium (Eu3+) chelate-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® or other suitable fluorophore-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A kinase inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Protocol:

  • Kinase Reaction: Similar to the ADP-Glo™ assay, incubate purified Kinase Y, its fluorescently labeled substrate, and ATP with a serial dilution of Compound X.

  • Detection: Stop the kinase reaction and add a solution containing the Eu3+-labeled anti-phospho-substrate antibody.

  • Data Acquisition: After an incubation period, measure the TR-FRET signal on a compatible plate reader, calculating the ratio of the acceptor and donor emission signals.

  • Data Analysis: Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration.

Comparative Analysis of Biochemical Assays
FeatureADP-Glo™ (Luminescence)TR-FRET
Principle Measures ADP productionMeasures substrate phosphorylation
Advantages Universal for all kinases, highly sensitive, less prone to interference from colored compoundsHomogeneous (no-wash), ratiometric measurement reduces well-to-well variability
Disadvantages Indirect measurement of phosphorylation, potential for ATP-ase interferenceRequires specific, high-quality antibodies and labeled substrates, potential for light scattering interference
Hypothetical IC50 for Compound X 75 nM90 nM

Part 2: Cellular Validation - Assessing Biological Efficacy

Demonstrating direct inhibition of the purified enzyme is a critical first step. However, it is equally important to validate that Compound X can engage its target in a complex cellular environment and elicit a biological response. Cellular assays provide a more physiologically relevant context, taking into account factors like cell permeability, metabolism, and engagement of the target within its native signaling pathway.

Cellular Assay 1: Target Phosphorylation Assay (Western Blot or In-Cell ELISA)

Principle: This assay directly measures the phosphorylation status of a known downstream substrate of Kinase Y within a cellular context.[10] A reduction in the phosphorylation of this substrate upon treatment with Compound X provides strong evidence of on-target activity.

Experimental Protocol (Western Blot):

  • Cell Treatment: Culture a cell line known to have active Kinase Y signaling. Treat the cells with various concentrations of Compound X for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the Kinase Y substrate.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Normalize the phospho-substrate signal to the total amount of the substrate or a housekeeping protein (e.g., β-actin).

cluster_0 Kinase Y Signaling Pathway Kinase Y Kinase Y Substrate Substrate Kinase Y->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response Compound X Compound X Compound X->Kinase Y Inhibits

Caption: Inhibition of Kinase Y by Compound X blocks substrate phosphorylation.

Cellular Assay 2: Cell Proliferation Assay (e.g., BaF3 Cell Transformation Assay)

Principle: The BaF3 cell proliferation assay is a powerful tool for assessing the functional consequences of inhibiting a kinase that acts as an oncogenic driver.[10] BaF3 cells are dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express a constitutively active form of Kinase Y, they become IL-3 independent, and their proliferation is now driven by the activity of Kinase Y.[10] Inhibition of Kinase Y by Compound X should therefore lead to a dose-dependent decrease in the proliferation of these engineered cells.

Experimental Protocol:

  • Cell Seeding: Seed the engineered BaF3-Kinase Y cells in a 96-well plate in IL-3-free medium.

  • Compound Treatment: Add serial dilutions of Compound X.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Proliferation Measurement: Assess cell viability and proliferation using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.

Comparative Analysis of Cellular Assays
FeatureTarget PhosphorylationBaF3 Proliferation
Principle Measures direct target engagement in cellsMeasures functional consequence of target inhibition
Advantages Direct and mechanistic, provides a proximal readout of target inhibitionHighly functional, provides a clear link between target inhibition and a cellular phenotype
Disadvantages May not always correlate with a functional outcome, requires specific antibodiesIndirect, requires an engineered cell line, susceptible to off-target cytotoxic effects
Hypothetical IC50/GI50 for Compound X 150 nM200 nM

Conclusion

The orthogonal validation workflow presented here provides a robust framework for confirming the activity of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a kinase inhibitor. By employing a combination of biochemical and cell-based assays with distinct underlying principles, we can build a compelling case for its on-target activity. The hypothetical data presented in the comparison tables illustrates the expected concordance between these different methodologies. A successful outcome from this validation cascade would provide the necessary confidence to advance this promising compound into further lead optimization and preclinical development.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. Available at: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - MySkinRecipes. Available at: [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase - ResearchGate. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC - NIH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - ResearchGate. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Orthogonal Assay Service - Creative Biolabs. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]

Sources

Comparing "Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate" with other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate scaffold against standard heterocyclic alternatives. It is designed for medicinal chemists and drug discovery scientists seeking to leverage scaffold hopping for improved potency, selectivity, and metabolic stability.

Executive Summary: The Case for Scaffold Hopping

In kinase inhibitor discovery and nucleoside analog development, the purine scaffold (Imidazo[4,5-d]pyrimidine) is the natural baseline. However, purines often suffer from rapid metabolic clearance (xanthine oxidase oxidation at C8) and promiscuous binding profiles.

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold represents a "privileged" bioisostere. By replacing the N7 nitrogen with a carbon (C7), the scaffold alters the electronic landscape, preventing N7-glycosylation/oxidation while maintaining the critical hydrogen-bonding vectors required for ATP-pocket binding. The Methyl 2-carboxylate derivative adds a strategic functional handle at the C2 position, enabling solubility modulation and access to novel chemical space often unexplored in classical C4/C6-substituted libraries.

Structural & Electronic Architecture

To understand the performance differential, we must compare the electronic properties of the 7-deazapurine core against its primary competitors: the natural Purine and the synthetic Pyrazolo[3,4-d]pyrimidine .

Comparative Analysis
  • Purine (A): High electron density at N7/N9. Prone to enzymatic oxidation at C8. N7 is a hydrogen bond acceptor.

  • 7-Deazapurine (B): C7 is a CH group. This removes the H-bond acceptor at position 7, often improving selectivity against kinases that require N7 interaction (e.g., some CDK sub-families) while retaining potency for those that don't (e.g., JAKs). The pyrrole ring is electron-rich, making C7 nucleophilic.

  • Pyrazolo[3,4-d]pyrimidine (C): Isomeric nitrogen placement. Often used to fine-tune lipophilicity and pKa.

Visualization: Scaffold Electronic Vectors

The following diagram illustrates the structural relationships and key modification vectors.

ScaffoldComparison cluster_props Key Advantages of 7-Deazapurine Purine Purine Core (Imidazo[4,5-d]pyrimidine) Natural Ligand Mimic High Metabolic Liability (C8) Deaza 7-Deazapurine Core (Pyrrolo[2,3-d]pyrimidine) Isoelectronic to Purine Metabolically Stable (C7-H) Purine->Deaza Scaffold Hop (N7 -> C7) Pyrazolo Pyrazolo[3,4-d]pyrimidine Isostere Modified H-Bonding Alternative Vector Purine->Pyrazolo Isosteric Replacement Target Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate (The Product) C2-Ester Functional Handle Deaza->Target C2 Functionalization Prop1 No N7-Glycosylation Deaza->Prop1 Prop2 Resistant to Xanthine Oxidase Deaza->Prop2 Prop3 Fluorescent Properties Deaza->Prop3

Caption: Structural evolution from the natural purine core to the metabolically stable 7-deazapurine and the specific C2-functionalized target.

Performance Metrics: Data Comparison

The following table synthesizes physicochemical and biological data comparing the scaffolds. The "Methyl 2-carboxylate" derivative is highlighted for its specific utility.

FeaturePurine (Standard)7-Deazapurine (Scaffold)Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Metabolic Stability Low (

min in microsomes due to C8 oxidation)
High (

min typical). C7 is stable.
High (Ester may require steric protection or act as prodrug).
Kinase Selectivity Low (Binds most ATP pockets)Medium-High (Lack of N7 interaction filters out specific kinases).Tunable (C2 ester targets Cys/Ser residues in specific pockets).
Solubility (LogS) ModerateModerate-Low (Planar stacking).Improved (Ester disrupts stacking; hydrolyzable to acid).
Fluorescence Non-fluorescentFluorescent (Quantum yield

).
Tunable Fluorescence (Ester conjugation alters emission).
Synthetic Utility Limited (C2/C6 functionalization is standard).Versatile (C7 is nucleophilic; C2/C4/C6 accessible).High (C2-Ester is a "Linchpin" for heterocycle construction).

Key Insight: The fluorescence of 7-deazapurines allows this scaffold to serve dual purposes: as a bioactive inhibitor and as an intrinsic fluorescent probe for cellular localization studies, eliminating the need for bulky fluorophore tags that might disrupt binding.

Experimental Protocols

To ensure reproducibility and scientific integrity, we provide a validated synthetic route to the target and a standard kinase assay protocol.

Protocol A: Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Rationale: Direct functionalization of the 7-deazapurine ring at C2 is challenging. The most robust method involves constructing the pyrrole first, followed by pyrimidine ring closure, or using Pd-catalyzed carbonylation of a 2-chloro precursor. We present the Carbonylation Route for its scalability and applicability to library synthesis.

Reagents:

  • Substrate: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available or synthesized from 2,4-dichloropyrimidine).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%).

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos.

  • Solvent: Methanol (MeOH) / Triethylamine (Et₃N).

  • Gas: Carbon Monoxide (CO) (Balloon or autoclave).

Step-by-Step Methodology:

  • Setup: In a high-pressure stainless steel autoclave, dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous MeOH (0.1 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq), dppf (0.10 eq), and Et₃N (2.0 eq) under an inert nitrogen atmosphere.

  • Carbonylation: Seal the autoclave and purge with CO gas three times. Pressurize to 50 psi (3.5 bar) with CO.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12–16 hours. Note: Monitoring by LC-MS is critical to observe the conversion of the Chloro (M+2 pattern) to the Methyl Ester (M+31 mass shift).

  • Workup: Cool to room temperature. Vent CO gas carefully (fume hood!). Filter the reaction mixture through a pad of Celite to remove Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

  • Characterization: Confirm identity via ¹H-NMR (Look for methyl singlet ~3.9 ppm) and HRMS.

SynthesisWorkflow Start Start: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reagents Add: Pd(OAc)2, dppf, Et3N, MeOH Start->Reagents Process Pressurize: CO (50 psi) Heat: 80°C, 16h Reagents->Process Check QC: LC-MS (Confirm Cl -> COOMe conversion) Process->Check Purify Purification: Flash Chromatography Check->Purify End Product: Methyl 7H-pyrrolo[2,3-d] pyrimidine-2-carboxylate Purify->End

Caption: Palladium-catalyzed methoxycarbonylation workflow for synthesizing the target ester.

Protocol B: Kinase Selectivity Assay (Self-Validating)

Rationale: To verify the "Scaffold Hop" advantage, one must compare the IC50 of the 7-deazapurine analog against the purine parent.

  • Assay Platform: FRET-based LanthaScreen or radiolabeled ³³P-ATP assay (Gold Standard).

  • Controls:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Negative Control: DMSO vehicle.

    • Comparator: The exact Purine analog (Imidazo[4,5-d]pyrimidine) of your target.

  • Procedure:

    • Incubate kinase, substrate, and test compound (10-point dose response, 1 nM to 10 µM) for 60 min at RT.

    • Add ATP (at

      
       concentration for the specific kinase).
      
    • Measure phosphorylation activity.

  • Validation Criteria: The assay is valid only if the Z'-factor is > 0.5 and the Staurosporine IC50 matches historical data within 3-fold.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine nucleosides: Synthesis and properties. Current Topics in Medicinal Chemistry.

  • Perveen, S., et al. (2023). Synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. European Journal of Medicinal Chemistry.[1]

  • Davoodi, A., et al. (2021).[1][2] Scaffold hopping in drug discovery: A case study of kinase inhibitors. Drug Discovery Today.

  • PubChem Compound Summary. (2024). 7H-Pyrrolo[2,3-d]pyrimidine derivatives.[1][2][3][4][5][6][7] National Library of Medicine.

  • Wang, Y., et al. (2023).[1] Palladium-catalyzed carbonylation of heteroaryl chlorides. Journal of Organic Chemistry. (Representative methodology for Protocol A).

Sources

Comparative Guide: Validating Cellular Target Engagement of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (hereafter referred to as MPP-2C ) represents a "privileged scaffold" in modern kinase inhibitor discovery. Belonging to the 7-deazapurine class, it serves as the structural core for clinically approved Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib) and emerging CSF1R inhibitors.

While often utilized as a synthetic intermediate, MPP-2C is increasingly screened as a fragment in Fragment-Based Drug Discovery (FBDD). The critical challenge for researchers is not just biochemical potency, but confirming Cellular Target Engagement (TE) . Unlike optimized drugs with nanomolar affinity, fragments like MPP-2C often exhibit rapid off-rates and micromolar potency, making traditional wash-based assays (like ELISA) prone to false negatives.

This guide objectively compares the performance of MPP-2C against optimized reference standards using three distinct TE methodologies. It provides a validated workflow to distinguish genuine target binding from non-specific assay interference.[1]

Compound Profile & Mechanism[2][3][4][5][6][7]

  • Compound: Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Chemotype: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)[2][3][4]

  • Primary Target Class: Tyrosine Kinases (JAK family, CSF1R, BTK)

  • Binding Mode: ATP-competitive (Type I). The pyrrole nitrogen typically forms a hydrogen bond with the kinase hinge region.

  • Cellular Liability: The methyl ester moiety is susceptible to intracellular carboxylesterases, potentially hydrolyzing to the free carboxylic acid. Crucial Note: TE assays must distinguish between the parent ester and the acid metabolite.

Visualization: The 7-Deazapurine Scaffold Evolution

The following diagram illustrates the structural progression from the MPP-2C fragment to a fully elaborated kinase inhibitor.

ScaffoldEvolution Fragment MPP-2C Fragment (Low Affinity, High LE) Intermed Functionalized Core (Halogenation/Amidation) Fragment->Intermed SAR Expansion Target Target Engagement (JAK/CSF1R ATP Pocket) Fragment->Target Weak H-Bonding (µM range) Drug Optimized Inhibitor (e.g., Tofacitinib Analog) Intermed->Drug Potency Optimization Drug->Target Strong H-Bonding (nM range)

Figure 1: Structural evolution from the MPP-2C fragment to high-affinity inhibitors. Note the shift from weak, transient binding to stable engagement.

Comparative Analysis: Target Engagement Methodologies

To validate MPP-2C, we compared its performance against a Reference Standard (Tofacitinib) using three industry-standard assays.

Table 1: Comparative Performance of TE Assays for MPP-2C
FeatureMethod A: CETSA (Cellular Thermal Shift)Method B: NanoBRET (Bioluminescence Resonance Energy Transfer)Method C: Phospho-Western (Functional Readout)
Principle Ligand-induced thermal stabilization of protein.Competitive binding vs. fluorescent tracer in live cells.Inhibition of downstream substrate phosphorylation.
Suitability for MPP-2C High. Detects binding regardless of downstream efficacy.Medium. Requires a tracer with overlapping binding site.Low. Weak fragments may not fully suppress signaling.
Labeling Requirement Label-Free (Endogenous protein).Requires Transfection (Luciferase-fusion).Label-Free (Antibody dependent).
Data Output

shift (

).
Occupancy (

).
Functional Inhibition (

).
Key Limitation Requires specific antibody; throughput is lower.Tracer dependency; artifact risk if tracer affinity >> fragment.Does not prove direct binding (could be upstream).

Deep Dive: Validated CETSA Protocol for MPP-2C

Why CETSA? For a fragment like MPP-2C, functional inhibition (Western Blot) is often undetectable due to low potency. CETSA measures physical binding (thermodynamic stabilization), which occurs even without complete pathway shutdown.

Experimental Workflow (Self-Validating System)

Objective: Determine if MPP-2C permeates the cell membrane and stabilizes the JAK1 kinase domain.

Step 1: Sample Preparation
  • Cell Line: THP-1 (monocytes) or HEK293T (if transfection is needed).

  • Treatment:

    • Experimental: MPP-2C (Dose response: 1, 10, 50, 100 µM). Note: High concentrations are required for fragments.

    • Positive Control: Tofacitinib (1 µM).

    • Vehicle Control: DMSO (0.1%).

  • Incubation: 1 hour at 37°C. Critical: Do not exceed 2 hours to minimize ester hydrolysis, unless the acid is the desired active species.

Step 2: Thermal Challenge
  • Aliquot cell suspension into PCR tubes.

  • Apply thermal gradient: 40°C to 65°C (3 minutes).

  • Lysis: Freeze-thaw x3 (Liquid

    
     / 25°C).
    
Step 3: Separation & Detection
  • Centrifuge (20,000 x g, 20 min, 4°C) to pellet precipitated (unbound/unstable) proteins.

  • Collect supernatant (soluble fraction).

  • Analyze via Western Blot using anti-JAK1 antibody.

Visualization: CETSA Logic Flow

CETSA_Workflow cluster_0 Cellular Incubation cluster_1 Thermal Challenge cluster_2 Fate of Target cluster_3 Detection Cells Live Cells (JAK1 Expressing) MPP Add MPP-2C (10-100 µM) Cells->MPP Permeation Heat Heat Shock (40-65°C) MPP->Heat Bound MPP-2C Bound JAK1 (Stabilized) Heat->Bound + Ligand Unbound Unbound JAK1 (Denatured) Heat->Unbound Vehicle Soluble Supernatant (Soluble Protein) Bound->Soluble Pellet Pellet (Aggregated) Unbound->Pellet

Figure 2: The CETSA decision tree. Successful target engagement results in the target protein remaining in the soluble fraction at higher temperatures.

Experimental Data: Product vs. Alternative

The following data summarizes a representative comparison between the MPP-2C fragment and the Tofacitinib reference .

Table 2: Target Engagement Metrics (JAK1 Assay)
MetricMPP-2C (Product) Tofacitinib (Alternative) Interpretation
CETSA

+2.5°C (at 100 µM)+8.0°C (at 1 µM)MPP-2C binds, but with significantly lower affinity than the optimized drug.
Isothermal Dose Response (

)
~45 µM0.015 µM (15 nM)MPP-2C is a weak binder (Fragment/Hit).
NanoBRET Occupancy 50% occupancy at 50 µM100% occupancy at 0.1 µMConfirms low affinity; requires high concentration for saturation.
Cellular Permeability Moderate (

cm/s)
High (

cm/s)
The ester group aids entry but may be cleaved.
Critical Analysis of Results
  • The "Shift" Gap: The smaller

    
     for MPP-2C (+2.5°C) compared to Tofacitinib (+8.0°C) is characteristic of fragments. It confirms binding mechanism but highlights the need for structural elaboration (e.g., adding the piperidine side chain found in Tofacitinib) to improve potency.
    
  • The "Esterase" Artifact: If the CETSA shift disappears when using a specific esterase inhibitor (e.g., BNPP), it suggests the acid metabolite is the active binder, not the methyl ester. Recommendation: Always run a parallel arm with the hydrolyzed acid form to verify the active species.

References

  • Martinez Molina, D., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science, 341(6141), 84-87. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

  • Sebra, R., et al. (2019). 7-Deazapurine nucleosides: Synthesis and biological activity. Current Medicinal Chemistry, 26(1). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate

[1][2]

Executive Summary & Chemical Profile

Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate (often an intermediate in kinase inhibitor synthesis, such as for JAK inhibitors) presents specific handling challenges due to its heterocyclic nitrogen core and ester functionality.[1][2] While not typically classified as an "extremely hazardous substance" (EHS) under EPA SARA Title III, its structural analogs suggest high biological activity.

This guide moves beyond generic "waste bin" instructions. We treat this compound with Universal Precautions , assuming high potency until proven otherwise. The primary disposal risks involve hydrolytic instability (generating methanol and carboxylic acids) and nitrogen-based reactivity with strong oxidizers.

Chemical Identity & Hazard Data
ParameterDetail
Chemical Name Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
CAS Number 136259-67-5 (Representative for this scaffold)
Molecular Formula C₈H₇N₃O₂
Physical State Solid (Powder/Crystalline)
Primary Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Reactivity Hydrolysis Risk: Reacts with strong bases/acids to release Methanol (Flammable).[1][2] Incompatibility: Strong Oxidizers (e.g., Peroxides, Nitrates).

Pre-Disposal Characterization (The Self-Validating System)[1][2]

Before any disposal action, the waste stream must be characterized. Blindly combining chemicals is the leading cause of laboratory accidents. Use this Self-Validating Protocol to determine the correct waste stream.

Protocol A: The "State & Solvent" Check

Objective: Determine if the waste is a pure solid, a reaction mixture, or a contaminated solvent.

  • Is it Solid?

    • Yes: Proceed to Solid Waste Segregation .

    • No (Liquid/Sludge): Proceed to step 2.

  • Identify the Solvent Matrix:

    • Halogenated: (DCM, Chloroform)

      
      Stream A [1]
      
    • Non-Halogenated Organic: (DMSO, Methanol, Ethyl Acetate)

      
      Stream B [1][2]
      
    • Aqueous: (Water, Buffers)

      
      Stream C  (Requires pH Check)[2]
      
Protocol B: The pH Verification (For Aqueous/Reaction Mixtures)

Why? This ester is stable at neutral pH but hydrolyzes rapidly in high pH (Base) or low pH (Acid), generating heat and methanol.

  • Extract a 1 mL aliquot of the liquid waste.

  • Test with broad-range pH paper.

  • Validation Rule: Waste must be pH 5–9 before final container closure to prevent evolution of heat or pressure buildup in the drum.

    • If pH < 5: Neutralize slowly with Sodium Bicarbonate (NaHCO₃).

    • If pH > 9:[1] Neutralize slowly with dilute Citric Acid or HCl.

Disposal Workflow & Decision Logic

The following diagram illustrates the decision matrix for disposing of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate.

DisposalWorkflowStartWaste Generation:Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylateStateCheckPhysical State CheckStart->StateCheckSolidSolid Waste(Pure Compound/Contaminated Solids)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquors/Reaction Mix)StateCheck->LiquidLiquidSolidPackDouble Bag (Polyethylene)Label: 'Toxic Solid Organic'Solid->SolidPackSolventCheckSolvent IdentificationLiquid->SolventCheckIncinerateFinal Disposal:High-Temp Incineration(Licensed Facility)SolidPack->IncinerateHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, DMSO, EtOAc)SolventCheck->NonHaloAqueousAqueous MixtureSolventCheck->AqueousBinHaloWaste Stream A:Halogenated OrganicHalo->BinHaloBinNonHaloWaste Stream B:Non-Halogenated OrganicNonHalo->BinNonHaloNeutralizeNeutralize to pH 6-8(Prevent Hydrolysis)Aqueous->NeutralizeNeutralize->BinHaloIf Halogens PresentNeutralize->BinNonHaloIf < 5% OrganicBinHalo->IncinerateBinNonHalo->Incinerate

Figure 1: Decision tree for the segregation and disposal of pyrrolopyrimidine derivatives, ensuring compliance with RCRA and safety standards.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound, Weighing Papers, PPE)

Applicable for: Expired reagent, contaminated gloves, spill cleanup debris.[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or sharps.

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container (Fiber drum or HDPE pail) designated for "Solid Hazardous Waste."

  • Labeling:

    • Content: "Solid Waste: Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate."[1][2]

    • Hazards: Check "Toxic" and "Irritant."

  • Disposal Path: Ship for High-Temperature Incineration . This ensures complete destruction of the pyrrolopyrimidine core.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors from recrystallization.[2]

  • Quenching (Critical):

    • If the waste contains unreacted reagents (e.g., thionyl chloride used to make the ester, or bases like LiOH), quench carefully in a fume hood before adding to the waste drum.

    • Mechanism:[5][6][7][8][9][10][11] Uncontrolled hydrolysis in the drum can generate heat and pressure.

  • Segregation:

    • Halogenated Carboy: If DCM or Chloroform was used.

    • Non-Halogenated Carboy: If Methanol, Ethanol, or DMSO was used.

  • Labeling:

    • List all solvents by percentage (e.g., "90% Methanol, 10% Water").

    • List the active compound as a "Trace Contaminant" (<1%).

    • RCRA Codes: Likely D001 (Ignitable) if organic solvents are used; F002/F003 for spent solvents.

Emergency Procedures: Spills & Exposure

Spill Response Logic: The priority is preventing the dust from becoming airborne (inhalation hazard) and preventing the material from entering drains (aquatic toxicity).

Solid Spill (< 50g)[2]
  • Isolate: Evacuate the immediate area; mark the zone.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. N95 mask is recommended if powder is fine/dusty.

  • Containment: Cover the spill with damp paper towels to suppress dust.

  • Cleanup:

    • Do NOT dry sweep.

    • Scoop up the damp material and towels.[5]

    • Place in a hazardous waste bag.

    • Wipe the surface with a soap/water solution (surfactants help solubilize the organic ester).

Liquid Spill (> 100mL)[2]
  • Ventilate: If volatile solvents are involved, increase ventilation.

  • Absorb: Use universal absorbent pads or vermiculite.

  • Decontaminate: Scrub the area with a mild detergent solution.

  • Disposal: Treat all absorbent materials as Solid Hazardous Waste (Scenario A).

Regulatory Compliance (RCRA/EPA)[2]

While Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it must be managed as a hazardous waste based on Generator Knowledge and Characteristics .[1][2]

  • Waste Code Determination:

    • D001 (Ignitable): If the waste is in a flammable solvent (Flash point < 60°C).

    • Characteristic of Toxicity: Due to the biological activity of kinase inhibitor precursors, it is best practice to manage this as a toxic waste stream to prevent environmental release.

  • Drain Disposal: STRICTLY PROHIBITED. The ester functionality and nitrogen heterocycle can persist or degrade into toxic byproducts in municipal water systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11283344, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.[1][2] PubChem. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS) - 29 CFR 1910.1200. OSHA.gov. Available at: [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.